(S)-2-Methylbutyryl-CoA tetrasodium
Description
Propriétés
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNVNYDEQMMNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-Methylbutyryl-CoA: A Pivotal Intermediate in Branched-Chain Amino Acid Catabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), isoleucine. Its metabolism is a key junction point, leading to the production of both glucogenic and ketogenic precursors. The dehydrogenation of (S)-2-Methylbutyryl-CoA is catalyzed by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD). Genetic deficiencies in SBCAD lead to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the metabolic disorder 2-methylbutyrylglycinuria. This technical guide provides a comprehensive overview of the function of (S)-2-Methylbutyryl-CoA in BCAA catabolism, including its metabolic pathway, enzymatic regulation, and the pathophysiology of related disorders. Detailed experimental protocols for the analysis of key enzymes and metabolites are also presented, along with quantitative data to support further research and drug development in this area.
Introduction
The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is a crucial process for energy production, particularly in extrahepatic tissues like skeletal muscle. Unlike most other amino acids, which are primarily catabolized in the liver, the initial steps of BCAA degradation occur in peripheral tissues. This pathway not only contributes to the cellular energy pool but also provides precursors for the synthesis of other important molecules.
Isoleucine catabolism is unique among the BCAAs as it is both glucogenic and ketogenic, ultimately yielding acetyl-CoA and propionyl-CoA. A key intermediate in this pathway is (S)-2-Methylbutyryl-CoA. The efficient processing of this molecule is vital for maintaining metabolic homeostasis. This guide will delve into the core aspects of (S)-2-Methylbutyryl-CoA's function, the enzymology of its conversion, and the clinical implications of its metabolic disruption.
The Isoleucine Catabolic Pathway: The Central Role of (S)-2-Methylbutyryl-CoA
The breakdown of isoleucine is a multi-step process occurring within the mitochondrial matrix.
-
Transamination: The first step is a reversible transamination of isoleucine to α-keto-β-methylvalerate, catalyzed by a branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation: Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form (S)-2-Methylbutyryl-CoA .
-
Dehydrogenation: This is the critical step for (S)-2-Methylbutyryl-CoA, where it is oxidized to tiglyl-CoA by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase. This reaction is flavin adenine (B156593) dinucleotide (FAD)-dependent.
-
Further Metabolism: Tiglyl-CoA undergoes several subsequent reactions, including hydration, dehydrogenation, and thiolytic cleavage, to ultimately produce acetyl-CoA and propionyl-CoA. Acetyl-CoA can enter the citric acid cycle or be used for ketogenesis, while propionyl-CoA is a precursor for gluconeogenesis after its conversion to succinyl-CoA.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
SBCAD, encoded by the ACADSB gene, is a homotetrameric mitochondrial enzyme belonging to the acyl-CoA dehydrogenase family. It exhibits specificity for short, branched-chain acyl-CoAs, with its primary substrate being (S)-2-Methylbutyryl-CoA.
Enzyme Kinetics
SBCAD Deficiency (2-Methylbutyrylglycinuria)
An autosomal recessive disorder, SBCAD deficiency (OMIM 610006), arises from mutations in the ACADSB gene. This deficiency impairs the conversion of (S)-2-Methylbutyryl-CoA to tiglyl-CoA, leading to the accumulation of (S)-2-Methylbutyryl-CoA and its metabolites. The excess (S)-2-Methylbutyryl-CoA is subsequently conjugated with glycine (B1666218) to form 2-methylbutyrylglycine (B135152) and with carnitine to form 2-methylbutyrylcarnitine (B1244155) (C5-carnitine), which are then excreted in the urine and accumulate in the blood, respectively[2][3].
The clinical phenotype of SBCAD deficiency is variable, ranging from asymptomatic individuals identified through newborn screening to patients presenting with developmental delay, seizures, and muscle hypotonia[4][5]. The condition is particularly prevalent in the Hmong population[3].
Quantitative Data
Clear and concise presentation of quantitative data is essential for comparative analysis and for understanding the metabolic impact of SBCAD deficiency.
Table 1: SBCAD Enzyme Activity in Fibroblasts
| Condition | SBCAD Activity (nmol/min/mg protein) | Percentage of Control |
| Control | 0.157 | 100% |
| Patient with SBCAD Deficiency | 0.016 | ~10% |
Data from a study on fibroblasts from a patient with 2-methylbutyrylglycinuria.
Table 2: Metabolite Concentrations in SBCAD Deficiency
| Metabolite | Biological Fluid | Control Range | SBCAD Deficiency Range |
| C5-Acylcarnitine | Plasma | 0.05–0.3 µmol/L | 0.5–1.9 µmol/L and higher |
| 2-Methylbutyrylglycine | Urine | Not typically detected | 0.497–73.227 µmol/mmol creatinine |
Concentration ranges can vary between laboratories and analytical methods. The provided ranges are indicative based on published data.[6][7]
Experimental Workflows
Experimental Protocols
SBCAD Enzyme Activity Assay (Adapted from ETF Fluorescence Reduction Assay)
This protocol is adapted from the electron transfer flavoprotein (ETF) fluorescence reduction assay, a gold standard for measuring acyl-CoA dehydrogenase activity[8][9].
Principle: The assay measures the rate of reduction of ETF, which is coupled to the dehydrogenation of (S)-2-Methylbutyryl-CoA by SBCAD. The fluorescence of ETF decreases upon reduction, and this change is monitored spectrophotometrically.
Materials:
-
Cell lysate (from fibroblasts or lymphocytes)
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Purified electron transfer flavoprotein (ETF)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Sodium dithionite (B78146) (for creating anaerobic conditions, optional)
-
Fluorometer
Procedure:
-
Preparation of Cell Lysate:
-
Culture fibroblasts or isolate lymphocytes from the patient and a healthy control.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in potassium phosphate buffer and sonicate on ice to lyse the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the mitochondrial enzymes.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is typically performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by purging the reaction mixture with argon or by using an enzymatic oxygen-scavenging system.
-
In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and a known concentration of purified ETF.
-
Add a specific amount of the cell lysate (e.g., 50-100 µg of protein) to the cuvette.
-
-
Measurement:
-
Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (Excitation: ~340 nm, Emission: ~490 nm).
-
Initiate the reaction by adding a saturating concentration of (S)-2-Methylbutyryl-CoA to the cuvette and mix quickly.
-
Monitor the decrease in fluorescence over time. The initial rate of fluorescence decrease is proportional to the SBCAD activity.
-
-
Calculation:
-
Calculate the specific activity as nmol of ETF reduced per minute per mg of protein. The rate of ETF reduction can be determined using the molar extinction coefficient of ETF.
-
Compare the activity in the patient sample to that of the control sample.
-
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
Principle: This method allows for the sensitive and specific quantification of acylcarnitines, including C5-carnitine, in biological samples such as dried blood spots or plasma.
Materials:
-
Dried blood spot (DBS) or plasma sample
-
Methanol (B129727) containing internal standards (isotopically labeled acylcarnitines)
-
96-well filter plates
-
Tandem mass spectrometer coupled with a flow injection or liquid chromatography system
Procedure:
-
Sample Preparation:
-
A small disc (e.g., 3 mm) is punched from the DBS and placed into a well of a 96-well plate.
-
For plasma samples, a small volume is used.
-
Add a solution of methanol containing a mixture of known concentrations of stable isotope-labeled internal standards for various acylcarnitines.
-
The plate is agitated to extract the acylcarnitines from the sample matrix.
-
The supernatant is then transferred to a new plate for analysis.
-
-
MS/MS Analysis:
-
The extracted sample is introduced into the mass spectrometer.
-
Acylcarnitines are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is operated in precursor ion scan mode or multiple reaction monitoring (MRM) mode. For acylcarnitines, a common precursor ion scan is for m/z 85, which is a characteristic fragment of the carnitine moiety.
-
The instrument is programmed to detect the parent ions of all relevant acylcarnitines and their corresponding isotopically labeled internal standards.
-
-
Quantification:
-
The concentration of each acylcarnitine is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding internal standard.
-
Elevated levels of C5-acylcarnitine in the patient sample compared to the reference range are indicative of a potential disorder in the catabolism of C5 acyl-CoAs, including SBCAD deficiency. It is important to note that C5-carnitine is an isomer that can represent isovalerylcarnitine (B1198194) (from leucine metabolism) or 2-methylbutyrylcarnitine (from isoleucine metabolism). Further analysis, such as urine organic acid analysis, is required for differentiation[10][11].
-
Conclusion and Future Directions
(S)-2-Methylbutyryl-CoA is a cornerstone intermediate in the intricate pathway of isoleucine catabolism. The study of its metabolism, particularly the function and dysfunction of SBCAD, is crucial for understanding the pathophysiology of 2-methylbutyrylglycinuria and for developing potential therapeutic strategies. While newborn screening has been instrumental in identifying individuals with SBCAD deficiency, the clinical variability of the disorder highlights the need for further research to understand the factors that influence disease expression.
Future research should focus on:
-
Detailed Kinetic Characterization of SBCAD: Determining the precise kinetic parameters of wild-type and mutant SBCAD enzymes will provide a deeper understanding of the molecular basis of the disease.
-
Elucidating the Pathophysiology: Investigating the downstream metabolic consequences of (S)-2-Methylbutyryl-CoA accumulation and the mechanisms of cellular toxicity will be critical for developing targeted therapies.
-
Development of Novel Therapeutic Approaches: Exploring strategies beyond dietary management, such as pharmacological chaperones or enzyme replacement therapy, may offer new hope for symptomatic individuals.
This technical guide provides a solid foundation for researchers and clinicians working in the field of inborn errors of metabolism. A thorough understanding of the role of (S)-2-Methylbutyryl-CoA and the application of the described experimental protocols will be instrumental in advancing our knowledge and improving the management of patients with disorders of BCAA catabolism.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. 2-Methylbutyryl-CoA Dehydrogenase Deficiency - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]
- 7. hmdb.ca [hmdb.ca]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. babysfirsttest.org [babysfirsttest.org]
- 11. health.maryland.gov [health.maryland.gov]
The Central Role of (S)-2-Methylbutyryl-CoA in Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. Its metabolic fate is intricately linked to central energy-producing pathways, and defects in its metabolism lead to the inherited metabolic disorder, 2-methylbutyryl-CoA dehydrogenase deficiency. This technical guide provides an in-depth exploration of the synthesis, degradation, and regulatory significance of (S)-2-Methylbutyryl-CoA. It details the enzymatic reactions that govern its flux, summarizes available quantitative data, outlines key experimental protocols for its study, and illustrates the metabolic and signaling pathways through detailed diagrams. A thorough understanding of this metabolic nexus is crucial for advancing research into BCAA metabolism, related enzymopathies, and the development of novel therapeutic strategies.
Introduction
The catabolism of branched-chain amino acids—leucine (B10760876), isoleucine, and valine—is a critical process for cellular energy homeostasis, particularly in tissues with high metabolic activity such as skeletal muscle, liver, and heart. These essential amino acids serve as significant fuel sources and their metabolic intermediates feed into the tricarboxylic acid (TCA) cycle. (S)-2-Methylbutyryl-CoA is a key intermediate exclusive to the catabolic pathway of L-isoleucine. The degradation of isoleucine is unique in that it is both ketogenic and glucogenic, yielding both acetyl-CoA and propionyl-CoA.[1] This dual nature underscores the importance of the pathway in maintaining metabolic flexibility.
The mitochondrial localization of isoleucine catabolism places (S)-2-Methylbutyryl-CoA at the heart of cellular energy production. The enzymes responsible for its metabolism are housed within the mitochondrial matrix, in close proximity to the beta-oxidation machinery and the TCA cycle.[2] Dysregulation of this pathway, most notably through genetic defects in the enzyme 2-methylbutyryl-CoA dehydrogenase, leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the clinical condition known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD).[3][4] While often asymptomatic, this condition can in some cases present with neurological and developmental issues.[5][6]
This guide will provide a comprehensive overview of the mitochondrial metabolism of (S)-2-Methylbutyryl-CoA, with a focus on the biochemical reactions, relevant enzymes, quantitative data, and detailed experimental methodologies for its investigation.
The Isoleucine Catabolic Pathway: Synthesis and Degradation of (S)-2-Methylbutyryl-CoA
The breakdown of L-isoleucine to acetyl-CoA and propionyl-CoA is a multi-step process occurring within the mitochondrial matrix.[7][8][9]
2.1. Formation of (S)-2-Methylbutyryl-CoA
-
Transamination: The initial step is the transfer of the amino group from L-isoleucine to α-ketoglutarate, a reaction catalyzed by the branched-chain aminotransferase (BCAT) . This produces glutamate (B1630785) and the corresponding branched-chain α-keto acid, (S)-α-keto-β-methylvalerate.[1]
-
Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate is then irreversibly decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex . This multi-enzyme complex is a critical regulatory point in BCAA catabolism and catalyzes the formation of (S)-2-Methylbutyryl-CoA.[1]
2.2. Degradation of (S)-2-Methylbutyryl-CoA
(S)-2-Methylbutyryl-CoA is subsequently catabolized through a series of reactions analogous to the β-oxidation of fatty acids.
-
Dehydrogenation: 2-Methyl-branched chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase, catalyzes the FAD-dependent dehydrogenation of (S)-2-Methylbutyryl-CoA to form tiglyl-CoA.[10] A deficiency in this enzyme is the cause of SBCADD.[3]
-
Hydration: Enoyl-CoA hydratase hydrates the double bond in tiglyl-CoA to yield 2-methyl-3-hydroxybutyryl-CoA.[7]
-
Dehydrogenation: 3-hydroxy-2-methylbutyryl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA.[2]
-
Thiolytic Cleavage: Finally, β-ketothiolase (specifically mitochondrial acetoacetyl-CoA thiolase) mediates the cleavage of 2-methylacetoacetyl-CoA by Coenzyme A, producing acetyl-CoA and propionyl-CoA .[5]
The end products, acetyl-CoA and propionyl-CoA, then enter central mitochondrial metabolism. Acetyl-CoA can condense with oxaloacetate to enter the TCA cycle or be used for ketogenesis. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, another TCA cycle intermediate.
Signaling Pathways and Regulation
The catabolism of branched-chain amino acids is tightly regulated to meet cellular demands for energy and protein synthesis while avoiding the toxic accumulation of BCAAs and their metabolites.
3.1. Regulation of the Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex
The primary site of regulation in BCAA catabolism is the BCKDH complex, which is upstream of (S)-2-Methylbutyryl-CoA formation. The activity of the BCKDH complex is controlled by a phosphorylation/dephosphorylation cycle. A specific BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while a BCKDH phosphatase (BCKDP) dephosphorylates and activates it.[11][12] The activity of BCKDK is in turn regulated by the concentration of branched-chain α-keto acids; high levels inhibit the kinase, leading to activation of the BCKDH complex.
3.2. Crosstalk with mTOR Signaling
Branched-chain amino acids, particularly leucine, are potent activators of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[13][14] The activation of mTORC1 by BCAAs is a complex process involving the Rag GTPases and is crucial for nutrient sensing. While leucine is the primary activator, the overall flux of BCAA catabolism can influence mTORC1 activity. The accumulation of BCAA and their keto-acids, as seen in metabolic disorders, can lead to chronic mTORC1 activation, which has been implicated in various pathological states.[14]
Mandatory Visualizations
Caption: Mitochondrial catabolism of L-isoleucine.
Caption: Regulation of the BCKDH complex.
Caption: Workflow for (S)-2-Methylbutyryl-CoA analysis.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of (S)-2-Methylbutyryl-CoA and associated enzymes. It is important to note that data for human enzymes and in vivo concentrations are limited.
Table 1: Kinetic Parameters of Enzymes in the Isoleucine Catabolic Pathway
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) | Organism/Tissue |
| 2-Methyl-branched chain acyl-CoA dehydrogenase (SBCAD) | (S)-2-Methylbutyryl-CoA | 20 | 2.2 | Rat Liver Mitochondria[10] |
| 2-Methyl-branched chain acyl-CoA dehydrogenase (SBCAD) | Isobutyryl-CoA | 89 | 2.0 | Rat Liver Mitochondria[10] |
| Enoyl-CoA Hydratase | Tiglyl-CoA | Data not readily available | Data not readily available | Human Mitochondria |
| 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase | (2S,3S)-2-Methyl-3-hydroxybutyryl-CoA | Data not readily available | Data not readily available | Human |
| Mitochondrial Acetoacetyl-CoA Thiolase (T2) | 2-Methylacetoacetyl-CoA | Similar to Acetoacetyl-CoA | Similar to Acetoacetyl-CoA | Human[5] |
Table 2: Mitochondrial Concentrations of Relevant Metabolites
| Metabolite | Concentration | Organism/Tissue | Notes |
| (S)-2-Methylbutyryl-CoA | Data not readily available | - | - |
| Acetyl-CoA | 0.2 - 1.0 mM | Rat Liver | Concentration is highly dependent on metabolic state. |
| Propionyl-CoA | Data not readily available | - | - |
| Coenzyme A (total) | ~5 nmol/mg mitochondrial protein | Rat Liver | Provides an upper limit for individual acyl-CoA species. |
Experimental Protocols
6.1. Protocol 1: Isolation of Functional Mitochondria from Cultured Cells
This protocol is adapted from established methods for the isolation of mitochondria from mammalian cells.[5][15][16][17][18]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 200 mM sucrose, 10 mM Tris/MOPS pH 7.4, 1 mM EGTA/Tris
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest cultured cells by trypsinization or scraping, and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell on ice for 10-15 minutes.
-
Homogenize the cell suspension with 10-15 strokes of a pre-chilled Dounce homogenizer. Check for cell lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB for downstream applications. Determine protein concentration using a standard assay (e.g., BCA).
6.2. Protocol 2: Extraction of Short-Chain Acyl-CoAs from Isolated Mitochondria
This protocol utilizes 5-sulfosalicylic acid (SSA) for efficient protein precipitation and extraction of acyl-CoAs.[15][19][20]
Materials:
-
Isolated mitochondrial suspension (from Protocol 1)
-
5% (w/v) 5-sulfosalicylic acid (SSA), ice-cold
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
Refrigerated microcentrifuge
Procedure:
-
To 100 µL of mitochondrial suspension (containing a known amount of protein), add 200 µL of ice-cold 5% SSA. If using internal standards, they should be added to the SSA solution.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube for LC-MS/MS analysis.
6.3. Protocol 3: Quantification of (S)-2-Methylbutyryl-CoA by LC-MS/MS
This protocol provides a general framework for the analysis of (S)-2-Methylbutyryl-CoA. Specific parameters should be optimized for the instrument used.[20]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B to separate the acyl-CoAs.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for (S)-2-Methylbutyryl-CoA: The precursor ion corresponds to the [M+H]+ of (S)-2-Methylbutyryl-CoA. The product ion is typically generated from the neutral loss of the pantoic acid-β-alanine-cysteamine portion of the molecule.
-
Collision Energy and other source parameters: Optimize for maximum sensitivity for the specific analyte and instrument.
Data Analysis:
-
Quantify (S)-2-Methylbutyryl-CoA by comparing the peak area of the analyte to that of a known concentration of an appropriate internal standard. Generate a standard curve using authentic (S)-2-Methylbutyryl-CoA.
6.4. Protocol 4: Spectrophotometric Assay for 2-Methyl-branched chain acyl-CoA Dehydrogenase (SBCAD) Activity
This assay is based on the reduction of an artificial electron acceptor, ferricenium, which can be monitored spectrophotometrically.[21][22]
Materials:
-
Mitochondrial extract or purified SBCAD
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
(S)-2-Methylbutyryl-CoA substrate solution (e.g., 10 mM stock)
-
Ferricenium hexafluorophosphate (B91526) solution (e.g., 10 mM stock in water)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing assay buffer and ferricenium hexafluorophosphate (final concentration, e.g., 200 µM).
-
Add the mitochondrial extract or purified enzyme to the cuvette and mix gently.
-
Start the reaction by adding (S)-2-Methylbutyryl-CoA (final concentration, e.g., 100 µM).
-
Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.
-
The initial linear rate of absorbance change is proportional to the enzyme activity. The activity can be calculated using the extinction coefficient of ferricenium.
Conclusion
(S)-2-Methylbutyryl-CoA is a crucial metabolite in mitochondrial energy metabolism, serving as a key intermediate in the catabolism of isoleucine. Its proper metabolism is essential for generating acetyl-CoA and propionyl-CoA, thereby contributing to both ketogenic and glucogenic pathways. The study of (S)-2-Methylbutyryl-CoA and the enzymes involved in its metabolism is vital for understanding the pathophysiology of inborn errors of metabolism like SBCADD and for exploring the broader implications of BCAA metabolism in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this important molecule in mitochondrial function. Future research should aim to fill the existing gaps in quantitative data, particularly regarding the in vivo concentrations of (S)-2-Methylbutyryl-CoA and the kinetic properties of the human enzymes involved in its degradation.
References
- 1. youtube.com [youtube.com]
- 2. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Determination of Flux Control Coefficients from transient metabolite concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Mitochondrial Acetoacetyl-CoA Thiolase Deficiency: Three New Cases Detected by Newborn Screening Confirming the Significance of C4OH Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of (S)-3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enoyl-CoA hydratase, mitochondrial (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Purification and characterization of 2-methyl-branched chain acyl coenzyme A dehydrogenase, an enzyme involved in the isoleucine and valine metabolism, from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Branched-Chain Amino Acid Catabolism Promotes Ovarian Cancer Cell Proliferation via Phosphorylation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss of BCAA catabolism during carcinogenesis enhances mTORCl activity and promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. orpha.net [orpha.net]
An In-depth Technical Guide to the Enzymes Metabolizing (S)-2-Methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutyryl-CoA is a critical intermediate in the catabolic pathway of the essential branched-chain amino acid, L-isoleucine. The efficient metabolic processing of this thioester is vital for cellular energy homeostasis and the prevention of toxic metabolite accumulation. This technical guide provides a comprehensive overview of the enzymes responsible for the metabolism of (S)-2-Methylbutyryl-CoA, with a primary focus on Short/branched-chain acyl-CoA dehydrogenase (SBCAD). We present a summary of the available quantitative enzymatic data, detailed experimental protocols for the assessment of enzyme activity, and a visualization of the pertinent metabolic pathway. This document is intended to serve as a valuable resource for researchers investigating branched-chain amino acid metabolism, associated inborn errors of metabolism, and the development of therapeutic interventions.
Introduction
The breakdown of branched-chain amino acids (BCAAs), including L-isoleucine, is a fundamental metabolic process that contributes to the cellular energy pool. The catabolism of L-isoleucine proceeds through a series of enzymatic reactions, leading to the formation of acetyl-CoA and propionyl-CoA, which can subsequently enter the citric acid cycle. A key intermediate in this pathway is (S)-2-Methylbutyryl-CoA. The dehydrogenation of (S)-2-Methylbutyryl-CoA is a critical step, and its disruption can lead to the accumulation of upstream metabolites, resulting in the inherited metabolic disorder known as 2-methylbutyrylglycinuria or Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD)[1][2][3][4]. Understanding the enzymes that catalyze this reaction is therefore of significant interest in both basic research and clinical settings.
Key Enzymes in (S)-2-Methylbutyryl-CoA Metabolism
The primary enzyme responsible for the metabolism of (S)-2-Methylbutyryl-CoA is Short/branched-chain acyl-CoA dehydrogenase (SBCAD) . A secondary enzyme, Isobutyryl-CoA dehydrogenase (ACAD8) , has also been shown to exhibit some activity towards this substrate.
Short/branched-chain acyl-CoA dehydrogenase (SBCAD)
SBCAD, also known as 2-methylbutyryl-CoA dehydrogenase, is a mitochondrial enzyme that belongs to the acyl-CoA dehydrogenase family.[3][5] It catalyzes the conversion of (S)-2-Methylbutyryl-CoA to tiglyl-CoA, the third step in the L-isoleucine catabolic pathway.[3][5] Mutations in the ACADSB gene, which encodes for SBCAD, lead to SBCAD deficiency, an autosomal recessive disorder.[2][6][7] While many individuals with SBCAD deficiency are asymptomatic, some may present with a range of clinical features, including developmental delay, seizures, and muscle hypotonia.[3]
Isobutyryl-CoA dehydrogenase (ACAD8)
ACAD8 is another mitochondrial acyl-CoA dehydrogenase that primarily functions in the catabolism of valine. However, studies have shown that ACAD8 can also utilize (S)-2-Methylbutyryl-CoA as a substrate, albeit with lower efficiency compared to its preferred substrate, isobutyryl-CoA.[8] This substrate promiscuity suggests a potential compensatory role for ACAD8 in conditions of SBCAD deficiency.
Quantitative Enzyme Data
| Enzyme | Substrate | Species | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Specific Activity | Reference(s) |
| Short/branched-chain acyl-CoA dehydrogenase (SBCAD) | (S)-2-Methylbutyryl-CoA | Human | Fibroblast Lysate | - | - | - | 0.157 nmol/min/mg protein | [8] |
| Isobutyryl-CoA dehydrogenase (ACAD8) | (S)-2-Methylbutyryl-CoA | Human | Recombinant | - | - | 0.23 | - | [8] |
| Isobutyryl-CoA dehydrogenase (ACAD8) | Isobutyryl-CoA (Primary Substrate) | Human | Recombinant | - | - | 0.8 | - | [8] |
Note: The specific activity for SBCAD was determined in control human fibroblast lysates. Kinetic parameters (Km and kcat) for purified human SBCAD with (S)-2-Methylbutyryl-CoA are not available in the cited literature.
Metabolic Pathway
(S)-2-Methylbutyryl-CoA is an intermediate in the catabolic pathway of L-isoleucine. The pathway begins with the transamination of L-isoleucine and proceeds through several steps to ultimately yield acetyl-CoA and propionyl-CoA.
Caption: L-Isoleucine catabolism pathway.
Experimental Protocols
Accurate measurement of the enzymatic activity of SBCAD and other acyl-CoA dehydrogenases is crucial for research and diagnostic purposes. The following sections detail two common assay methods.
Protocol 1: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is considered the "gold standard" for measuring the activity of most acyl-CoA dehydrogenases. The assay relies on the principle that the fluorescence of oxidized ETF is quenched upon its reduction by an active acyl-CoA dehydrogenase.
Materials:
-
Purified recombinant human SBCAD or cell/tissue lysate
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Purified porcine or recombinant human ETF
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Anaerobic environment (glove box or anaerobic chamber)
-
Fluorometer with excitation at ~380 nm and emission at ~520 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (S)-2-Methylbutyryl-CoA in water.
-
Prepare a stock solution of ETF in potassium phosphate buffer.
-
The final concentrations in the assay will typically be in the range of 1-100 µM for (S)-2-Methylbutyryl-CoA and 1-5 µM for ETF.
-
-
Assay Setup (Anaerobic Conditions):
-
In a quartz cuvette, combine the potassium phosphate buffer and ETF.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for 10-15 minutes.
-
Place the cuvette in the fluorometer and record a stable baseline fluorescence.
-
-
Enzyme Addition and Reaction Initiation:
-
Add a known amount of purified SBCAD or cell/tissue lysate to the cuvette and mix gently.
-
Initiate the reaction by adding the (S)-2-Methylbutyryl-CoA substrate and mix quickly.
-
Immediately begin recording the decrease in fluorescence over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
The rate of ETF reduction is proportional to the SBCAD activity.
-
Enzyme activity can be calculated using the following formula: Activity (nmol/min/mg) = (Rate of fluorescence change × Total volume) / (ε × Path length × mg of protein) (where ε is the fluorescence extinction coefficient for ETF)
-
Caption: ETF fluorescence reduction assay workflow.
Protocol 2: HPLC-Based Activity Assay
This method directly measures the formation of the product, tiglyl-CoA, from the substrate, (S)-2-Methylbutyryl-CoA, by separating the two compounds using high-performance liquid chromatography (HPLC).
Materials:
-
Purified recombinant human SBCAD or cell/tissue lysate
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Tiglyl-CoA (standard)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column and a UV detector (254 nm)
-
Mobile phase (e.g., gradient of acetonitrile (B52724) in potassium phosphate buffer)
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer and a known amount of SBCAD or cell/tissue lysate.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding (S)-2-Methylbutyryl-CoA.
-
Incubate for a specific time period (e.g., 10-30 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a suitable mobile phase gradient.
-
Monitor the absorbance at 254 nm.
-
Identify and quantify the tiglyl-CoA peak by comparing its retention time and peak area to a standard curve prepared with known concentrations of tiglyl-CoA.
-
-
Data Analysis:
-
Calculate the amount of tiglyl-CoA produced in the enzymatic reaction.
-
Express the enzyme activity as nmol of product formed per minute per mg of protein.
-
Caption: HPLC-based activity assay workflow.
Expression and Purification of Recombinant Human SBCAD
The production of purified, active recombinant SBCAD is often necessary for detailed kinetic and structural studies. A general protocol for expression in E. coli and subsequent purification is outlined below. This protocol may require optimization for specific expression vectors and purification systems.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human ACADSB cDNA (e.g., pET vector with a His-tag)
-
LB broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Expression:
-
Transform the E. coli expression strain with the SBCAD expression vector.
-
Grow a starter culture overnight.
-
Inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged SBCAD with elution buffer.
-
-
Dialysis and Storage:
-
Pool the eluted fractions containing SBCAD.
-
Dialyze against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Concentrate the purified protein if necessary.
-
Assess purity by SDS-PAGE.
-
Store the purified enzyme at -80°C.
-
Conclusion
The metabolism of (S)-2-Methylbutyryl-CoA, primarily catalyzed by SBCAD, is a crucial step in the degradation of L-isoleucine. Deficiencies in this enzymatic step can have significant clinical implications. This technical guide has provided a consolidated overview of the key enzymes, available quantitative data, and detailed experimental protocols for their study. The provided metabolic pathway and workflow diagrams offer a clear visual representation of these complex processes. It is anticipated that this resource will aid researchers in their efforts to further elucidate the mechanisms of branched-chain amino acid metabolism and to develop novel diagnostic and therapeutic strategies for related disorders. Further research is warranted to determine the specific kinetic parameters of human SBCAD to provide a more complete quantitative understanding of its function.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. 2-METHYLBUTYRYL-CoA DEHYDROGENASE DEFICIENCY | MENDELIAN.CO [mendelian.co]
- 4. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ACADSB | Rupa Health [rupahealth.com]
- 7. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isoleucine Degradation Pathway: Intermediates and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-isoleucine, an essential branched-chain amino acid (BCAA), is a critical nutrient for protein synthesis and a significant contributor to cellular energy metabolism. Its catabolism, a multi-step enzymatic process primarily occurring within the mitochondria, yields key metabolic intermediates that fuel the tricarboxylic acid (TCA) cycle and support gluconeogenesis. Dysregulation of this pathway is implicated in various metabolic disorders, including organic acidemias and maple syrup urine disease, highlighting its importance in human health. This technical guide provides a comprehensive overview of the isoleucine degradation pathway, detailing its intermediates, their physiological functions, and the enzymes that catalyze each step. Furthermore, it presents available quantitative data on enzyme kinetics and metabolic flux, outlines detailed experimental protocols for studying the pathway, and provides visual representations of the core metabolic route and associated experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target this crucial metabolic pathway.
The Core Pathway: From Isoleucine to Central Metabolism
The degradation of isoleucine is a catabolic process that converts the amino acid into acetyl-CoA and propionyl-CoA. This pathway is both ketogenic, through the production of acetyl-CoA, and glucogenic, as propionyl-CoA can be converted to succinyl-CoA, a TCA cycle intermediate.[1][2] The catabolism of all three BCAAs (leucine, isoleucine, and valine) begins with two common enzymatic steps before their pathways diverge.[1][2]
The Common Pathway of Branched-Chain Amino Acid Catabolism
-
Transamination: The initial step is a reversible transamination of isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate). This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms. The amino group from isoleucine is transferred to α-ketoglutarate, forming glutamate.[3]
-
Oxidative Decarboxylation: The second step is the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate to form (S)-2-methylbutanoyl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a large mitochondrial multi-enzyme complex. A deficiency in this enzyme complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in Maple Syrup Urine Disease (MSUD).[3][4]
The Isoleucine-Specific Degradation Pathway
Following the initial common steps, (S)-2-methylbutanoyl-CoA enters a series of reactions analogous to the β-oxidation of fatty acids:
-
Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated to tiglyl-CoA ((E)-2-methylcrotonoyl-CoA) by isovaleryl-CoA dehydrogenase (IVD) or a specific short/branched-chain acyl-CoA dehydrogenase (SBCAD).[5][6]
-
Hydration: Tiglyl-CoA is then hydrated by enoyl-CoA hydratase to form 2-methyl-3-hydroxybutyryl-CoA.[5][6]
-
Dehydrogenation: A subsequent dehydrogenation, catalyzed by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, converts 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA.[5][6]
-
Thiolytic Cleavage: The final step in this sequence is the thiolytic cleavage of 2-methylacetoacetyl-CoA by β-ketothiolase. This reaction yields two key products: acetyl-CoA and propionyl-CoA .[5]
Fate of the End Products
-
Acetyl-CoA: As a central metabolite, acetyl-CoA can enter the TCA cycle to generate ATP, or it can be used for the synthesis of fatty acids and ketone bodies, hence the ketogenic nature of isoleucine.[4]
-
Propionyl-CoA: This three-carbon acyl-CoA is carboxylated to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase. D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. Succinyl-CoA is an intermediate of the TCA cycle and can be used for gluconeogenesis, making isoleucine a glucogenic amino acid.[4]
Quantitative Data
Quantitative analysis of the isoleucine degradation pathway is crucial for understanding its regulation and contribution to overall metabolism. Below are tables summarizing available data on enzyme kinetics and metabolic flux.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 mM | - | Human | [7] |
| Propionyl-CoA Carboxylase | ATP | 0.08 mM | - | Human | [8] |
| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 mM | - | Human | [8] |
| Methylmalonyl-CoA Mutase (Wild-Type) | Adenosylcobalamin | Low (not specified) | ~100% of wild-type | Human | [9] |
| Methylmalonyl-CoA Mutase (Mutant G94V) | Adenosylcobalamin | Increased 40-fold | ~100% of wild-type | Human | [9] |
| Methylmalonyl-CoA Mutase (Mutant Y231N) | Adenosylcobalamin | Increased 900-fold | ~0.2% of wild-type | Human | [9] |
Note: Vmax values for mutant methylmalonyl-CoA mutase are expressed as a percentage of the wild-type enzyme activity.
Table 2: Postprandial Net Fluxes of Isoleucine and its Metabolites Across Pig Organs
| Metabolite | Portal Drained Viscera (nmol/kg BW/min) | Liver (nmol/kg BW/min) | Hindquarter (nmol/kg BW/min) | Kidneys (nmol/kg BW/min) |
| Isoleucine (Ile) | 1350[10][11] | -108 [-162, -54] | -153 [-216, -90] | -27 [-45, -9] |
| (S)-3-methyl-2-oxopentanoate (KMV) | 18[12][13] | -90 [-126, -54] | 27[14][15] | 9[14] |
Data are presented as mean [95% CI]. Positive values indicate net release, while negative values indicate net uptake. Data adapted from van den Heuvel et al. (2021).[16]
Experimental Protocols
Studying the isoleucine degradation pathway requires a variety of techniques to measure enzyme activities, quantify intermediates, and determine metabolic fluxes.
Enzyme Assays
A general protocol for determining the activity of enzymes in the isoleucine degradation pathway involves spectrophotometric or mass spectrometric detection of the product formed or the substrate consumed.
General Protocol for a Coupled Enzyme Assay:
-
Reaction Mixture Preparation: Prepare a reaction buffer at the optimal pH and temperature for the enzyme of interest. The buffer should contain all necessary substrates and cofactors. For coupled assays, include the necessary linking enzymes and their substrates.
-
Enzyme Preparation: Prepare a solution of the enzyme of interest at a concentration that will yield a linear reaction rate over the desired time course.
-
Initiation of Reaction: Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Monitoring the Reaction: Monitor the change in absorbance at a specific wavelength corresponding to the production or consumption of a chromogenic substrate or product. Alternatively, for non-chromogenic reactions, aliquots can be taken at various time points, the reaction stopped, and the product quantified by chromatography or mass spectrometry.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance or product concentration over time, using the Beer-Lambert law for spectrophotometric assays or a standard curve for other methods.
For a specific example, a commercial kit for the colorimetric detection of branched-chain amino acids utilizes a coupled enzyme assay that results in a product with an absorbance at 450 nm.[17]
Quantification of Acyl-CoA Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.
Protocol Outline:
-
Sample Preparation:
-
Rapidly quench metabolism in cell or tissue samples, often using cold methanol (B129727) or by freeze-clamping.
-
Extract acyl-CoAs using a suitable solvent system, such as a mixture of isopropanol, water, and formic acid.
-
Incorporate an internal standard, such as an odd-chain or isotopically labeled acyl-CoA, to correct for extraction efficiency and matrix effects.
-
Remove proteins and other interfering substances by centrifugation or solid-phase extraction.
-
-
LC Separation:
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically containing an ion-pairing agent like triethylamine (B128534) or using a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) to achieve good retention and peak shape.
-
-
MS/MS Detection:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, selecting for the specific precursor-to-product ion transitions for each acyl-CoA of interest. This provides high specificity and sensitivity.
-
-
Quantification:
Metabolic Flux Analysis using Stable Isotope Tracing
Stable isotope tracing is a powerful technique to determine the flow of metabolites through a pathway.
General Workflow:
-
Isotope Labeling:
-
Culture cells or perfuse tissues with a medium containing a stable isotope-labeled precursor, such as 13C- or 15N-labeled isoleucine.
-
-
Sample Collection and Metabolite Extraction:
-
At steady state, harvest the cells or tissues and quench metabolism.
-
Extract the metabolites of interest, including TCA cycle intermediates and other amino acids.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites by gas chromatography-mass spectrometry (GC-MS) or LC-MS to determine the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes).
-
-
Flux Calculation:
-
Use metabolic flux analysis (MFA) software to fit the measured mass isotopomer distributions to a metabolic model of the pathway.
-
The software calculates the metabolic fluxes (rates of reactions) that best explain the observed labeling patterns.
-
Mandatory Visualizations
Diagram 1: Isoleucine Degradation Pathway
Caption: The metabolic pathway of L-isoleucine degradation.
Diagram 2: Experimental Workflow for Acyl-CoA Quantification
Caption: Workflow for acyl-CoA quantification by LC-MS/MS.
Diagram 3: Logical Flow of Metabolic Flux Analysis
Caption: Logical workflow for metabolic flux analysis.
Conclusion
The degradation of isoleucine is a fundamental metabolic pathway with significant implications for cellular energy production and biosynthetic precursor supply. The intermediates of this pathway are not merely transient molecules but are at the crossroads of several major metabolic routes. A thorough understanding of the enzymes, intermediates, and their regulation is paramount for elucidating the pathophysiology of related metabolic diseases and for the development of novel therapeutic strategies. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricacies of isoleucine catabolism and its role in health and disease.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 9. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Further insights into the mechanism of action of methylmalonyl-CoA mutase by electron paramagnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. lamminglab.medicine.wisc.edu [lamminglab.medicine.wisc.edu]
- 14. journals.physiology.org [journals.physiology.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Methylbutyryl-CoA: A Pivotal Intermediate in Isoleucine Metabolism and Its Clinical Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-Coenzyme A ((S)-2-Methylbutyryl-CoA) is a critical metabolic intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] Its position in this vital pathway places it at a metabolic crossroads, influencing energy production and cellular homeostasis. Dysregulation of its metabolism is directly linked to the inborn error of metabolism known as 2-methylbutyrylglycinuria, also referred to as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency.[3] This technical guide provides a comprehensive overview of the discovery, metabolic significance, and clinical relevance of (S)-2-Methylbutyryl-CoA, with a focus on quantitative data, experimental protocols, and pathway visualizations to support advanced research and drug development efforts.
Discovery and Historical Context
The elucidation of the metabolic fate of branched-chain amino acids, including isoleucine, has been a focus of biochemical research for decades. While the German chemist Felix Ehrlich is credited with the discovery of isoleucine in 1903, the intricate details of its catabolic pathway, including the identification of its various intermediates, were pieced together over many subsequent years of research.[4]
The formal identification of (S)-2-Methylbutyryl-CoA as a key intermediate arose from studies aimed at delineating the enzymatic steps involved in the breakdown of isoleucine. Early work on amino acid oxidation established that the carbon skeletons of BCAAs are converted to acyl-CoA derivatives. The specific characterization of the enzymes involved, such as the cloning and characterization of a human homologue of rat 2-methyl–branched-chain acyl-CoA dehydrogenase in 1994, solidified the understanding of this pathway and the central role of (S)-2-Methylbutyryl-CoA.[5] This enzyme was later named short/branched-chain acyl-CoA dehydrogenase (SBCAD).[5]
Metabolic Role of (S)-2-Methylbutyryl-CoA
(S)-2-Methylbutyryl-CoA is formed from the oxidative decarboxylation of α-keto-β-methylvalerate, which is the product of the initial transamination of isoleucine. The catabolism of isoleucine is unique in that it is both glucogenic and ketogenic, ultimately yielding propionyl-CoA and acetyl-CoA.[4]
The primary metabolic fate of (S)-2-Methylbutyryl-CoA is its conversion to tiglyl-CoA. This dehydrogenation reaction is catalyzed by the mitochondrial enzyme, short/branched-chain acyl-CoA dehydrogenase (SBCAD).[5] SBCAD exhibits its highest catalytic efficiency with (S)-2-methylbutyryl-CoA as a substrate.[1]
Significance in Health and Disease
The clinical significance of (S)-2-Methylbutyryl-CoA is most evident in the context of SBCAD deficiency. This autosomal recessive disorder results from mutations in the ACADSB gene, leading to a dysfunctional SBCAD enzyme. Consequently, (S)-2-Methylbutyryl-CoA accumulates and is diverted into alternative metabolic pathways, leading to the formation and excretion of 2-methylbutyrylglycine (B135152) in the urine.
While many individuals identified through newborn screening are asymptomatic, some patients with SBCAD deficiency can present with a range of neurological symptoms, including developmental delay, seizures, and muscle weakness.[3] The accumulation of (S)-2-Methylbutyryl-CoA and its derivatives is thought to contribute to the pathophysiology of the disease.
Quantitative Data
Accurate quantification of (S)-2-Methylbutyryl-CoA is crucial for diagnosing SBCAD deficiency and for research into isoleucine metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[2][6]
| Parameter | Value | Organism/System | Reference |
| SBCAD Inhibition (IC50) | 0.8 ± 0.1 μM | Human embryonic kidney (HEK-293) cells (inhibition by 2-methylenecyclopropaneacetic acid) | [1] |
Note: Comprehensive data on the physiological concentrations of (S)-2-Methylbutyryl-CoA in various tissues is currently limited in the literature. The development of sensitive analytical methods is facilitating ongoing research in this area.
Experimental Protocols
Quantification of (S)-2-Methylbutyryl-CoA in Human Plasma by LC-MS/MS
This protocol provides a robust workflow for the extraction, separation, and detection of (S)-2-Methylbutyryl-CoA from plasma samples.[6]
1. Sample Preparation (Protein Precipitation):
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., 100 nM Propionyl-CoA).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analyte.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the specific precursor-to-product ion transition for (S)-2-Methylbutyryl-CoA. The primary transition often involves the neutral loss of the pantetheine (B1680023) arm.
-
Conclusion
(S)-2-Methylbutyryl-CoA is a metabolite of fundamental importance in the catabolism of isoleucine. Its study provides critical insights into branched-chain amino acid metabolism and the pathophysiology of related inborn errors of metabolism. The continued development and application of advanced analytical techniques, such as LC-MS/MS, are essential for furthering our understanding of the quantitative dynamics of (S)-2-Methylbutyryl-CoA in various physiological and disease states. This knowledge is paramount for the development of novel diagnostic and therapeutic strategies for conditions associated with dysregulated isoleucine metabolism.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Isoleucine - Wikipedia [en.wikipedia.org]
- 5. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
(S)-2-Methylbutyryl-CoA and its Nexus with 2-Methylbutyryl-CoA Dehydrogenase Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of (S)-2-Methylbutyryl-CoA, a critical intermediate in the catabolism of the essential amino acid isoleucine. The document elucidates the pathophysiology of 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive disorder stemming from mutations in the ACADSB gene, which encodes the enzyme responsible for the dehydrogenation of (S)-2-Methylbutyryl-CoA. This guide details the metabolic pathways, enzymatic functions, and the genetic underpinnings of SBCADD. It presents a consolidation of quantitative biochemical data, outlines detailed experimental protocols for diagnosis and research, and provides visual representations of key biological and experimental workflows to facilitate a deeper understanding of this metabolic disorder and to support the development of novel therapeutic strategies.
Introduction
(S)-2-Methylbutyryl-CoA is a pivotal molecule in the mitochondrial breakdown of isoleucine.[1] Its metabolism is facilitated by the enzyme 2-methylbutyryl-CoA dehydrogenase, also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD).[2][3] A deficiency in this enzyme, termed 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD) or 2-methylbutyrylglycinuria, leads to a disruption in the normal catabolic pathway of isoleucine.[4][5] This inborn error of metabolism is characterized by the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, which can be detected through newborn screening programs.[6][7] While many individuals identified with SBCADD remain asymptomatic, a subset can present with a range of clinical manifestations, from mild developmental delays to severe neurological complications.[8][9][10] This guide serves as a technical resource for professionals engaged in metabolic research and drug development, offering an in-depth perspective on the biochemical and clinical aspects of SBCADD.
The Isoleucine Catabolic Pathway and the Role of (S)-2-Methylbutyryl-CoA
The catabolism of isoleucine is a multi-step process occurring within the mitochondria, ultimately yielding acetyl-CoA and propionyl-CoA, which enter the citric acid cycle for energy production.
Diagram of the Isoleucine Catabolic Pathway:
Caption: Isoleucine catabolism and the impact of SBCADD.
(S)-2-Methylbutyryl-CoA is formed from α-keto-β-methylvalerate through the action of the branched-chain α-keto acid dehydrogenase complex. The subsequent and critical step is the dehydrogenation of (S)-2-Methylbutyryl-CoA to Tiglyl-CoA, catalyzed by the SBCAD enzyme.[2] In SBCADD, the impaired function of SBCAD leads to the accumulation of (S)-2-Methylbutyryl-CoA, which is then shunted into alternative metabolic pathways, resulting in the formation and excretion of characteristic metabolites such as 2-methylbutyrylcarnitine (B1244155) (C5-carnitine) and 2-methylbutyrylglycine (B135152).[6][11]
2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD)
Genetic Basis
SBCADD is an autosomal recessive disorder caused by mutations in the ACADSB (acyl-CoA dehydrogenase short/branched chain) gene, located on chromosome 10q26.13.[7][8] The ACADSB gene encodes the SBCAD enzyme, a homotetrameric mitochondrial flavoprotein.[12] Numerous mutations in the ACADSB gene have been identified, including missense, nonsense, and splice site mutations, which lead to reduced or absent enzyme activity.[2][12] While some mutations are associated with a more severe clinical presentation, a clear genotype-phenotype correlation has not been firmly established, and many individuals with identified mutations remain asymptomatic.[11]
Clinical Presentation
The clinical spectrum of SBCADD is highly variable. A significant portion of individuals identified through newborn screening are asymptomatic.[4][13] However, some affected individuals may present with a range of symptoms, including:
-
Neurological: Seizures, developmental delay, intellectual disability, hypotonia, and muscular atrophy.[8][9]
-
Metabolic: Episodes of metabolic crisis, particularly during periods of catabolic stress such as illness or fasting, which can manifest as lethargy, vomiting, and irritability.[5]
The reasons for this clinical heterogeneity are not fully understood but may involve genetic modifiers, environmental factors, and dietary habits.
Quantitative Biochemical Data
The diagnosis of SBCADD relies on the detection of elevated levels of specific biomarkers in blood and urine. The following tables summarize the quantitative data for key metabolites.
Table 1: C5-Carnitine Levels in Newborns with SBCADD
| Population | C5-Carnitine Concentration (μmol/L) | Reference Range (μmol/L) | Source(s) |
| SBCADD Patients (Wisconsin) | 0.69 ± 0.03 (mean ± SEM) | < 0.44 | [14] |
| SBCADD Patients (China) | Moderately Elevated | 0.03 - 0.35 | [8][9] |
| SBCADD Patients (Italy) | > 0.4 (at diagnosis) | < 0.4 | [15] |
Table 2: Urinary Metabolite Levels in SBCADD Patients
| Metabolite | Concentration Range in Patients | Reference Range | Source(s) |
| 2-Methylbutyrylglycine | 1.78–11.89 (units not specified) | 0 | [16][17] |
| 2-Ethylhydracrylic acid | 37.80-373.13 (units not specified) | 0-28.69 | [16] |
Experimental Protocols
Accurate diagnosis and monitoring of SBCADD require precise and reliable laboratory methods. The following sections detail the methodologies for the key diagnostic experiments.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is the primary tool for newborn screening and allows for the detection of elevated C5-carnitine.
Workflow for Acylcarnitine Analysis:
Caption: Workflow for acylcarnitine analysis by MS/MS.
Methodology:
-
Sample Preparation: A 3mm disc is punched from a dried blood spot card.
-
Extraction: The disc is placed in a microtiter plate well, and acylcarnitines are extracted using a methanol solution containing a mixture of stable isotope-labeled internal standards.
-
Derivatization: The extracted acylcarnitines are derivatized to their butyl esters by adding butanolic hydrochloric acid and incubating at an elevated temperature. This step enhances their ionization efficiency.[18]
-
Evaporation: The solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in the mobile phase for MS/MS analysis.
-
MS/MS Analysis: The sample is introduced into the mass spectrometer. Acylcarnitines are typically analyzed in the positive ion mode using precursor ion or neutral loss scanning to detect the characteristic fragment ion of carnitine and its derivatives.[19]
-
Data Analysis: The concentrations of individual acylcarnitines, including C5-carnitine, are quantified by comparing the ion intensities of the endogenous analytes to their corresponding internal standards.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a confirmatory test for SBCADD, identifying the presence of 2-methylbutyrylglycine.
Workflow for Urinary Organic Acid Analysis:
Caption: Workflow for urinary organic acid analysis by GC-MS.
Methodology:
-
Sample Preparation: An aliquot of urine is acidified, and an internal standard is added.[20]
-
Extraction: Organic acids are extracted from the urine using a solvent such as ethyl acetate.[20]
-
Derivatization: The extracted organic acids are chemically modified to increase their volatility for gas chromatography. A common method is trimethylsilylation (TMS) using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[20]
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the organic acids are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.[21]
-
Data Analysis: The presence of 2-methylbutyrylglycine is confirmed by its characteristic retention time and mass spectrum.
Drug Development and Therapeutic Strategies
Currently, there is no specific cure for SBCADD. Management strategies for symptomatic individuals often involve:
-
Dietary Management: A low-protein diet may be recommended to reduce the intake of isoleucine.[5]
-
Carnitine Supplementation: L-carnitine supplementation can help to conjugate the accumulating (S)-2-Methylbutyryl-CoA, forming 2-methylbutyrylcarnitine, which is more readily excreted.[15]
-
Avoidance of Catabolic Stress: Patients are advised to avoid prolonged fasting and to manage illnesses promptly to prevent metabolic decompensation.
For drug development professionals, potential therapeutic avenues could include:
-
Enzyme Replacement Therapy: Developing a recombinant, functional SBCAD enzyme.
-
Gene Therapy: Introducing a correct copy of the ACADSB gene.
-
Small Molecule Chaperones: Designing molecules that can help to stabilize and restore the function of mutant SBCAD enzymes.
-
Substrate Reduction Therapy: Investigating inhibitors of enzymes upstream in the isoleucine catabolic pathway to reduce the production of (S)-2-Methylbutyryl-CoA.
Conclusion
(S)-2-Methylbutyryl-CoA is a key metabolite in isoleucine catabolism, and its accumulation due to SBCAD deficiency can have significant, though variable, clinical consequences. This technical guide has provided a detailed overview of the biochemical, genetic, and clinical aspects of SBCADD. The presented quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and clinicians working to improve the diagnosis, management, and treatment of this rare metabolic disorder. Further research is needed to elucidate the mechanisms of clinical variability and to develop targeted therapies that can address the underlying enzymatic defect in SBCADD.
References
- 1. Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. ACADSB - Wikipedia [en.wikipedia.org]
- 4. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 7. providers2.genedx.com [providers2.genedx.com]
- 8. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]
- 9. Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 11. Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orphanet: 2-methylbutyryl-CoA dehydrogenase deficiency [orpha.net]
- 14. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. familiasga.com [familiasga.com]
- 19. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. erndim.org [erndim.org]
- 21. Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
The Metabolic Crossroads of Isoleucine: An In-depth Technical Guide to the Fate of (S)-2-Methylbutyryl-CoA in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the catabolic pathway of the essential branched-chain amino acid, L-isoleucine. Its metabolism is crucial for energy homeostasis and is implicated in several inborn errors of metabolism. This technical guide provides a comprehensive overview of the formation, degradation, and tissue-specific fate of (S)-2-Methylbutyryl-CoA, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.
The Isoleucine Catabolic Pathway and the Genesis of (S)-2-Methylbutyryl-CoA
The breakdown of L-isoleucine is a mitochondrial process that converts the amino acid into intermediates for the tricarboxylic acid (TCA) cycle. This multi-step pathway ultimately yields acetyl-CoA and propionyl-CoA, making isoleucine both a ketogenic and a glucogenic amino acid.
The initial steps of isoleucine catabolism are shared with the other branched-chain amino acids (BCAAs), valine and leucine. The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which is highly active in skeletal muscle. This is followed by the irreversible oxidative decarboxylation of the resulting α-keto acid by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The product of this reaction from isoleucine is (S)-2-Methylbutyryl-CoA.
The Degradation of (S)-2-Methylbutyryl-CoA and its Subsequent Fates
(S)-2-Methylbutyryl-CoA is dehydrogenated by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase, which is encoded by the ACADSB gene. This reaction yields tiglyl-CoA. A deficiency in SBCAD leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, such as 2-methylbutyrylcarnitine (B1244155) and 2-methylbutyrylglycine, which are diagnostic markers for this metabolic disorder.[1]
Tiglyl-CoA is further metabolized through a series of reactions to ultimately produce acetyl-CoA and propionyl-CoA. These two molecules then enter central metabolic pathways, with their specific fates being highly dependent on the tissue type and the metabolic state of the organism.
Tissue-Specific Metabolism of (S)-2-Methylbutyryl-CoA and its Derivatives
While the fundamental pathways are conserved, the flux and ultimate fate of (S)-2-Methylbutyryl-CoA and its metabolites vary significantly across different tissues, largely dictated by the expression and activity of key enzymes.
Skeletal Muscle
Skeletal muscle is a primary site for the initial stages of BCAA catabolism due to its high branched-chain aminotransferase (BCAT) activity and relatively lower branched-chain α-keto acid dehydrogenase (BCKDH) activity. This suggests that a significant amount of the α-keto acid precursor to (S)-2-Methylbutyryl-CoA is generated in muscle. The subsequent oxidation to acetyl-CoA and propionyl-CoA contributes to the local energy supply via the TCA cycle.
Liver
The liver exhibits low BCAT activity but high BCKDH activity, positioning it as a major site for the oxidation of branched-chain α-keto acids that are transported from peripheral tissues like skeletal muscle. The liver has the unique capacity for gluconeogenesis from propionyl-CoA (via succinyl-CoA). Acetyl-CoA derived from isoleucine catabolism in the liver can be completely oxidized in the TCA cycle, used for fatty acid synthesis, or in states of fasting, contribute to the production of ketone bodies.[2][3]
Brain
The brain can also metabolize BCAAs, although to a lesser extent than muscle and liver. The acetyl-CoA and propionyl-CoA produced are primarily used for energy generation within the TCA cycle to meet the brain's high energy demands. Acetyl-CoA is also a crucial precursor for the synthesis of the neurotransmitter acetylcholine.[4]
Adipose Tissue
In adipose tissue, the products of isoleucine catabolism can be used for both energy and as precursors for lipid synthesis.
Table 1: Qualitative Comparison of (S)-2-Methylbutyryl-CoA Metabolism Across Tissues
| Tissue | Relative SBCAD (ACADSB) Expression (RNA) | Primary Fate of Propionyl-CoA | Primary Fate of Acetyl-CoA |
| Liver | High[5] | TCA Cycle, Gluconeogenesis[3] | TCA Cycle, Fatty Acid Synthesis, Ketogenesis[2][6] |
| Skeletal Muscle | Moderate[5] | TCA Cycle | TCA Cycle[1] |
| Heart | High[5] | TCA Cycle | TCA Cycle |
| Kidney | High[5] | TCA Cycle, Gluconeogenesis | TCA Cycle |
| Brain | Low to Moderate[5] | TCA Cycle | TCA Cycle, Acetylcholine Synthesis[4] |
| Adipose Tissue | Low[5] | TCA Cycle | TCA Cycle, Fatty Acid Synthesis |
Data on relative RNA expression is sourced from The Human Protein Atlas.[5]
Table 2: Quantitative Data on Short-Chain Acyl-CoA Concentrations in Mammalian Cells and Tissues
| Acyl-CoA | Concentration in HepG2 cells (pmol/10^6 cells) | Concentration in Mouse Heart (pmol/mg wet weight) |
| Acetyl-CoA | 3.85 | 5.77 |
| Propionyl-CoA | 0.28 | 0.476 |
| Succinyl-CoA | 0.93 | Not Reported |
| Crotonyl-CoA | 0.033 | Not Reported |
| Lactoyl-CoA | 0.011 | 0.0172 |
Experimental Protocols for the Quantification of (S)-2-Methylbutyryl-CoA
The gold standard for the sensitive and specific quantification of (S)-2-Methylbutyryl-CoA in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Acyl-CoA Extraction from Tissues
This protocol is adapted for the extraction of short-chain acyl-CoAs from tissue samples.[8]
Materials:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Homogenizer
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
Procedure:
-
Weigh approximately 10-20 mg of frozen tissue.
-
Add the tissue to a pre-chilled tube containing an appropriate volume of ice-cold 5% SSA (e.g., 500 µL).
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
The supernatant can be directly used for LC-MS/MS analysis or stored at -80°C.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Aqueous solution, e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Organic solvent, e.g., acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for (S)-2-Methylbutyryl-CoA: The precursor ion (Q1) corresponds to the mass of (S)-2-Methylbutyryl-CoA, and the product ion (Q3) is typically a specific fragment, often resulting from the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (m/z 507).[8]
Quantification:
The concentration of (S)-2-Methylbutyryl-CoA is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard. A standard curve is generated using known concentrations of (S)-2-Methylbutyryl-CoA.
Conclusion
(S)-2-Methylbutyryl-CoA sits (B43327) at a critical juncture in isoleucine metabolism. Its subsequent degradation into acetyl-CoA and propionyl-CoA provides substrates for fundamental cellular processes, with the ultimate metabolic fate being highly tissue-dependent. The liver plays a central role in processing branched-chain α-keto acids from peripheral tissues and is unique in its capacity for gluconeogenesis from the propionyl-CoA moiety. In contrast, skeletal muscle primarily utilizes the catabolic products of isoleucine for local energy production. Understanding these tissue-specific differences is paramount for researchers and clinicians investigating metabolic disorders and for the development of targeted therapeutic strategies. The use of sensitive analytical techniques such as LC-MS/MS is essential for accurately quantifying (S)-2-Methylbutyryl-CoA and elucidating its metabolic flux in various physiological and pathological states.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. ACADSB protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Scholars@Duke publication: High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. [scholars.duke.edu]
- 4. Acetyl-CoA the Key Factor for Survival or Death of Cholinergic Neurons in Course of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue expression of ACADSB - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Regulation of (S)-2-Methylbutyryl-CoA Levels in the Cell
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a detailed examination of the formation, degradation, and regulatory mechanisms governing the cellular concentration of (S)-2-Methylbutyryl-CoA, a critical intermediate in the catabolism of the essential amino acid L-isoleucine. Understanding the intricate control of this pathway is vital for research into metabolic disorders like 2-methylbutyrylglycinuria and for the development of novel therapeutic strategies.
Introduction to (S)-2-Methylbutyryl-CoA Metabolism
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the mitochondrial catabolic pathway of L-isoleucine, a branched-chain amino acid (BCAA). The breakdown of isoleucine is both ketogenic and glucogenic, as its carbon skeleton is ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1] The cellular concentration of (S)-2-Methylbutyryl-CoA is tightly regulated, as its accumulation can be indicative of metabolic dysfunction. A deficiency in the enzyme responsible for its degradation, short/branched-chain acyl-CoA dehydrogenase (SBCAD), leads to the genetic disorder 2-methylbutyrylglycinuria.[2][3][4][5][6][7]
Core Metabolic Pathways
The concentration of (S)-2-Methylbutyryl-CoA is determined by the balance between its synthesis from L-isoleucine and its subsequent degradation.
Synthesis of (S)-2-Methylbutyryl-CoA
The formation of (S)-2-Methylbutyryl-CoA from L-isoleucine occurs in two primary enzymatic steps within the mitochondria:[1][5]
-
Transamination: The initial step is a reversible transamination where the α-amino group of L-isoleucine is transferred to α-ketoglutarate. This reaction is catalyzed by branched-chain aminotransferase (BCAT), yielding glutamate (B1630785) and the branched-chain α-keto acid (BCKA), (S)-α-keto-β-methylvalerate.[1]
-
Oxidative Decarboxylation: The (S)-α-keto-β-methylvalerate undergoes an irreversible oxidative decarboxylation to form (S)-2-Methylbutyryl-CoA. This critical, rate-limiting step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][5]
Degradation of (S)-2-Methylbutyryl-CoA
(S)-2-Methylbutyryl-CoA is subsequently catabolized in a series of reactions analogous to the β-oxidation of fatty acids:[5][8]
-
Dehydrogenation: (S)-2-Methylbutyryl-CoA is dehydrogenated to tiglyl-CoA. This reaction is catalyzed by the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) , also known as 2-methylbutyryl-CoA dehydrogenase.[3][5] This enzyme is encoded by the ACADSB gene.[4][6][7][9]
-
Further Catabolism: Tiglyl-CoA undergoes further enzymatic reactions, ultimately yielding acetyl-CoA and propionyl-CoA, which are integrated into central cellular energy metabolism.[1][5]
Mechanisms of Regulation
The flux through the isoleucine catabolic pathway, and thus the level of (S)-2-Methylbutyryl-CoA, is controlled at multiple levels, including enzyme activity and gene expression.
Enzymatic Regulation
-
Regulation of the BCKDH Complex: The activity of the BCKDH complex, which catalyzes the rate-limiting step in (S)-2-Methylbutyryl-CoA synthesis, is the primary point of regulation. Its activity is controlled by a phosphorylation/dephosphorylation cycle. A specific kinase (BCKDH kinase) phosphorylates and inactivates the complex, while a phosphatase (BCKDH phosphatase) dephosphorylates and activates it. The activity of the kinase and phosphatase are in turn regulated by various metabolic signals.
-
Allosteric Regulation: Upstream of the catabolic pathway, the biosynthesis of isoleucine is subject to feedback inhibition. The first enzyme in the isoleucine biosynthetic pathway, threonine deaminase (IlvA), is allosterically inhibited by isoleucine, the end-product of the pathway.[10][11][12] This regulation controls the overall pool of available isoleucine for catabolism.
Transcriptional Regulation
While the primary control is post-translational, transcriptional regulation of the genes involved in isoleucine metabolism also plays a role. In Arabidopsis, a partial deficiency of isoleucine leads to a decrease in the transcript levels of genes encoding major enzymes in the BCAA degradation pathway.[13] Studies have also shown that BCAA catabolism genes are highly expressed during periods of low energy, such as prolonged darkness, suggesting they serve as respiratory substrates.[14] The expression of genes involved in intermediary metabolism, including amino acid metabolism, is tightly controlled by a network of transcription factors that respond to hormonal and nutritional signals, such as insulin (B600854) and glucose levels.[15]
Quantitative Data Summary
The following table summarizes key quantitative data related to the enzymes involved in (S)-2-Methylbutyryl-CoA metabolism.
| Parameter | Enzyme | Species/Cell Type | Value | Reference |
| Enzyme Activity | ||||
| Normal Activity | SBCAD | Human Fibroblasts | 0.157 nmol/min/mg protein | [16][17] |
| Deficient Activity | SBCAD | Patient Fibroblasts | 0.016 nmol/min/mg protein (~10% of control) | [16][17] |
| Wild-Type Activity | SBCAD (overexpressed) | COS-7 Cells | ~2.5 nmol/min/mg protein (with 2-methylbutyryl-CoA) | [16][17] |
| Wild-Type Activity | ACAD8 (overexpressed) | COS-7 Cells | ~0.5 nmol/min/mg protein (with 2-methylbutyryl-CoA) | [16][17] |
| Inhibitor Potency | ||||
| IC₅₀ (SBCAD inhibition) | MCPA | HEK-293 Cells | 0.8 ± 0.1 µM (measured via C5-carnitine levels) | [2] |
| IC₅₀ (IVD inhibition) | MCPA | HEK-293 Cells | 1.2 ± 0.1 µM (measured via isovalerylcarnitine) | [2] |
ACAD8: Isobutyryl-CoA dehydrogenase; IC₅₀: Half maximal inhibitory concentration; IVD: Isovaleryl-CoA dehydrogenase; MCPA: 2-methyl-cyclopropaneacetic acid; SBCAD: Short/branched-chain acyl-CoA dehydrogenase.
Visualizations of Pathways and Workflows
Diagram 1: L-Isoleucine Catabolic Pathway
Caption: Overview of the mitochondrial L-isoleucine catabolic pathway.
Diagram 2: Regulation of the BCKDH Complex
Caption: Covalent modification and regulation of the BCKDH complex activity.
Diagram 3: Experimental Workflow for (S)-2-Methylbutyryl-CoA Quantification
Caption: Workflow for quantifying (S)-2-Methylbutyryl-CoA via LC-MS/MS.
Experimental Protocols
Protocol for Quantification of (S)-2-Methylbutyryl-CoA by LC-MS/MS
This protocol provides a general framework for the analysis of acyl-CoAs from cultured cells.[18] Optimization for specific cell types and instrumentation is recommended.
Materials:
-
Cultured cells (e.g., HEK293T, HepG2, or patient-derived fibroblasts)
-
Cold extraction solvent (e.g., 80:20 acetonitrile:water with internal standard)
-
(S)-2-Methylbutyryl-CoA analytical standard
-
LC-MS/MS system with a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Cell Culture: Grow cells to ~80-90% confluency in appropriate culture vessels.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash cells once with cold PBS.
-
Immediately add a sufficient volume of cold extraction solvent to the plate.
-
Scrape the cells from the plate and collect the cell lysate into a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of a compatible solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reverse-phase column with a suitable gradient of Mobile Phases A and B.
-
Detect and quantify (S)-2-Methylbutyryl-CoA using tandem mass spectrometry in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for (S)-2-Methylbutyryl-CoA should be monitored.
-
-
Quantification:
-
Generate a standard curve using serial dilutions of the (S)-2-Methylbutyryl-CoA analytical standard.
-
Calculate the absolute concentration of (S)-2-Methylbutyryl-CoA in the samples by comparing their peak areas to the standard curve.
-
Protocol for SBCAD Enzyme Activity Assay in Fibroblasts
This assay measures the conversion of 2-methylbutyryl-CoA to its product by SBCAD in cell lysates, using an artificial electron acceptor.[16][17]
Materials:
-
Cultured fibroblasts (patient and control)
-
Lysis buffer
-
Reaction medium: 100 mM Tris-HCl (pH 8.0), 100 µM flavin adenine (B156593) dinucleotide (FAD)
-
Substrate: 0.2 mM (S)-2-Methylbutyryl-CoA
-
Electron acceptor: Ferricenium hexafluorophosphate
-
HPLC system for separation and quantification
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured fibroblasts and wash with PBS.
-
Lyse the cells using a suitable method (e.g., sonication) in a lysis buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant (cleared cell lysate).
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction medium.
-
Initiate the reaction by adding the (S)-2-Methylbutyryl-CoA substrate and the ferricenium electron acceptor.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) and placing the tube on ice.
-
-
Analysis:
-
Centrifuge the stopped reaction mixture to pellet precipitated protein.
-
Analyze the supernatant using an HPLC system to separate and quantify the substrate ((S)-2-Methylbutyryl-CoA) and the reaction products (e.g., tiglyl-CoA).
-
The enzyme activity is calculated based on the rate of product formation or substrate consumption per unit of time and per milligram of protein. The reduction of the electron acceptor can also be monitored spectrophotometrically.
-
Conclusion
The cellular level of (S)-2-Methylbutyryl-CoA is a finely tuned parameter, primarily dictated by the dietary intake of L-isoleucine and the tightly regulated activity of the BCKDH complex. Its subsequent degradation by SBCAD is crucial for preventing its accumulation. Deficiencies in this pathway, as seen in 2-methylbutyrylglycinuria, underscore the importance of this metabolic node. For researchers and drug development professionals, understanding these regulatory mechanisms, coupled with robust analytical methods to quantify key metabolites and enzyme activities, provides a foundation for diagnosing metabolic disorders and exploring potential therapeutic interventions that target the isoleucine catabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 8. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scholars@Duke publication: Allosteric regulation of biosynthetic threonine deaminase from Escherichia coli: effects of isoleucine and valine on active-site ligand binding and catalysis. [scholars.duke.edu]
- 13. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d.lib.msu.edu [d.lib.msu.edu]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Analysis of (S)-2-Methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutyryl-Coenzyme A ((S)-2-Methylbutyryl-CoA) is a pivotal chiral intermediate in the catabolism of the essential branched-chain amino acid L-isoleucine. Its precise structural characterization is fundamental for understanding the biochemical intricacies of isoleucine metabolism and the pathophysiology of related metabolic disorders, such as 2-methylbutyryl-CoA dehydrogenase deficiency. This technical guide provides a comprehensive overview of the structural analysis of (S)-2-Methylbutyryl-CoA, encompassing its chemical and physical properties, spectroscopic characterization, and its role in metabolic pathways. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and application in drug development and diagnostics.
Chemical Structure and Properties
(S)-2-Methylbutyryl-CoA is an acyl-CoA thioester.[1] It is comprised of a 2-methylbutanoyl group linked to coenzyme A via a thioester bond. The stereochemistry at the second carbon of the 2-methylbutanoyl moiety is the (S) configuration.[1]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C26H44N7O17P3S | [3][4] |
| Molecular Weight | 851.7 g/mol | [3][4] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-methylbutanethioate | [4] |
| CAS Number | 87069-91-8 | [4] |
| Appearance | Solid (Predicted) | [4] |
| Water Solubility | Expected to be soluble in aqueous solutions | [1] |
| logP (predicted) | -4.2 | [3] |
Structural Data
Precise quantitative structural data from X-ray crystallography for (S)-2-Methylbutyryl-CoA is not currently available in the public domain. The large and flexible nature of the Coenzyme A tail makes crystallization challenging.[3] However, the fundamental bond lengths and angles of the 2-methylbutyryl group and the thioester linkage are well-established from studies of similar small molecules. The overall three-dimensional conformation in solution is expected to be highly flexible.
Metabolic Significance: The L-Isoleucine Catabolic Pathway
(S)-2-Methylbutyryl-CoA is a key intermediate in the mitochondrial catabolism of L-isoleucine.[1][5] This pathway is crucial for energy production, particularly in muscle tissue, and provides precursors for the synthesis of other biomolecules.[5] A defect in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), which catalyzes the dehydrogenation of (S)-2-Methylbutyryl-CoA to tiglyl-CoA, leads to the genetic disorder 2-methylbutyryl-CoA dehydrogenase deficiency.[1]
Figure 1. Simplified metabolic pathway of L-isoleucine catabolism.
Experimental Protocols for Structural Elucidation
The structural analysis of (S)-2-Methylbutyryl-CoA primarily relies on spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of (S)-2-Methylbutyryl-CoA in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.
-
Dissolution: Dissolve 5-10 mg of lyophilized (S)-2-Methylbutyryl-CoA in 600 µL of a suitable deuterated solvent. For mimicking physiological conditions, deuterium (B1214612) oxide (D₂O) with a phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) is recommended.[6]
-
Internal Standard: Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
High-field NMR spectrometers (≥500 MHz) are recommended for optimal resolution and sensitivity.[6]
-
¹H NMR: A standard one-dimensional proton NMR experiment provides information on the chemical environment of the hydrogen atoms.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for unambiguous assignment of all signals.
¹H NMR (Predicted in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (terminal) | ~0.9 | Triplet |
| CH₂ | ~1.5 | Multiplet |
| CH | ~2.4 | Multiplet |
| CH₃ (branch) | ~1.1 | Doublet |
| Thioester-adjacent CH₂ | ~3.0 | Triplet |
| Coenzyme A protons | Various (see literature for CoA) | Various |
¹³C NMR (Predicted in D₂O)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Thioester) | ~200 |
| CH | ~45 |
| CH₂ | ~25 |
| CH₃ (branch) | ~15 |
| CH₃ (terminal) | ~10 |
| Coenzyme A carbons | Various (see literature for CoA) |
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the sensitive and specific detection and quantification of (S)-2-Methylbutyryl-CoA in biological samples.[7]
-
Protein Precipitation: To 50 µL of a biological sample (e.g., cell lysate, tissue homogenate), add 100 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).[7]
-
Vortex and Incubate: Vortex the mixture vigorously for 30 seconds and incubate on ice for 10 minutes.[7]
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
-
Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 column) is typically used to separate (S)-2-Methylbutyryl-CoA from other metabolites.
-
Ionization: Positive electrospray ionization (ESI+) is commonly employed.[7]
-
Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.
-
Fragmentation: In tandem MS (MS/MS), the precursor ion of (S)-2-Methylbutyryl-CoA is selected and fragmented. A characteristic neutral loss of 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate group, is a hallmark of acyl-CoA compounds.[7]
Expected MS/MS Fragmentation
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|
| 852.18 (M+H)⁺ | 345.18 | [M+H - 507]⁺ |
| 852.18 (M+H)⁺ | Other fragments | Fragments of the Coenzyme A moiety |
Figure 2. General experimental workflow for structural analysis.
Conclusion
The structural analysis of (S)-2-Methylbutyryl-CoA is critical for advancing our understanding of branched-chain amino acid metabolism and its associated disorders. While a definitive crystal structure remains elusive, a combination of advanced spectroscopic techniques, particularly NMR and high-resolution mass spectrometry, provides a robust framework for its characterization. The detailed methodologies and expected data presented in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of metabolic pathways and develop targeted therapeutic interventions. Further research focusing on the synthesis of isotopically labeled standards and the development of more sensitive analytical methods will continue to enhance our knowledge of this important metabolite.
References
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Crossroads of I-soleucine Metabolism: A Technical Guide to its Biological Significance and Therapeutic Potential
Abstract
Isoleucine, an essential branched-chain amino acid (BCAA), occupies a central position in cellular metabolism, extending far beyond its fundamental role as a protein constituent. The catabolic pathway of isoleucine is a critical metabolic nexus, yielding both ketogenic and glucogenic precursors—acetyl-CoA and propionyl-CoA—thereby contributing significantly to cellular energy homeostasis and anaplerosis. Dysregulation of this pathway is implicated in a spectrum of human pathologies, ranging from rare inborn errors of metabolism to complex multifactorial diseases such as cancer and metabolic syndrome. This technical guide provides a comprehensive overview of the biological importance of the isoleucine breakdown pathway, intended for researchers, scientists, and drug development professionals. It delineates the core enzymatic steps, explores the intricate connections with key signaling networks, presents quantitative data on metabolite levels in health and disease, and furnishes detailed experimental protocols for the investigation of this vital metabolic route.
The Core Pathway: Catabolism of Isoleucine
The breakdown of isoleucine is a mitochondrial process that converts the amino acid into key intermediates of central carbon metabolism. This multi-step pathway is initiated by two enzymatic reactions common to all BCAAs, followed by a series of reactions unique to isoleucine catabolism.
The initial step is a reversible transamination of isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate, catalyzed by branched-chain aminotransferase (BCAT). The subsequent irreversible step is the oxidative decarboxylation of α-keto-β-methylvalerate by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, yielding α-methylbutyryl-CoA.[1] This is a critical regulatory point in BCAA catabolism. The pathway then proceeds through a series of reactions including dehydrogenation, hydration, and thiolytic cleavage, ultimately yielding acetyl-CoA and propionyl-CoA.[2] Because isoleucine catabolism produces both acetyl-CoA (ketogenic) and propionyl-CoA (which can be converted to the TCA cycle intermediate succinyl-CoA, making it glucogenic), it is classified as both a ketogenic and glucogenic amino acid.[1][3]
Clinical Significance: Inborn Errors of Isoleucine Metabolism
Defects in the enzymatic steps of the isoleucine breakdown pathway lead to a group of inherited metabolic disorders, each with distinct clinical and biochemical phenotypes.
Maple Syrup Urine Disease (MSUD)
MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH complex, affecting the metabolism of all three BCAAs: leucine (B10760876), isoleucine, and valine.[4][5][6][7][8] The accumulation of these amino acids and their corresponding α-keto acids is toxic, particularly to the central nervous system.[4] The classic form of MSUD presents in the neonatal period with poor feeding, lethargy, and a characteristic maple syrup odor in the urine and cerumen.[6] If untreated, it progresses to seizures, coma, and death.[9] Diagnosis is confirmed by the marked elevation of leucine, isoleucine, and valine in plasma and the presence of their corresponding α-keto acids in the urine.[7] Newborn screening programs utilizing tandem mass spectrometry for amino acid analysis are crucial for early detection and intervention.[7][8]
Isolated Deficiencies of Isoleucine Catabolism
Several inborn errors of metabolism specifically affect the catabolism of isoleucine downstream of the BCKDH complex. These are rarer than MSUD and often present with episodic metabolic crises.
-
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: A defect in the SBCAD enzyme leads to the accumulation of 2-methylbutyrylglycine (B135152) in the urine. The clinical phenotype is variable, ranging from asymptomatic to developmental delay and seizures.[10][11]
-
2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: This disorder results from a deficiency in the MHBD enzyme. It can present with neurological manifestations and metabolic decompensation in the newborn period.[10][11]
-
β-Ketothiolase Deficiency: Caused by a deficiency in mitochondrial acetoacetyl-CoA thiolase (T2), this disorder impairs the final step of isoleucine catabolism and also affects ketone body metabolism.[10][11] It typically presents with episodes of severe ketoacidosis.[10]
Diagnosis of these disorders relies on urine organic acid analysis by gas chromatography-mass spectrometry (GC-MS) and acylcarnitine profiling by tandem mass spectrometry.[10][11]
Isoleucine Metabolism in Cancer and Metabolic Health
Beyond rare genetic disorders, alterations in isoleucine metabolism have been increasingly implicated in the pathophysiology of cancer and metabolic diseases.
Role in Cancer
Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation and survival. The catabolism of BCAAs, including isoleucine, can serve as an important source of carbon for anaplerosis, replenishing TCA cycle intermediates to support biosynthesis.[9][12] The nitrogen from BCAA transamination can also be used for the synthesis of other amino acids and nucleotides.[13] The expression of enzymes in the isoleucine breakdown pathway, such as BCAT1, is often altered in various cancers and can correlate with patient prognosis.[14] Furthermore, the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, is sensitive to amino acid levels, including leucine and to some extent, isoleucine.[1][14] This positions the isoleucine breakdown pathway as a potential therapeutic target in oncology.[15]
Impact on Metabolic Health
Recent studies have highlighted a significant role for isoleucine in systemic metabolic health. Elevated circulating levels of BCAAs are strongly associated with insulin (B600854) resistance, obesity, and type 2 diabetes.[3][16] Interestingly, research in rodent models suggests that the adverse metabolic effects of BCAAs may be primarily mediated by isoleucine and valine, rather than leucine.[17][18] Dietary restriction of isoleucine has been shown to improve glucose homeostasis, reduce adiposity, and increase energy expenditure in mice.[15][19][20][21] These findings suggest that modulating dietary isoleucine intake could be a novel strategy for the prevention and treatment of metabolic diseases.[17][22]
Quantitative Data
The following tables summarize key quantitative data related to isoleucine and its metabolites in various physiological and pathological states.
Table 1: Reference Ranges for Isoleucine and Related Metabolites in Human Plasma and Urine
| Analyte | Specimen | Method | Normal Range | Reference |
| Isoleucine | Plasma/Serum | HPLC, MS/MS | 38 - 130 µmol/L | [23] |
| Isoleucine | Urine | HPLC, GC-MS | 3 - 28 µmol/g creatinine | [16] |
| C5-Acylcarnitine | Dried Blood Spot | MS/MS | Variable by lab | [10] |
| 2-Methylbutyrylglycine | Urine | GC-MS | Undetectable | [11] |
| Tiglylglycine | Urine | GC-MS | Undetectable | [11] |
| 2-Methyl-3-hydroxybutyrate | Urine | GC-MS | Undetectable | [11] |
| 2-Methylacetoacetate | Urine | GC-MS | Undetectable | [11] |
Table 2: Impact of Isoleucine Restriction on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Control Diet | Isoleucine-Restricted Diet | Percent Change | Reference |
| Body Weight | High | Reduced | Significant Reduction | [19] |
| Adiposity | High | Reduced | Significant Reduction | [19] |
| Glucose Tolerance | Impaired | Improved | Significant Improvement | [19][21] |
| Insulin Sensitivity | Reduced | Increased | Significant Improvement | [19][21] |
| Energy Expenditure | Normal | Increased | Significant Increase | [19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the isoleucine breakdown pathway.
Protocol for Urine Organic Acid Analysis by GC-MS
This protocol is essential for the diagnosis of inborn errors of isoleucine metabolism.
Objective: To extract, derivatize, and analyze organic acids from urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., 2-phenylbutyric acid)
-
6 M HCl
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system
Procedure:
-
Sample Preparation: Thaw frozen urine samples to room temperature. Centrifuge to remove any precipitate.
-
Internal Standard Addition: Add a known amount of internal standard to a measured volume of urine.
-
Acidification: Acidify the urine to a pH < 2 with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction of the organic acids into ethyl acetate. Repeat the extraction twice.
-
Drying: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in pyridine and add BSTFA. Incubate at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The separation is achieved on a capillary column, and the mass spectrometer is operated in full scan mode. Identification of organic acids is based on their retention times and mass spectra compared to a library of known compounds.[4][7][10]
Protocol for Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This method is a cornerstone of newborn screening for metabolic disorders.
Objective: To quantify acylcarnitines in dried blood spots or plasma.
Materials:
-
Dried blood spot or plasma sample
-
Methanol (B129727) containing deuterated internal standards
-
3N HCl in n-butanol (for derivatization)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Dried Blood Spot):
-
Punch a 3 mm disk from the dried blood spot into a 96-well plate.
-
Add methanol with internal standards to extract the acylcarnitines.
-
Evaporate the methanol extract to dryness.
-
-
Derivatization (Butylation): Add 3N HCl in n-butanol and incubate at 65°C for 15-30 minutes to form butyl esters.
-
Evaporation: Evaporate the butanol to dryness.
-
Reconstitution: Reconstitute the sample in the mobile phase for analysis.
-
MS/MS Analysis: Introduce the sample into the mass spectrometer. Acylcarnitines are ionized by ESI and analyzed using precursor ion or neutral loss scans specific for the carnitine moiety. Quantification is achieved by comparing the signal of each analyte to its corresponding deuterated internal standard.[11][24]
Protocol for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
Objective: To measure the enzymatic activity of the BCKDH complex in tissue extracts.
Materials:
-
Tissue homogenate
-
Assay buffer containing cofactors (e.g., NAD+, Coenzyme A, thiamine (B1217682) pyrophosphate)
-
Substrate (e.g., α-keto[1-¹³C]isocaproate or α-ketoisovalerate)
-
Spectrophotometer or gas chromatography-isotope ratio mass spectrometry (GC-IRMS) system
Procedure (Spectrophotometric Method):
-
Tissue Extraction: Homogenize the tissue in a suitable buffer and centrifuge to obtain a mitochondrial extract.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, cofactors, and tissue extract.
-
Initiate Reaction: Add the α-keto acid substrate (e.g., α-ketoisovalerate) to start the reaction.
-
Measurement: Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm.
-
Calculation: Calculate the enzyme activity based on the rate of NADH production.[25]
Procedure (Stable Isotope Method):
-
Reaction Setup: Incubate the tissue extract with a ¹³C-labeled α-keto acid substrate (e.g., α-keto[1-¹³C]isocaproate).
-
Reaction Termination: Stop the reaction by acidification.
-
¹³CO₂ Measurement: Measure the amount of ¹³CO₂ released using GC-IRMS.
-
Calculation: The enzyme activity is proportional to the rate of ¹³CO₂ production.[14]
Signaling Pathways and Logical Relationships
The metabolic state of the cell, including the flux through the isoleucine breakdown pathway, is intricately linked with major signaling networks that govern cellular growth, proliferation, and homeostasis.
Crosstalk with mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a master regulator of cell growth that senses nutrient availability, including amino acids. While leucine is the most potent activator of mTORC1, isoleucine has also been shown to independently stimulate mTORC1 signaling, leading to the phosphorylation of downstream targets such as S6K1 and 4E-BP1, which in turn promotes protein synthesis.[1] The exact mechanisms by which isoleucine is sensed are still under investigation but are thought to involve intracellular and lysosomal amino acid sensing machinery.
Anaplerotic Role and Connection to the TCA Cycle
The end products of isoleucine catabolism, acetyl-CoA and propionyl-CoA, are critical for cellular energy production and biosynthesis. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to generate ATP or is used for the synthesis of fatty acids and ketone bodies.[3] Propionyl-CoA is converted to succinyl-CoA, a TCA cycle intermediate, thereby replenishing the cycle in a process known as anaplerosis.[26] This anaplerotic function is particularly important in proliferating cells, such as cancer cells, which have a high demand for TCA cycle intermediates for the synthesis of biomass.[9]
Conclusion and Future Directions
The isoleucine breakdown pathway is a central metabolic route with profound implications for human health and disease. While significant progress has been made in elucidating the enzymatic steps and their associated genetic disorders, the broader role of this pathway in complex diseases such as cancer and metabolic syndrome is an exciting and rapidly evolving area of research. Future investigations should focus on unraveling the precise molecular mechanisms by which isoleucine and its metabolites modulate signaling pathways and influence cellular and systemic physiology. A deeper understanding of these processes will be instrumental in the development of novel diagnostic and therapeutic strategies targeting this crucial metabolic pathway. For drug development professionals, the enzymes of the isoleucine catabolic pathway represent a promising class of targets for the modulation of cellular metabolism in a variety of disease contexts.
References
- 1. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. erndim.org [erndim.org]
- 5. Measurement of branched-chain alpha-keto acid dehydrogenase flux rates in perfused heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. researchgate.net [researchgate.net]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 14. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Isoleucine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orpha.net [orpha.net]
- 19. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dietary isoleucine content modulates the metabolic and molecular response to a Western diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com:443 [scispace.com:443]
- 23. Isoleucine - Quantitative Serum Test, Price, Normal Range | Sprint Diagnostics Hyderabad [sprintdiagnostics.in]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. babraham.ac.uk [babraham.ac.uk]
An In-depth Technical Guide on the Cellular Localization of (S)-2-Methylbutyryl-CoA Production
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylbutyryl-CoA is a pivotal intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. Its production is a critical metabolic step, linking amino acid degradation to central energy metabolism. Understanding the precise subcellular localization of (S)-2-Methylbutyryl-CoA synthesis is paramount for elucidating the regulation of BCAA catabolism and its implications in various physiological and pathological states, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the cellular compartments involved in (S)-2-Methylbutyryl-CoA production, details the key enzymes and their subcellular distribution, presents established experimental protocols for determining localization, and summarizes the available quantitative data.
Introduction
The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—plays a crucial role in cellular energy homeostasis, nitrogen balance, and as a source of precursors for biosynthesis. The breakdown of L-isoleucine proceeds through a series of enzymatic reactions, leading to the formation of acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. (S)-2-Methylbutyryl-CoA is a key intermediate in this pathway, and its synthesis is tightly regulated. Dysregulation of BCAA metabolism has been implicated in a range of pathologies, including insulin (B600854) resistance, type 2 diabetes, and certain types of cancer. A thorough understanding of the subcellular compartmentalization of the enzymatic machinery responsible for (S)-2-Methylbutyryl-CoA production is therefore essential for developing targeted therapeutic strategies.
The Metabolic Pathway of (S)-2-Methylbutyryl-CoA Production
The synthesis of (S)-2-Methylbutyryl-CoA from L-isoleucine is a two-step process involving transamination followed by oxidative decarboxylation.
-
Transamination of L-isoleucine: The initial step is the reversible transfer of an amino group from L-isoleucine to α-ketoglutarate, yielding α-keto-β-methylvalerate and glutamate. This reaction is catalyzed by branched-chain aminotransferases (BCATs).
-
Oxidative Decarboxylation of α-keto-β-methylvalerate: The subsequent and irreversible step is the oxidative decarboxylation of α-keto-β-methylvalerate to (S)-2-Methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
The subcellular localization of these two enzymatic steps dictates the location of (S)-2-Methylbutyryl-CoA production.
Subcellular Localization of Key Enzymes
Branched-Chain Aminotransferases (BCATs)
Eukaryotic cells possess two major isoforms of BCAT, each with a distinct subcellular localization:
-
BCAT1 (or BCATc): This isoform is located in the cytosol .[1][2] It is predominantly expressed in the brain, kidney, and ovarian tissues.[1]
-
BCAT2 (or BCATm): This isoform is found within the mitochondrial matrix .[2][3] It is widely expressed in most tissues, with particularly high levels in skeletal muscle.[2][4]
The presence of both cytosolic and mitochondrial BCAT isoforms suggests that the initial step of isoleucine catabolism can occur in both compartments, leading to the production of α-keto-β-methylvalerate in either the cytosol or the mitochondria.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The BCKDH complex is a large, multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids. The overwhelming body of evidence indicates that the BCKDH complex is located on the inner mitochondrial membrane , with its active sites facing the mitochondrial matrix.[5][6] This localization is consistent with its role in generating acyl-CoA molecules that are subsequently metabolized within the mitochondria through β-oxidation and the TCA cycle.
Recent proteomic and immunoblotting studies have suggested the possibility of an extramitochondrial localization of BCKDH , specifically in the endoplasmic reticulum (ER) and the cytosol in cardiac tissue.[7] However, the physiological significance and quantitative contribution of this potential extramitochondrial BCKDH activity to the overall production of (S)-2-Methylbutyryl-CoA remain to be fully elucidated.
The Primary Site of (S)-2-Methylbutyryl-CoA Production: The Mitochondria
Based on the established localization of the key enzymes, the primary site for the production of (S)-2-Methylbutyryl-CoA is the mitochondrial matrix . While the precursor, α-keto-β-methylvalerate, can be generated in both the cytosol (by BCAT1) and the mitochondria (by BCAT2), its conversion to (S)-2-Methylbutyryl-CoA is predominantly, if not exclusively, a mitochondrial process due to the localization of the BCKDH complex.
α-Keto-β-methylvalerate generated in the cytosol must be transported into the mitochondria to be acted upon by the BCKDH complex. This transport is a critical step in the overall pathway.
Quantitative Data on Enzyme Distribution and Activity
While the subcellular locations of BCAT and BCKDH are well-established, quantitative data on their relative contributions in different compartments and tissues are still emerging. The distribution of metabolic flux between the cytosolic and mitochondrial pathways for α-keto-β-methylvalerate production can vary depending on the cell type, metabolic state, and the relative expression and kinetic properties of BCAT1 and BCAT2.
| Enzyme | Subcellular Location | Tissue Distribution | Quantitative Insights |
| BCAT1 (BCATc) | Cytosol | Brain, Kidney, Ovarian Tissue, Immune Cells[1][4] | Generally lower expression in most peripheral tissues compared to BCAT2.[8] |
| BCAT2 (BCATm) | Mitochondria | Ubiquitous, high in Skeletal Muscle, Kidney, Pancreas[2][4] | The predominant isoform in most non-neural tissues.[8] |
| BCKDH Complex | Mitochondria (Inner Membrane) | Most tissues, high in Liver | Predominantly mitochondrial.[5][6] Some evidence for extramitochondrial presence in heart tissue, but its quantitative contribution is unclear.[7] |
Table 1: Summary of subcellular localization and distribution of key enzymes in (S)-2-Methylbutyryl-CoA production.
Experimental Protocols for Determining Cellular Localization
The determination of the subcellular localization of metabolic pathways relies on a combination of biochemical and imaging techniques.
Subcellular Fractionation
This is a classical biochemical technique to isolate different organelles.
Principle: Cells or tissues are first homogenized to break the plasma membrane while keeping the organelles intact. Subsequently, a series of centrifugation steps at increasing speeds are used to pellet different subcellular components based on their size and density.
Detailed Protocol for Isolation of Cytosolic and Mitochondrial Fractions:
-
Cell Harvesting: Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES-KOH, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). Allow cells to swell on ice for 10-15 minutes.
-
Cell Lysis: Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing them through a fine-gauge needle. The efficiency of lysis should be monitored by microscopy.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g for 15-20 minutes at 4°C) to pellet the mitochondria.
-
Isolation of Fractions: The resulting supernatant is the cytosolic fraction . The pellet contains the mitochondrial fraction .
-
Washing the Mitochondrial Pellet: Resuspend the mitochondrial pellet in a suitable buffer (e.g., mitochondrial isolation buffer containing mannitol (B672) or sucrose) and repeat the high-speed centrifugation to wash the mitochondria and reduce cytosolic contamination.
-
Purity Assessment: The purity of the fractions should be assessed by Western blot analysis using antibodies against marker proteins for each compartment (e.g., α-tubulin for cytosol, COX IV or VDAC for mitochondria, and Histone H3 for the nucleus).
Enzyme Activity Assays in Subcellular Fractions
Once the fractions are isolated, the activity of the enzymes of interest can be measured.
BCKDH Activity Assay:
Principle: The activity of the BCKDH complex is determined by measuring the rate of NADH production spectrophotometrically at 340 nm. The reaction uses a branched-chain α-keto acid as a substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, thiamine (B1217682) pyrophosphate (TPP), CoA, and NAD⁺.
-
Sample Preparation: Add a known amount of protein from the mitochondrial or cytosolic fraction to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the substrate, α-keto-β-methylvalerate.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADH production is proportional to the BCKDH activity and can be calculated using the molar extinction coefficient of NADH.
Quantification of (S)-2-Methylbutyryl-CoA in Subcellular Fractions
Directly measuring the concentration of (S)-2-Methylbutyryl-CoA in isolated subcellular fractions provides definitive evidence of its site of production.
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Extraction: Extract acyl-CoAs from the isolated cytosolic and mitochondrial fractions using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: Detect and quantify (S)-2-Methylbutyryl-CoA using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Use a stable isotope-labeled internal standard of (S)-2-Methylbutyryl-CoA for accurate quantification.
Visualizing the Pathways and Workflows
Metabolic Pathway of (S)-2-Methylbutyryl-CoA Production
References
- 1. Frontiers | The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects [frontiersin.org]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 7. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
interaction of (S)-2-Methylbutyryl-CoA with other metabolites
An In-depth Technical Guide on the Interaction of (S)-2-Methylbutyryl-CoA with Other Metabolites
Executive Summary
(S)-2-Methylbutyryl-Coenzyme A ((S)-2-Methylbutyryl-CoA) is a pivotal intermediate in the mitochondrial catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] Its strategic position links amino acid degradation with central energy metabolism, including the citric acid cycle and the synthesis of specialized lipids. Dysregulation of its metabolic flux is implicated in inborn errors of metabolism, such as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, making its study crucial for diagnostics and therapeutic development.[3][4] This guide provides a comprehensive technical overview of (S)-2-Methylbutyryl-CoA's metabolic interactions, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Metabolic Origin and Core Interaction: Isoleucine Catabolism
(S)-2-Methylbutyryl-CoA is exclusively derived from the breakdown of L-isoleucine.[5] This multi-step enzymatic process occurs within the mitochondria and is a critical source of anaplerotic precursors for the citric acid cycle.[1][2]
The pathway proceeds as follows:
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).[5]
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase complex (BCKDH) catalyzes the irreversible conversion of (S)-α-keto-β-methylvalerate to (S)-2-Methylbutyryl-CoA.[2][6]
-
Dehydrogenation: This is the primary and most critical interaction for (S)-2-Methylbutyryl-CoA. The enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD, EC 1.3.8.1), a mitochondrial flavoprotein, catalyzes its α,β-dehydrogenation to Tiglyl-CoA.[1][2] This reaction is coupled to the reduction of the Electron Transfer Flavoprotein (ETF).[1]
Deficiency in the SBCAD enzyme leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the genetic disorder 2-methylbutyrylglycinuria.[2][3] The downstream metabolites of Tiglyl-CoA are ultimately processed to yield Acetyl-CoA and Propionyl-CoA, which enters the citric acid cycle as Succinyl-CoA, highlighting the integration of amino acid catabolism with central energy production.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of SBCAD in (S)-2-Methylbutyryl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene, is a critical mitochondrial enzyme in the catabolism of the branched-chain amino acid L-isoleucine. Its primary function is the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA. A deficiency in SBCAD activity leads to the autosomal recessive metabolic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). This condition is characterized by the accumulation of (S)-2-methylbutyryl-CoA and its derivatives, 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine (B1244155), in bodily fluids. While many individuals with SBCADD are asymptomatic and identified through newborn screening, a subset can present with a range of neurological symptoms. This technical guide provides an in-depth exploration of the biochemical role of SBCAD, quantitative data on its function and the metabolic consequences of its deficiency, detailed experimental protocols for its study, and a discussion of its clinical relevance and potential therapeutic avenues.
Introduction
Short/branched-chain acyl-CoA dehydrogenase (SBCAD), also referred to as 2-methylbutyryl-CoA dehydrogenase, is a flavin adenine (B156593) dinucleotide (FAD)-dependent mitochondrial enzyme.[1] It belongs to the acyl-CoA dehydrogenase family, which plays a crucial role in fatty acid and amino acid metabolism.[1] SBCAD is specifically involved in the degradation pathway of L-isoleucine, a branched-chain amino acid.[2][3] The enzyme catalyzes the third step in this pathway, the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA.[2][4]
Mutations in the ACADSB gene, located on chromosome 10q26.13, can lead to SBCAD deficiency (SBCADD), an autosomal recessive disorder. This deficiency disrupts the normal breakdown of isoleucine, resulting in the accumulation of (S)-2-methylbutyryl-CoA and its subsequent conversion into the metabolic byproducts 2-methylbutyrylglycine and 2-methylbutyrylcarnitine (C5-carnitine).[5][6] These metabolites are detectable in urine and blood, respectively, and serve as key biomarkers for the diagnosis of SBCADD, often through expanded newborn screening programs.[7][8]
The clinical presentation of SBCADD is highly variable, with a significant portion of identified individuals remaining asymptomatic.[7] However, some affected individuals may develop neurological symptoms, including developmental delay, seizures, and muscular hypotonia.[7] This variability in clinical outcome presents a challenge for prognosis and management.
This technical guide aims to provide a comprehensive resource for researchers, scientists, and drug development professionals on the central role of SBCAD in (S)-2-Methylbutyryl-CoA metabolism. It will delve into the enzyme's kinetics, the metabolic pathways it influences, detailed methodologies for its analysis, and the clinical implications of its deficiency.
The Isoleucine Catabolic Pathway and the Role of SBCAD
The catabolism of L-isoleucine is a multi-step process occurring within the mitochondria. SBCAD plays a crucial, non-redundant role in this pathway.
Figure 1: The catabolic pathway of L-isoleucine, highlighting the critical dehydrogenation step catalyzed by SBCAD.
In SBCAD deficiency, the blockage of the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA leads to the accumulation of (S)-2-methylbutyryl-CoA. This excess substrate is then shunted into alternative metabolic pathways, leading to the formation of the diagnostic markers 2-methylbutyrylglycine and 2-methylbutyrylcarnitine.
Figure 2: The metabolic fate of (S)-2-methylbutyryl-CoA in SBCAD deficiency.
Quantitative Data
Enzyme Kinetics of Human SBCAD
The enzymatic activity of SBCAD has been characterized, revealing its substrate specificity. While its primary substrate is (S)-2-methylbutyryl-CoA, it exhibits activity towards other short-chain acyl-CoAs.
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol min-1 mg-1) | Relative Activity (%) |
| (S)-2-Methylbutyryl-CoA | 20 | 2.2 | 100 |
| Isobutyryl-CoA | 89 | 2.0 | ~91 |
| Butyryl-CoA | - | - | High |
| Isovaleryl-CoA | - | - | Not significant |
Note: Data compiled from available literature. "-" indicates data not consistently reported.
Metabolite Concentrations in SBCAD Deficiency
The diagnosis of SBCADD relies on the quantification of specific metabolites in blood and urine. The following table summarizes typical findings in affected individuals compared to control ranges.
| Metabolite | Biological Sample | Control Range | Affected Range |
| C5-Acylcarnitine (2-Methylbutyrylcarnitine) | Dried Blood Spot | 0.03 - 0.35 µmol/L | > 0.4 µmol/L (variable) |
| 2-Methylbutyrylglycine | Urine | Undetectable | Elevated |
Note: Ranges can vary between laboratories and analytical methods.
Experimental Protocols
SBCAD Enzyme Activity Assay
The activity of SBCAD can be measured in cell lysates (e.g., fibroblasts) or with purified enzyme using an HPLC-based method that monitors the conversion of the substrate to its product.
Principle: The assay measures the rate of formation of tiglyl-CoA from (S)-2-methylbutyryl-CoA in the presence of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526).
Materials:
-
Cell lysate or purified SBCAD
-
(S)-2-methylbutyryl-CoA (substrate)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and the cell lysate/purified enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding (S)-2-methylbutyryl-CoA.
-
At specific time points, stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by HPLC to separate and quantify the substrate ((S)-2-methylbutyryl-CoA) and the product (tiglyl-CoA).
-
Calculate the enzyme activity based on the rate of product formation.
Analysis of 2-Methylbutyrylcarnitine in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This method is the standard for newborn screening for SBCADD.
Principle: Acylcarnitines are extracted from a dried blood spot, derivatized, and then analyzed by flow injection tandem mass spectrometry. The mass spectrometer is set to detect the precursor ion of m/z 85, which is characteristic of all carnitine esters.
Materials:
-
Dried blood spot punch
-
Methanol containing isotopically labeled internal standards (e.g., d3-C5-carnitine)
-
Butanolic HCl for derivatization
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Punch a 3.2 mm disc from the dried blood spot into a 96-well plate.
-
Add the methanolic solution with internal standards to each well and elute the acylcarnitines.
-
Dry the eluate under a stream of nitrogen.
-
Add butanolic HCl and incubate to form butyl esters.
-
Dry the sample again and reconstitute in the mobile phase for analysis.
-
Inject the sample into the tandem mass spectrometer.
-
Quantify C5-acylcarnitine based on the ion intensity relative to the internal standard.
Figure 3: Workflow for the analysis of acylcarnitines from dried blood spots using tandem mass spectrometry.
Analysis of Urinary 2-Methylbutyrylglycine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used as a confirmatory test for SBCADD.
Principle: Organic acids, including 2-methylbutyrylglycine, are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.
Materials:
-
Urine sample
-
Internal standard (e.g., an isotopically labeled organic acid)
-
Ethyl acetate (B1210297) for extraction
-
Derivatizing agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph coupled to a mass spectrometer
Procedure:
-
Add the internal standard to the urine sample.
-
Perform a liquid-liquid extraction of the organic acids using ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Derivatize the residue with BSTFA + 1% TMCS to form trimethylsilyl (B98337) (TMS) esters.
-
Inject the derivatized sample into the GC-MS.
-
Identify and quantify 2-methylbutyrylglycine based on its retention time and mass spectrum.
Clinical Significance and Future Directions
The clinical relevance of SBCAD deficiency is still being elucidated due to the high prevalence of asymptomatic individuals identified through newborn screening.[7] However, the potential for severe neurological complications in a subset of patients underscores the importance of early detection and ongoing research.[7]
Current management for symptomatic individuals may include a low-protein diet to reduce the intake of isoleucine and supplementation with L-carnitine to facilitate the excretion of accumulating metabolites. However, the long-term efficacy of these treatments is not well established.
For drug development professionals, SBCAD presents a potential target for therapeutic intervention. Strategies could focus on enhancing the residual activity of mutant enzymes through pharmacological chaperones or developing substrate reduction therapies to decrease the production of (S)-2-methylbutyryl-CoA. Further research into the pathophysiology of SBCADD is crucial to understand the mechanisms of neurotoxicity and to develop more effective treatments.
Conclusion
SBCAD is a key enzyme in isoleucine metabolism, and its deficiency can lead to a spectrum of clinical outcomes. The ability to diagnose SBCADD through newborn screening has been a significant advancement, allowing for early monitoring. This technical guide has provided a comprehensive overview of the role of SBCAD, quantitative data related to its function and deficiency, and detailed experimental protocols for its investigation. Continued research in this area is essential to unravel the complexities of SBCADD and to improve the long-term outcomes for affected individuals.
References
- 1. d-nb.info [d-nb.info]
- 2. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 3. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
understanding the enzymatic conversion of (S)-2-Methylbutyryl-CoA
An In-Depth Technical Guide to the Enzymatic Conversion of (S)-2-Methylbutyryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the enzymatic conversion of (S)-2-Methylbutyryl-CoA, a critical step in the catabolism of the branched-chain amino acid L-isoleucine. The primary enzyme responsible for this conversion is the mitochondrial Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB). Understanding the function, kinetics, and regulation of this enzyme is crucial for research into metabolic disorders, such as ACADSB deficiency, and for the development of targeted therapeutic interventions.
Metabolic Pathway: L-Isoleucine Catabolism
(S)-2-Methylbutyryl-CoA is a key intermediate in the degradation pathway of L-isoleucine. This pathway breaks down the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. The conversion of (S)-2-Methylbutyryl-CoA is catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme Short/Branched Chain Acyl-CoA Dehydrogenase (ACADSB), also known as 2-methylbutyryl-CoA dehydrogenase.[1] This enzyme facilitates the α,β-dehydrogenation of its substrate to form (E)-2-Methylcrotonyl-CoA (or Tiglyl-CoA).[1]
A deficiency in the ACADSB enzyme, caused by mutations in the ACADSB gene, leads to the metabolic disorder Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[2][3] This condition is characterized by the accumulation of 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine (B1244155) in the blood and urine.[4]
Enzyme Characteristics and Kinetics
ACADSB is a mitochondrial homotetramer that belongs to the acyl-CoA dehydrogenase family.[5] Each subunit contains a non-covalently bound FAD molecule as a prosthetic group.[6] The enzyme exhibits specificity for short, branched-chain acyl-CoA substrates.
Quantitative Kinetic Data
While (S)-2-Methylbutyryl-CoA is established as the primary and most efficiently processed substrate for human ACADSB, specific Michaelis constants (Km) are not consistently reported in publicly available literature.[2][7][8][9][10][11][12] However, turnover numbers (kcat) have been documented.
| Substrate | Enzyme | kcat (sec⁻¹) | Km (µM) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| (S)-2-Methylbutyryl-CoA | Human ACADSB | 9700[4] | Not Reported | Not Reported |
| Hexanoyl-CoA | Human ACADSB | 7600[4] | Not Reported | Not Reported |
Substrate Specificity
The ACADSB gene product shows the highest degree of activity with (S)-2-methylbutyryl-CoA.[2][7] It also demonstrates significant reactivity with other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs, but has little to no activity with isobutyryl-CoA (a product of valine metabolism).[11]
| Substrate | Relative Activity for Human ACADSB |
| (S)-2-Methylbutyryl-CoA | Highest |
| Butyryl-CoA | High[11] |
| 2-Methylhexanoyl-CoA | Significant[9] |
| Hexanoyl-CoA | Significant |
| Isobutyryl-CoA | None / Very Low[11] |
Experimental Protocols
Accurate measurement of ACADSB activity is fundamental for both basic research and clinical diagnostics. This requires purified enzyme and robust assay methodologies.
Recombinant ACADSB Expression and Purification Workflow
The following diagram outlines a standard workflow for producing recombinant human ACADSB in an E. coli expression system for use in subsequent enzymatic assays.
Protocol 1: ETF Fluorescence Reduction Assay (Gold Standard)
This assay measures ACADSB activity by monitoring the decrease in the intrinsic fluorescence of its natural electron acceptor, Electron Transfer Flavoprotein (ETF), as it becomes reduced. The reaction must be performed under anaerobic conditions.
Materials:
-
Purified recombinant human ACADSB
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.
-
Anaerobic cuvette or 96-well microplate compatible with a fluorescence spectrophotometer/plate reader.
-
Deoxygenation system (e.g., glucose/glucose oxidase/catalase or vacuum/argon cycling).
Procedure:
-
Prepare the reaction mixture in the anaerobic cuvette or plate. For a 1 mL final volume, add:
-
Assay Buffer to final volume
-
ETF (final concentration 2-5 µM)
-
Purified ACADSB (e.g., 50-100 nM, to be optimized)
-
-
Seal the cuvette/plate and make the system anaerobic. This can be achieved by adding a glucose/glucose oxidase/catalase deoxygenation cocktail or by subjecting the mixture to several cycles of vacuum and purging with argon gas.
-
Equilibrate the mixture at the desired temperature (e.g., 25°C or 37°C) in the fluorometer.
-
Set the fluorometer to measure ETF fluorescence (Excitation: ~342 nm, Emission: ~496 nm). Record a stable baseline fluorescence reading.
-
Initiate the reaction by injecting the substrate, (S)-2-Methylbutyryl-CoA (final concentration 25-100 µM), through a gas-tight syringe.
-
Immediately begin recording the decrease in fluorescence over time. The initial linear rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculate the specific activity based on the rate of ETF reduction, using the molar extinction coefficient of ETF.
Protocol 2: Spectrophotometric DCPIP-Based Assay
This method uses an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color from blue to colorless upon reduction. The rate of this color change, monitored as a decrease in absorbance, is proportional to enzyme activity.
Materials:
-
Purified recombinant human ACADSB
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5.
-
DCPIP solution (e.g., 2 mM stock in water).
-
Phenazine (B1670421) methosulfate (PMS) or phenazine ethosulfate (PES) as an intermediate electron carrier (e.g., 10 mM stock).
-
Quartz cuvettes or a 96-well microplate.
-
Spectrophotometer or plate reader capable of reading absorbance at ~600 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette or microplate well. For a 1 mL final volume, add:
-
Assay Buffer to final volume
-
DCPIP (final concentration ~50 µM)
-
PMS or PES (final concentration ~100 µM)
-
(S)-2-Methylbutyryl-CoA (saturating concentration, e.g., 100-200 µM)
-
-
Equilibrate the mixture at the desired temperature (e.g., 30°C) in the spectrophotometer.
-
Initiate the reaction by adding a small volume of purified ACADSB enzyme (e.g., 5-10 µg).
-
Immediately begin monitoring the decrease in absorbance at 600 nm over time.
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the specific activity using the molar extinction coefficient of DCPIP at 600 nm (ε ≈ 21 mM⁻¹cm⁻¹ at neutral pH).
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. ACADSB - Wikipedia [en.wikipedia.org]
- 3. providers2.genedx.com [providers2.genedx.com]
- 4. uniprot.org [uniprot.org]
- 5. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. prospecbio.com [prospecbio.com]
- 10. genecards.org [genecards.org]
- 11. researchgate.net [researchgate.net]
- 12. Genetic Variant ACADSB:p.Thr148Ile (chr10-123040605-C-T) – ACMG Classification: Likely_benign (-3 pts) | GeneBe [genebe.net]
Methodological & Application
Synthesis of (S)-2-Methylbutyryl-CoA for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-Coenzyme A ((S)-2-methylbutyryl-CoA) is a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1] Its accumulation is a key biochemical indicator for the inborn error of metabolism known as Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[1] Beyond its role in primary metabolism, (S)-2-methylbutyryl-CoA is gaining interest in broader in vitro studies, including the investigation of post-translational modifications like histone acylation, analysis of metabolic pathways, and the modulation of cellular signaling.[2] The availability of high-purity (S)-2-methylbutyryl-CoA is therefore essential for advancing research in these areas.
This document provides detailed application notes and protocols for the synthesis of (S)-2-methylbutyryl-CoA for in vitro applications. Both chemo-enzymatic and chemical synthesis routes are described, offering flexibility based on available resources and desired stereospecificity.
Data Presentation
The selection of a synthetic method for (S)-2-methylbutyryl-CoA can be guided by factors such as desired yield, purity, and stereochemical control. The following table summarizes quantitative data for the chemo-enzymatic and chemical synthesis methods described in this document.
| Parameter | Chemo-Enzymatic Synthesis | Chemical Synthesis (CDI Method) | Chemical Synthesis (Ethyl Chloroformate Method) |
| Starting Materials | (S)-2-Methylbutanoic acid, Coenzyme A (free acid), ATP, Acyl-CoA Synthetase | (S)-2-Methylbutanoic acid, Coenzyme A (free acid), 1,1'-Carbonyldiimidazole (CDI) | (S)-2-Methylbutanoic acid, Coenzyme A (free acid), Ethyl Chloroformate, Triethylamine |
| Typical Yield | 70-85%[3] | ~78%[4] | 50-65%[3] |
| Purity (by HPLC) | >95%[3] | >95% | >95%[3] |
| Key Advantages | High stereospecificity, mild reaction conditions | Good yield, readily available reagents | Effective for a range of carboxylic acids |
| Key Considerations | Enzyme cost and stability | Potential for side reactions if excess CDI is not removed[5] | Requires anhydrous conditions |
Mandatory Visualization
Signaling and Metabolic Pathways
(S)-2-methylbutyryl-CoA is a key metabolite in the catabolism of L-isoleucine. Its enzymatic conversion to tiglyl-CoA is a critical step in this pathway.
Caption: Isoleucine catabolism pathway highlighting the role of (S)-2-methylbutyryl-CoA.
Experimental Workflows
The synthesis of (S)-2-methylbutyryl-CoA can be achieved through two primary routes: chemo-enzymatic and chemical synthesis. The following diagram illustrates the general workflow for each approach.
Caption: Comparative workflow for chemo-enzymatic and chemical synthesis of (S)-2-methylbutyryl-CoA.
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis using Acyl-CoA Synthetase
This method leverages the catalytic activity of an acyl-CoA synthetase to produce (S)-2-methylbutyryl-CoA with high stereospecificity.[3]
Materials:
-
(S)-2-Methylbutanoic acid
-
Coenzyme A (free acid)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Potassium phosphate (B84403) buffer (1 M, pH 7.5)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Acetonitrile
-
Trifluoroacetic acid (TFA) or formic acid
-
Deionized water
-
Methanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM (S)-2-methylbutanoic acid
-
5 mM Coenzyme A (free acid)
-
15 mM ATP
-
20 mM MgCl₂
-
1 mM TCEP
-
Add deionized water to the desired final volume.
-
-
Enzyme Addition: Add acyl-CoA synthetase to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.[3]
-
Incubation: Mix gently and incubate the reaction at 37°C for 2-4 hours.[6] Reaction progress can be monitored by HPLC.
-
Quenching: Stop the reaction by adding 10 µL of 10% TFA or formic acid.[6]
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.[3]
-
Purification by SPE:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of deionized water.[6]
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.[6]
-
Wash the cartridge with 3 mL of deionized water containing 0.1% acetic acid to remove salts and unreacted ATP.[6]
-
Elute the (S)-2-methylbutyryl-CoA with 1-2 mL of 50-70% aqueous methanol.[6]
-
-
Lyophilization: Lyophilize the eluted fractions to obtain the purified (S)-2-methylbutyryl-CoA as a white powder.[3]
Protocol 2: Chemical Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This method involves the activation of the carboxylic acid with CDI to form an acyl-imidazolide intermediate, which then reacts with the thiol group of Coenzyme A.
Materials:
-
(S)-2-Methylbutanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (aqueous)
-
Diethyl ether
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methylbutanoic acid (1.2 equivalents) in anhydrous THF.
-
Add CDI (1.1 equivalents) portion-wise with stirring.
-
Stir the reaction at room temperature for 1-2 hours, or until the evolution of CO₂ ceases.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in a minimal amount of water, and adjust the pH to ~8.0 with a sodium bicarbonate solution.
-
Slowly add the activated acyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH around 7.5-8.0 during the addition by adding small amounts of sodium bicarbonate solution as needed.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
The purification can be performed using solid-phase extraction as described in Protocol 1 (step 6), followed by lyophilization.
-
Characterization of Synthesized (S)-2-Methylbutyryl-CoA
The identity, purity, and concentration of the synthesized (S)-2-methylbutyryl-CoA should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 100 mM Ammonium Acetate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes is a good starting point.[7]
-
Detection: UV absorbance at 260 nm, corresponding to the adenine (B156593) moiety of CoA.[7]
-
Purity Assessment: Calculate purity by dividing the peak area of (S)-2-methylbutyryl-CoA by the total area of all peaks.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS is the most definitive method for confirming the identity of the synthesized product.[6]
-
Expected Mass: The expected [M+H]⁺ for (S)-2-methylbutyryl-CoA (C₂₆H₄₄N₇O₁₇P₃S) is m/z 852.1800.[3]
-
A characteristic fragmentation pattern for acyl-CoAs involves the loss of the 3'-phospho-ADP moiety (-507 Da).[6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy in D₂O can be used to confirm the chemical structure by identifying the characteristic peaks for both the 2-methylbutanoyl group and the coenzyme A moiety.[3]
-
Troubleshooting and Optimization
-
Low Yield in Enzymatic Synthesis:
-
Enzyme Activity: Ensure the acyl-CoA synthetase is active and has been stored correctly. Avoid multiple freeze-thaw cycles.[6]
-
Substrate Quality: Use high-purity (S)-2-methylbutanoic acid, CoA, and ATP.[6]
-
ATP Depletion: For larger-scale reactions, consider implementing an ATP regeneration system to drive the reaction to completion.[6]
-
-
Product Degradation:
-
Acyl-CoA thioesters can be susceptible to hydrolysis. Maintain the reaction and storage pH within a stable range and store the final product at -80°C after flash-freezing.[6]
-
By following these detailed protocols and characterization methods, researchers can reliably synthesize and verify high-purity (S)-2-methylbutyryl-CoA for a wide range of in vitro studies, contributing to a deeper understanding of its roles in health and disease.
References
- 1. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]
- 2. Purification and characterization of 2-methyl-branched chain acyl coenzyme A dehydrogenase, an enzyme involved in the isoleucine and valine metabolism, from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Acyl-CoA Thioesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of various cellular components. The analysis and quantification of these molecules are essential for understanding metabolic regulation and the mechanism of action of drugs targeting these pathways. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of acyl-CoA species from complex biological samples.[1][2][3] This application note provides detailed protocols for the extraction and HPLC-based separation of acyl-CoA thioesters, along with comparative data to aid in method selection.
Principle of Separation
The most common approach for separating acyl-CoA thioesters is reversed-phase HPLC (RP-HPLC).[2][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar. Acyl-CoA molecules, which consist of a polar Coenzyme A head group and a hydrophobic acyl chain of varying length and saturation, are separated based on their differential partitioning between the stationary and mobile phases. Longer and more saturated acyl chains will have stronger hydrophobic interactions with the stationary phase, resulting in longer retention times.[5] Gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is typically employed to effectively separate a wide range of acyl-CoA species.[2]
To enhance the retention and improve the peak shape of the highly polar and anionic acyl-CoA molecules, ion-pairing agents are often added to the mobile phase.[6][7][8][9] These agents, such as alkylammonium salts, form a neutral ion pair with the negatively charged phosphate (B84403) groups of the CoA moiety, increasing their hydrophobicity and interaction with the reversed-phase column.
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of (S)-2-Methylbutyryl-CoA and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-CoA is a critical intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. The accurate quantification of (S)-2-Methylbutyryl-CoA and its associated metabolites is paramount for understanding isoleucine metabolism, investigating inborn errors of metabolism, and for the development of therapeutic interventions targeting these pathways. Dysregulation of isoleucine metabolism has been implicated in various metabolic disorders, making the precise measurement of these analytes a key focus in both basic research and drug development.[1]
This document provides detailed application notes and experimental protocols for the robust and sensitive analysis of (S)-2-Methylbutyryl-CoA and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Isoleucine Catabolism
(S)-2-Methylbutyryl-CoA is a central metabolite in the degradation pathway of L-isoleucine. This pathway primarily occurs within the mitochondria and involves a series of enzymatic reactions that ultimately convert isoleucine into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. A key enzyme in this pathway is short/branched-chain acyl-CoA dehydrogenase (SBCAD), which catalyzes the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA. A deficiency in SBCAD leads to the accumulation of (S)-2-Methylbutyryl-CoA and its subsequent conversion to metabolites such as 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine, which can be detected in urine and blood, respectively.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data for (S)-2-Methylbutyryl-CoA and its metabolites from various studies. Direct measurement of intracellular acyl-CoAs is challenging; therefore, data from related metabolites in accessible matrices like blood and urine are often used as biomarkers for pathway dysregulation.
Table 1: Quantitative Analysis of (S)-2-Methylbutyryl-CoA and its Metabolites
| Analyte | Matrix | Condition | Concentration Range | Reference |
| C5-Acylcarnitine | Dried Blood Spots | SBCAD Deficiency (Newborns) | 0.32 - 1.64 µmol/L | [4] |
| 2-Methylbutyrylglycine (2-MBG) | Urine | 2-Methylbutyrylglycinuria | 1.78 - 11.89 (relative units) | [5][6] |
| 2-Methylbutyrylglycine (2-MBG) | Urine | Healthy Controls | Undetectable or barely detectable | [5][6] |
| SBCAD Enzyme Activity | Fibroblasts | Healthy Controls | 0.157 nmol/min/mg protein | [2] |
| SBCAD Enzyme Activity | Fibroblasts | SBCAD Deficiency | 0.016 nmol/min/mg protein | [2] |
Table 2: Acyl-CoA Profile in Various Rat Organs (nmol/g wet weight)
Note: This table provides a representative profile of short-chain acyl-CoAs. While (S)-2-Methylbutyryl-CoA is not explicitly listed, this data provides a valuable reference for expected concentration ranges of similar analytes in different tissues.
| Acyl-CoA | Heart | Kidney | Liver | Brain | Reference |
| Free CoA | 10.3 ± 1.2 | 16.5 ± 2.6 | 21.0 ± 2.4 | 4.3 ± 0.5 | [7] |
| Acetyl-CoA | 1.9 ± 0.2 | 3.2 ± 0.5 | 16.3 ± 1.8 | 3.9 ± 0.4 | [7] |
| Propionyl-CoA | 0.03 ± 0.00 | 0.04 ± 0.01 | 0.11 ± 0.01 | 0.03 ± 0.00 | [7] |
| Butyryl-CoA | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.03 ± 0.00 | 0.01 ± 0.00 | [7] |
| Isovaleryl-CoA | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.02 ± 0.00 | 0.01 ± 0.00 | [7] |
Experimental Protocols
A generalized workflow for the analysis of (S)-2-Methylbutyryl-CoA and its metabolites involves sample preparation, LC-MS/MS analysis, and data processing.
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from methodologies emphasizing rapid and efficient extraction while minimizing degradation.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA) in water.[1][8]
-
Internal Standard (IS) solution (e.g., stable isotope-labeled acyl-CoA or a non-endogenous odd-chain acyl-CoA).
-
Microcentrifuge tubes
-
Centrifuge capable of >15,000 x g and 4°C
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Collection and Quenching: For tissues, immediately freeze-clamp the sample in liquid nitrogen to halt enzymatic activity. For cultured cells, aspirate the media and add ice-cold extraction solvent directly to the plate, scraping the cells.
-
Homogenization/Lysis: Homogenize frozen tissue powder or cell pellets in a pre-chilled tube.
-
Spiking Internal Standard: Add the internal standard solution to each sample to correct for sample loss and matrix effects.
-
Protein Precipitation and Extraction: To 50 µL of sample (e.g., tissue homogenate, cell lysate), add 100 µL of ice-cold 5% SSA.[1] Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Protocol 2: LC-MS/MS Analysis of (S)-2-Methylbutyryl-CoA
This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of short-chain acyl-CoAs.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 2-5%), ramping up to a high percentage (e.g., 95-100%) to elute the analytes.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for (S)-2-Methylbutyryl-CoA and other short-chain acyl-CoAs should be optimized for the specific instrument. A common fragmentation is the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (507 m/z).[1]
-
(S)-2-Methylbutyryl-CoA Precursor Ion (Q1): m/z 852.2
-
(S)-2-Methylbutyryl-CoA Product Ion (Q3): m/z 345.1 (example, should be optimized)
-
-
Collision Energy (CE) and other source parameters: These should be optimized for the specific instrument to achieve maximum sensitivity.
Data Analysis and Quantification
Quantification of (S)-2-Methylbutyryl-CoA and its metabolites is typically performed using the stable isotope dilution method. The peak area of the endogenous analyte is compared to the peak area of the co-eluting, stable isotope-labeled internal standard of a known concentration. A calibration curve is generated using a series of standards with known concentrations to ensure linearity and accuracy of the measurements.
Conclusion
The LC-MS/MS methods described in these application notes provide a robust and sensitive approach for the quantitative analysis of (S)-2-Methylbutyryl-CoA and its metabolites in various biological matrices. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the role of isoleucine metabolism in health and disease. The ability to accurately measure these key metabolic intermediates is crucial for advancing our understanding of metabolic regulation and for the development of novel therapeutic strategies.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects. | Semantic Scholar [semanticscholar.org]
- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for (S)-2-Methylbutyryl-CoA Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the handling, storage, and application of (S)-2-Methylbutyryl-CoA tetrasodium (B8768297), an important intermediate in isoleucine metabolism.
Introduction
(S)-2-Methylbutyryl-CoA tetrasodium is the S-enantiomer of 2-Methylbutyryl-CoA and plays a crucial role as a substrate for the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) in the metabolic pathway of the essential amino acid isoleucine.[1][2][3] Its purity and proper handling are critical for accurate and reproducible results in various research applications, including enzyme kinetics, metabolic studies, and drug discovery.
Chemical and Physical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C26H40N7Na4O17P3S | Inferred from PubChem for 2-Methylbutyryl-CoA and the tetrasodium salt form. |
| Appearance | Likely a white to off-white solid | Based on similar compounds like Butyryl-CoA sodium.[4] |
| Solubility | Soluble in water | Based on similar compounds like Butyryl-CoA sodium.[4] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the stability and purity of this compound. The following protocols are based on best practices for Coenzyme A derivatives.
3.1. General Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a clean, dry environment to prevent contamination and degradation.
-
Minimize exposure to atmospheric moisture and oxygen, as the thioester bond is susceptible to hydrolysis and oxidation.
3.2. Storage Conditions
| Condition | Recommendation | Rationale |
| Solid Form (Lyophilized) | Store at -20°C or -80°C for long-term storage, sealed and protected from moisture. | Based on stability data for similar compounds like Butyryl-CoA sodium, which indicate stability for up to 6 months at -80°C and 1 month at -20°C.[4] |
| Stock Solutions | Store in aliquots at -80°C for long-term storage (up to 6 months). For short-term use, store at -20°C (up to 1 month). Avoid repeated freeze-thaw cycles. | General practice for Coenzyme A derivatives to maintain stability.[4] |
| Light Exposure | Store protected from light. | General precaution for complex organic molecules. |
3.3. Reconstitution of Lyophilized Powder
This protocol provides a general guideline for reconstituting lyophilized this compound.
Workflow for Reconstitution:
Caption: Workflow for reconstituting lyophilized this compound.
Detailed Protocol:
-
Before opening, allow the vial of lyophilized powder to equilibrate to room temperature for at least 15-20 minutes.
-
Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Aseptically add the desired volume of sterile, nuclease-free water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.5) to the vial to achieve the desired stock concentration.
-
Gently swirl or pipet up and down to dissolve the powder completely. Avoid vigorous vortexing, which can lead to degradation.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Application: In Vitro Acyl-CoA Dehydrogenase Activity Assay
(S)-2-Methylbutyryl-CoA is a substrate for short/branched-chain acyl-CoA dehydrogenase (SBCAD). The following is a representative protocol for measuring the activity of this enzyme using an ETF fluorescence reduction assay.[5]
Isoleucine Catabolism Pathway:
Caption: Simplified pathway of isoleucine catabolism highlighting the role of (S)-2-Methylbutyryl-CoA.
Experimental Workflow:
Caption: General workflow for an acyl-CoA dehydrogenase activity assay.
Protocol:
This protocol is adapted from the ETF fluorescence reduction assay.[5][6]
Reagents:
-
Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.
-
Recombinant Electron Transfer Flavoprotein (ETF).
-
Short/branched-chain acyl-CoA dehydrogenase (SBCAD) enzyme preparation (e.g., purified recombinant enzyme or cell lysate).
-
This compound stock solution (e.g., 10 mM in water).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette or a 96-well microplate containing the assay buffer and ETF at a final concentration of 1-5 µM.
-
Add the SBCAD enzyme preparation to the reaction mixture.
-
Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (Excitation: ~340-440 nm, Emission: ~490-530 nm, specific wavelengths may need optimization).
-
Initiate the reaction by adding this compound to a final concentration of 25-100 µM.
-
Immediately start monitoring the decrease in ETF fluorescence over time as it is reduced by the acyl-CoA dehydrogenase.
-
The rate of fluorescence decrease is proportional to the enzyme activity. Calculate the specific activity based on the rate of substrate-dependent ETF reduction.
Safety Precautions
As a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety practices for handling biochemical reagents should be followed. Based on the SDS for a similar compound, Propionyl-CoA, it is not classified as a hazardous substance.[7] However, it is prudent to take the following precautions:
-
Inhalation: Avoid inhaling dust. If inhaled, move to fresh air.
-
Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water.
Always consult the supplier's documentation for any available safety information and handle the compound in a well-ventilated area.
References
- 1. This compound | S-Enantiomer | MedChemExpress [medchemexpress.eu]
- 2. (S)-2-Methylbutyryl-CoA (tetrasodium) | SPYRYX BioSCIENCES [spyryxbio.com]
- 3. Human Metabolome Database: Showing metabocard for 2-Methylbutyryl-CoA (HMDB0001041) [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
In Vitro Reconstitution of the Isoleucine Degradation Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential branched-chain amino acid isoleucine is a fundamental metabolic pathway with implications in cellular energy homeostasis and various physiological and pathological states. Understanding the intricacies of this pathway is crucial for research in metabolic disorders, nutrition, and drug development. The in vitro reconstitution of the isoleucine degradation pathway, by assembling its constituent purified enzymes, provides a powerful platform to dissect the reaction kinetics, regulation, and potential for therapeutic intervention in a controlled environment.
This document provides detailed application notes and protocols for the in vitro reconstitution of the isoleucine degradation pathway, from the initial transamination of isoleucine to the final products, acetyl-CoA and propionyl-CoA.
Principle of the Isoleucine Degradation Pathway
The degradation of L-isoleucine is a multi-step enzymatic process that occurs within the mitochondria. The pathway can be broadly divided into two main stages: the common pathway shared with other branched-chain amino acids (BCAAs), and the specific distal pathway for the breakdown of the isoleucine carbon skeleton. The overall transformation converts isoleucine into acetyl-CoA, which can enter the citric acid cycle for energy production or be used in fatty acid synthesis, and propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.[1][2][3]
The key enzymatic steps are:
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvaleric acid by branched-chain amino acid aminotransferase (BCAT).[2]
-
Oxidative Decarboxylation: (S)-α-keto-β-methylvaleric acid is oxidatively decarboxylated to (S)-2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).[4][5]
-
Dehydrogenation: (S)-2-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA by 2-methylbutyryl-CoA dehydrogenase (also known as short/branched-chain acyl-CoA dehydrogenase, SBCAD).[6]
-
Hydration: Tiglyl-CoA is hydrated to (2S,3R)-3-hydroxy-2-methylbutyryl-CoA by enoyl-CoA hydratase.[7][8]
-
Dehydrogenation: (2S,3R)-3-hydroxy-2-methylbutyryl-CoA is dehydrogenated to 2-methylacetoacetyl-CoA by 3-hydroxy-2-methylbutyryl-CoA dehydrogenase.[9][10]
-
Thiolytic Cleavage: 2-methylacetoacetyl-CoA is cleaved by 2-methylacetoacetyl-CoA thiolase into acetyl-CoA and propionyl-CoA.[11][12]
Visualization of the Isoleucine Degradation Pathway and Experimental Workflow
Data Presentation: Enzymes of the Isoleucine Degradation Pathway
The following table summarizes the enzymes involved in the isoleucine degradation pathway and their available kinetic parameters. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Enzyme | Abbreviation | Source Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |
| Branched-Chain Amino Acid Aminotransferase | BCAT | Helicobacter pylori | L-Isoleucine | 0.34 | 27.3 | [13] |
| 2-Oxoglutarate | 0.085 | [13] | ||||
| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDH | Bovine Kidney | α-Keto-β-methylvalerate | 0.037 | ~12 (as α-ketoisovalerate) | [4][5] |
| Saccharomyces cerevisiae | α-Keto-β-methylvalerate | 20 | 0.82 (as α-ketoisovalerate) | [14] | ||
| 2-Methylbutyryl-CoA Dehydrogenase | SBCAD | Human (fibroblasts) | (S)-2-Methylbutyryl-CoA | N/A | N/A | [6] |
| Enoyl-CoA Hydratase | ECH | Pseudomonas putida | Tiglyl-CoA | N/A | 61 x 10³ (moles/min/mole enzyme) | [7] |
| 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase | HADH2 | Bovine Liver | (2S,3R)-3-Hydroxy-2-methylbutyryl-CoA | N/A | N/A | [15] |
| 2-Methylacetoacetyl-CoA Thiolase | ACAT1 | Human (fibroblasts) | 2-Methylacetoacetyl-CoA | N/A | N/A | [11][12] |
N/A: Data not available in the searched literature under comparable conditions.
Experimental Protocols
I. Enzyme Purification
Successful in vitro reconstitution relies on highly purified and active enzymes. The following are generalized protocols based on methodologies described in the literature. Optimization will be required for specific expression systems and target enzymes.
1. Branched-Chain Amino Acid Aminotransferase (BCAT)
-
Source: Recombinantly expressed in E. coli or purified from tissues like placenta.[16][17][18]
-
Purification Strategy:
-
Cell Lysis: Resuspend cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors) and lyse by sonication or high-pressure homogenization.
-
Clarification: Centrifuge lysate at high speed (e.g., 15,000 x g for 30 minutes) to remove cell debris.
-
Affinity Chromatography: If using a tagged protein (e.g., His-tag), apply the clarified lysate to a Ni-NTA resin. Wash with buffer containing a low concentration of imidazole (B134444) and elute with a high concentration of imidazole.
-
Ion-Exchange Chromatography: Apply the dialyzed eluate to a DEAE-cellulose or Q-Sepharose column and elute with a linear salt gradient (e.g., 0-0.5 M NaCl).
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated protein to a Sephacryl S-200 or Superdex 200 column to separate based on size.
-
Purity Assessment: Analyze fractions by SDS-PAGE to assess purity. Pool fractions containing the purified enzyme.
-
2. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
-
Source: Purified from mammalian tissues (e.g., bovine kidney) or reconstituted from individually expressed and purified subunits (E1, E2, E3).[4][19]
-
Purification Strategy (from tissue):
-
Mitochondrial Isolation: Homogenize tissue in isolation buffer and isolate mitochondria by differential centrifugation.
-
Mitochondrial Lysis: Lyse mitochondria using a detergent (e.g., Triton X-100) or sonication.
-
Polyethylene Glycol (PEG) Fractionation: Precipitate the complex using a specific concentration of PEG.
-
Chromatography: Employ a series of chromatographic steps such as Sephacryl S-400, DEAE-Sepharose, and affinity chromatography.
-
3. Subsequent Enzymes of the β-Oxidation-like Pathway
-
2-Methylbutyryl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase, and 2-Methylacetoacetyl-CoA Thiolase can be purified using similar strategies involving recombinant expression (often in E. coli) followed by a combination of affinity, ion-exchange, and size-exclusion chromatography.[7][9][15][20][21]
II. In Vitro Reconstitution of the Isoleucine Degradation Pathway
This protocol describes the setup of the complete reconstituted pathway.
Materials:
-
Purified enzymes (BCAT, BCKDH complex, 2-methylbutyryl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxy-2-methylbutyryl-CoA dehydrogenase, 2-methylacetoacetyl-CoA thiolase)
-
Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, 5 mM MgCl₂, 1 mM DTT
-
L-Isoleucine
-
α-Ketoglutarate
-
Coenzyme A (CoA)
-
NAD⁺
-
Pyridoxal 5'-phosphate (PLP)
-
Thiamine pyrophosphate (TPP)
-
FAD
-
Quenching solution (e.g., perchloric acid or methanol)
-
LC-MS/MS or HPLC for metabolite analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Reaction Buffer
-
Cofactors: PLP (for BCAT), TPP (for BCKDH), NAD⁺, FAD, CoA
-
Substrates: L-Isoleucine, α-Ketoglutarate
-
-
Enzyme Addition: Add the purified enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate proteins. The supernatant containing the metabolites can be directly analyzed or further processed (e.g., derivatization) as required for the analytical method.
-
Metabolite Analysis: Analyze the samples by LC-MS/MS or HPLC to identify and quantify the intermediates and final products of the pathway (e.g., (S)-α-keto-β-methylvaleric acid, (S)-2-methylbutyryl-CoA, tiglyl-CoA, (2S,3R)-3-hydroxy-2-methylbutyryl-CoA, 2-methylacetoacetyl-CoA, acetyl-CoA, and propionyl-CoA).
III. Individual Enzyme Assays
To ensure the activity of each purified enzyme, individual assays should be performed.
1. Branched-Chain Amino Acid Aminotransferase (BCAT) Assay (Coupled Spectrophotometric)
-
Principle: The production of glutamate (B1630785) in the transamination reaction is coupled to the oxidation of NADH by glutamate dehydrogenase. The decrease in absorbance at 340 nm is monitored.
-
Reaction Mixture: Reaction buffer, L-isoleucine, α-ketoglutarate, NADH, glutamate dehydrogenase, and purified BCAT.
2. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Assay (Spectrophotometric)
-
Principle: The reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.
-
Reaction Mixture: Reaction buffer, (S)-α-keto-β-methylvaleric acid, CoA, NAD⁺, TPP, and purified BCKDH complex.
3. Assays for β-Oxidation-like Enzymes
-
Dehydrogenases (2-Methylbutyryl-CoA Dehydrogenase and 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase): The reduction of an artificial electron acceptor (e.g., DCPIP) or the production of NADH can be monitored spectrophotometrically.
-
Enoyl-CoA Hydratase: The hydration of the double bond in tiglyl-CoA can be monitored by the decrease in absorbance at a specific wavelength (e.g., 263 nm).
-
2-Methylacetoacetyl-CoA Thiolase: The cleavage of 2-methylacetoacetyl-CoA in the presence of CoA can be monitored by the disappearance of the substrate, often through a coupled assay.[21]
Data Analysis
-
Metabolite Quantification: Generate standard curves for each metabolite to be quantified. Calculate the concentration of each intermediate and product at different time points.
-
Enzyme Kinetics: For individual enzyme assays, determine the initial reaction velocities at varying substrate concentrations. Fit the data to the Michaelis-Menten equation to determine Km and Vmax for each enzyme.
-
Pathway Flux Analysis: The quantitative data from the time-course analysis of the reconstituted pathway can be used to model the flux through the pathway and identify potential rate-limiting steps.
Conclusion
The in vitro reconstitution of the isoleucine degradation pathway offers a robust system for detailed biochemical and kinetic analysis. The protocols and data presented here provide a framework for researchers to establish this system in their laboratories. Successful implementation will enable a deeper understanding of the regulation of isoleucine metabolism and facilitate the identification and characterization of potential modulators for therapeutic applications.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 4. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of enoyl-coa hydratase in the metabolism of isoleucine by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic complementation analysis of mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of branched-chain amino acid aminotransferase from Helicobacter pylori NCTC 11637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and characterization of the branched chain alpha-ketoacid dehydrogenase complex from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification and properties of branched chain amino acid aminotransferase from gramicidin S-producing Bacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification and cloning of the mitochondrial branched-chain amino acid aminotransferase from sheep placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Branched-chain amino acid aminotransferase of Escherichia coli: overproduction and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification and properties of branched-chain alpha-keto acid dehydrogenase kinase from bovine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Partial Purification and Characterization of the Mitochondrial and Peroxisomal Isozymes of Enoyl-Coenzyme A Hydratase from Germinating Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
Detecting (S)-2-Methylbutyryl-CoA in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1][2] Dysregulation of this pathway is implicated in various metabolic disorders, making the accurate quantification of its intermediates crucial for research and drug development. These application notes provide detailed protocols for the sensitive and specific detection of (S)-2-Methylbutyryl-CoA in cell lysates using two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
(S)-2-Methylbutyryl-CoA is a central metabolite in the degradation pathway of L-isoleucine, which ultimately yields acetyl-CoA and propionyl-CoA for the citric acid cycle.[1] A deficiency in the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), responsible for the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA, leads to the accumulation of upstream metabolites.[2]
Data Presentation: Quantitative Analysis of Short-Chain Acyl-CoAs in Cell Lysates
Quantitative data for (S)-2-Methylbutyryl-CoA in cell lysates is not widely available in the literature, reflecting its low endogenous abundance. The following table summarizes representative quantitative data for various short-chain acyl-CoA species in commonly used cell lines to provide a comparative overview. It is important to note that concentrations can vary significantly based on cell type, culture conditions, and the analytical methods employed.
| Acyl-CoA Species | Cell Line | Concentration (pmol/mg protein) | Method | Reference |
| Acetyl-CoA | HepG2 | ~286 | LC-MS/MS | [3] |
| Propionyl-CoA | HepG2 | ~5 | LC-MS/MS | [3] |
| Malonyl-CoA | HepG2 | ~15 | LC-MS/MS | [3] |
| Succinyl-CoA | HepG2 | ~30 | LC-MS/MS | [3] |
| Butyryl-CoA | LHCNM2 | ~2 | LC-MS/MS | [3] |
| Isovaleryl-CoA | LHCNM2 | ~1 | LC-MS/MS | [3] |
| C16:0-CoA | HEK293T | ~25 | LC-MS/MS | [4] |
| C18:1-CoA | HEK293T | ~30 | LC-MS/MS | [4] |
Signaling Pathway: Isoleucine Catabolism
The following diagram illustrates the catabolic pathway of isoleucine, highlighting the position of (S)-2-Methylbutyryl-CoA.
Experimental Protocols
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of low-abundance metabolites like (S)-2-Methylbutyryl-CoA due to its high sensitivity and specificity.
-
Cell Harvesting and Washing:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Protein Precipitation:
-
Centrifugation:
-
Supernatant Collection:
-
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
-
LC Parameters: [1]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, increases linearly to separate the analytes, and is followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters: [1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for (S)-2-Methylbutyryl-CoA:
-
Precursor Ion (Q1): m/z 838.3
-
Product Ion (Q3): m/z 331.1 (corresponding to the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group, 507.2 m/z).
-
-
Collision Energy (CE): Optimize for the specific instrument to achieve maximum sensitivity.
-
Method 2: Enzymatic Assay
Enzymatic assays provide a functional measurement of the activity of short/branched-chain acyl-CoA dehydrogenase (SBCAD), the enzyme that metabolizes (S)-2-Methylbutyryl-CoA. This method is particularly useful for studying enzyme kinetics and for screening for enzyme deficiencies.
This protocol is adapted from a method used to measure the activity of overexpressed SBCAD in cleared cell lysates.[5]
-
Preparation of Cleared Cell Lysate:
-
Harvest and wash cells as described in the LC-MS/MS sample preparation protocol.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 100 mM Tris-HCl, pH 8.0, with protease inhibitors).
-
Lyse the cells by sonication or with a mild detergent on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cleared lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction medium containing:
-
100 mM Tris-HCl, pH 8.0
-
100 µM Flavin Adenine Dinucleotide (FAD)
-
0.2 mM (S)-2-Methylbutyryl-CoA (substrate)
-
An artificial electron acceptor, such as ferricenium hexafluorophosphate.
-
-
Pre-warm the reaction medium to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of cleared cell lysate (e.g., 20-50 µg of protein) to the reaction medium.
-
Incubate for a specific time period (e.g., 10-30 minutes) during which the reaction is linear.
-
-
Detection and Quantification:
-
Stop the reaction (e.g., by adding a strong acid like perchloric acid).
-
The formation of the product, tiglyl-CoA, can be quantified by HPLC with UV detection at 263 nm.[5]
-
Alternatively, the reduction of the electron acceptor can be monitored spectrophotometrically if a chromogenic acceptor is used.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of product formation per unit time.
-
Express the specific enzyme activity as nmol of product formed per minute per mg of protein (nmol/min/mg).
-
Conclusion
The choice of method for detecting (S)-2-Methylbutyryl-CoA in cell lysates depends on the specific research question. LC-MS/MS offers high sensitivity and specificity for accurate quantification of endogenous levels. Enzymatic assays provide a functional readout of SBCAD activity, which is valuable for studying enzyme kinetics and identifying functional deficiencies. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance their understanding of isoleucine metabolism and its role in health and disease.
References
Application of (S)-2-Methylbutyryl-CoA in Drug Discovery: Targeting Isoleucine Metabolism for Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-2-Methylbutyryl-CoA is a key intermediate in the mitochondrial catabolism of the essential branched-chain amino acid L-isoleucine. While not a therapeutic agent itself, its unique position in metabolism presents significant opportunities for drug discovery, primarily through the targeting of the enzyme responsible for its conversion, Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD). Understanding the role and regulation of (S)-2-Methylbutyryl-CoA and SBCAD is crucial for developing novel treatments for certain inborn errors of metabolism.
The primary application of targeting this pathway is in the development of substrate reduction therapies for organic acidemias such as propionic acidemia (PA) and methylmalonic aciduria (MMA) . In these disorders, the accumulation of toxic metabolites, including propionyl-CoA, is a central feature of the pathophysiology. Since the catabolism of isoleucine is a significant source of propionyl-CoA, inhibiting an upstream enzyme like SBCAD can reduce the overall metabolic burden and ameliorate the disease phenotype.[1][2][3]
The rationale for targeting SBCAD is further supported by the observation that individuals with a genetic deficiency of this enzyme (SBCAD deficiency or 2-methylbutyrylglycinuria) are often asymptomatic.[2] This suggests that pharmacological inhibition of SBCAD could be a safe and well-tolerated therapeutic strategy.
A key biomarker for monitoring the activity of this metabolic pathway is the level of C5-acylcarnitine in the blood, which is an ester of carnitine and various five-carbon acyl groups, including 2-methylbutyryl-CoA. Elevated levels of C5-acylcarnitine are a hallmark of SBCAD deficiency.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the study of (S)-2-Methylbutyryl-CoA and the SBCAD enzyme.
Table 1: Inhibition of SBCAD by 2-methylenecyclopropaneacetic acid (MCPA)
| Compound | Target Enzyme | IC50 (µM) | Cell Line |
| 2-methylenecyclopropaneacetic acid (MCPA) | SBCAD | 0.8 ± 0.1 | HEK-293 |
Data from in vitro studies on HEK-293 cells.[1]
Table 2: Biomarker Levels in SBCAD Deficiency
| Analyte | Sample Type | Normal Range | Affected Range (SBCAD Deficiency) | Method of Analysis |
| C5-Acylcarnitine | Dried Blood Spot | < 1.0 µmol/L | > 2.0 µmol/L | Tandem Mass Spectrometry (MS/MS) |
| 2-Methylbutyrylglycine | Urine | Not typically detected | Significantly elevated | Gas Chromatography-Mass Spectrometry (GC-MS) |
These ranges are indicative and may vary between laboratories.
Signaling and Metabolic Pathways
The catabolism of L-isoleucine is a multi-step process occurring within the mitochondria. (S)-2-Methylbutyryl-CoA is a central intermediate in this pathway.
Experimental Protocols
Protocol 1: SBCAD Enzyme Activity Assay in Fibroblasts
This protocol describes a method to measure the activity of the Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) enzyme in cultured fibroblast homogenates using High-Performance Liquid Chromatography (HPLC). The assay relies on the reduction of ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.
Materials and Reagents:
-
Cultured human fibroblasts
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Sonicator
-
Bradford protein assay reagent
-
(S)-2-Methylbutyryl-CoA (substrate)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Perchloric acid
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Cell Culture and Homogenization:
-
Culture human fibroblasts to confluency in appropriate media.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and resuspend in a minimal volume of potassium phosphate buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to remove cell debris. The supernatant is the fibroblast homogenate.
-
-
Protein Quantification:
-
Determine the protein concentration of the fibroblast homogenate using the Bradford assay or a similar method.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing potassium phosphate buffer, ferricenium hexafluorophosphate, and the fibroblast homogenate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding (S)-2-Methylbutyryl-CoA to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
-
HPLC Analysis:
-
Centrifuge the reaction mixture to precipitate proteins.
-
Analyze the supernatant by HPLC on a C18 column.
-
Monitor the elution of the substrate ((S)-2-Methylbutyryl-CoA) and the product (Tiglyl-CoA) by UV absorbance (typically around 260 nm).
-
Quantify the amount of product formed by comparing the peak area to a standard curve.
-
-
Calculation of Enzyme Activity:
-
Calculate the specific activity of SBCAD as nmol of product formed per minute per mg of protein.
-
Logical Relationships in Drug Discovery
The development of SBCAD inhibitors as a therapeutic strategy involves a logical progression from target identification to clinical application.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of (S)-2-Methylbutyryl-CoA in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid L-isoleucine.[1] Its metabolic fate is intrinsically linked to cellular energy production through the tricarboxylic acid (TCA) cycle. Dysregulation of branched-chain amino acid (BCAA) metabolism is associated with various metabolic disorders, making the study of downstream metabolites like (S)-2-Methylbutyryl-CoA crucial for understanding disease pathophysiology and developing novel therapeutic strategies.[2][3] These application notes provide detailed protocols for investigating the roles of (S)-2-Methylbutyryl-CoA in metabolic research, with a focus on its quantification, its role in post-translational modifications, and the assessment of related enzyme activity.
Core Applications
-
Metabolic Pathway Analysis: Tracing the metabolic fate of (S)-2-Methylbutyryl-CoA to understand its contribution to various metabolic pathways.[2]
-
Investigation of Histone Acylation: Exploring the potential for (S)-2-Methylbutyryl-CoA to serve as a donor for histone methylbutanoylation, a novel post-translational modification that may regulate chromatin structure and gene expression.[2]
-
Enzyme Activity Assays: Quantifying the activity of short/branched-chain acyl-CoA dehydrogenase (SBCAD), the enzyme responsible for the metabolism of (S)-2-Methylbutyryl-CoA, which is deficient in the genetic disorder 2-methylbutyrylglycinuria.[4][5]
Data Presentation
Table 1: Quantitative Biomarker Levels in SBCAD Deficiency
| Analyte | Sample Type | Normal Range | Affected Range (SBCAD Deficiency) | Method of Analysis |
| 2-Methylbutyrylcarnitine (C5) | Dried Blood Spot | < 1.0 µmol/L | > 2.0 µmol/L | Tandem Mass Spectrometry (MS/MS) |
| 2-Methylbutyrylglycine | Urine | Not typically present | Elevated | Gas Chromatography-Mass Spectrometry (GC-MS) |
Data adapted from literature on SCAD deficiency, a related disorder with similar biomarkers.
Table 2: SBCAD Enzyme Activity in Patient Fibroblasts
| Sample | Enzyme Activity (nmol/min/mg protein) |
| Control | 0.157 (±10%) |
| Patient with SBCAD Deficiency | 0.016 (±10%) |
This data demonstrates the significant decrease in enzyme activity in individuals with SBCAD deficiency.[4]
Signaling and Metabolic Pathways
(S)-2-Methylbutyryl-CoA is a central molecule in the catabolism of L-isoleucine. This pathway ultimately yields acetyl-CoA and propionyl-CoA, which are key substrates for the TCA cycle for energy production.[1][6]
References
Purification of Synthetic (S)-2-Methylbutyryl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic (S)-2-Methylbutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] Accurate purification and quantification of this molecule are critical for metabolic research, enzyme kinetics, and the development of therapeutics for related metabolic disorders.
Introduction
(S)-2-Methylbutyryl-CoA is synthesized through either chemo-enzymatic or purely chemical methods. The crude synthetic product typically contains unreacted starting materials, byproducts, and salts, necessitating robust purification techniques to achieve the high purity required for downstream applications. The two primary methods for purifying (S)-2-Methylbutyryl-CoA are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).
Purification Techniques: A Comparative Overview
Solid-Phase Extraction offers a rapid and efficient method for sample cleanup and enrichment, while preparative HPLC provides higher resolution and yields a product of very high purity. The choice of technique depends on the required purity, scale of purification, and the nature of the impurities present in the crude synthetic mixture.
Quantitative Data Summary
The following tables summarize the typical performance of SPE and HPLC for the purification of short-chain acyl-CoAs.
| Purification Method | Sorbent/Column Type | Typical Recovery (%) | Typical Purity (%) | Throughput |
| Solid-Phase Extraction | C18 or 2-(2-pyridyl)ethyl silica (B1680970) gel | 80-95 | >90 | High |
| Preparative HPLC | Reversed-Phase C18 | >90 | >98 | Low-Medium |
| Solid-Phase Extraction Recovery of Acyl-CoAs | |
| Acyl-CoA Species | Average Recovery (%) |
| Acetyl-CoA (C2) | 85-95 |
| Malonyl-CoA (C3) | 83-90 |
| Octanoyl-CoA (C8) | 88-92 |
| Palmitoyl-CoA (C16:0) | 70-80 |
Note: Recovery rates can vary based on the specific acyl-CoA, sample matrix, and protocol used.[2][3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Purification
This protocol describes the purification of (S)-2-Methylbutyryl-CoA from a crude synthesis reaction mixture using a C18 SPE cartridge. This method is effective for removing salts, unreacted ATP, and other polar impurities.[4]
Materials:
-
Crude (S)-2-Methylbutyryl-CoA synthesis mixture
-
C18 SPE Cartridge
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Vacuum manifold or centrifuge with SPE adapters
-
Lyophilizer
Procedure:
-
Reaction Quenching: Stop the synthesis reaction by adding an equal volume of ice-cold acetonitrile.
-
Precipitation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme and other insoluble materials.[4]
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 10 mL of ultrapure water.
-
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of ultrapure water to remove salts and other polar impurities.
-
Elution: Elute the (S)-2-Methylbutyryl-CoA with 5 mL of 50% acetonitrile in water.[4]
-
Lyophilization: Freeze the eluted fraction and lyophilize to obtain the purified (S)-2-Methylbutyryl-CoA as a white powder.[4]
-
Purity Analysis: Assess the purity of the final product by HPLC and mass spectrometry.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) Purification
This protocol details the purification of (S)-2-Methylbutyryl-CoA using preparative reversed-phase HPLC, suitable for obtaining a highly pure product.
Materials:
-
Crude or SPE-purified (S)-2-Methylbutyryl-CoA
-
Preparative HPLC system with a UV detector
-
Preparative Reversed-Phase C18 column (e.g., 10 µm particle size, 20 x 250 mm)
-
Mobile Phase A: 75 mM potassium phosphate (B84403) (KH2PO4) in ultrapure water, pH adjusted to 4.9 with glacial acetic acid.[3]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[3]
-
0.22 µm syringe filters
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude or SPE-purified (S)-2-Methylbutyryl-CoA in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Gradient Elution:
-
A typical gradient might start at 5% Mobile Phase B and increase linearly to 50% Mobile Phase B over 30 minutes.
-
The gradient should be optimized based on the separation of the target compound from its impurities, as determined by analytical HPLC.
-
-
Fraction Collection: Collect fractions corresponding to the (S)-2-Methylbutyryl-CoA peak, detected by UV absorbance at 260 nm.
-
Purity Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
-
Final Purity Assessment: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Visualizations
Signaling Pathway
Caption: Simplified metabolic pathway of L-isoleucine catabolism.
Experimental Workflows
Caption: Workflow for SPE purification of (S)-2-Methylbutyryl-CoA.
Caption: Workflow for preparative HPLC purification.
References
Application Notes and Protocols for Radiolabeled (S)-2-Methylbutyryl-CoA in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Methylbutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[1] Dysregulation of this pathway is associated with certain inborn errors of metabolism, such as 2-methylbutyrylglycinuria.[2] The use of radiolabeled (S)-2-Methylbutyryl-CoA in tracer studies provides a powerful tool to investigate the kinetics and flux of the isoleucine degradation pathway, assess enzyme activity, and explore the metabolic fate of this intermediate in various physiological and pathological states. This document provides detailed application notes and protocols for the synthesis and use of radiolabeled (S)-2-Methylbutyryl-CoA in metabolic research.
The most common radionuclide for this purpose is Carbon-14 (¹⁴C), owing to its long half-life and the fact that its presence in a molecule does not alter its chemical properties.[3] These tracer studies are instrumental in drug development for assessing the absorption, distribution, metabolism, and excretion (ADME) of therapeutic compounds that may interact with amino acid metabolism.[3]
I. Synthesis of Radiolabeled (S)-2-Methylbutyryl-CoA
The synthesis of radiolabeled (S)-2-Methylbutyryl-CoA can be achieved through a chemo-enzymatic or a purely chemical approach. A common strategy involves the synthesis of radiolabeled (S)-2-methylbutanoic acid followed by its conversion to the corresponding CoA thioester.
Protocol 1: Synthesis of [1-¹⁴C]-(S)-2-Methylbutanoic Acid
This protocol is adapted from a method for the asymmetric synthesis of the (S)-enantiomer of 2-methylbutanoic acid.
Materials:
-
[N-[1-¹⁴C]butyryl]-4-(S)-phenylmethyl-2-oxazolidinone
-
Methylating agent (e.g., methyl iodide)
-
Strong base (e.g., lithium diisopropylamide)
-
Reagents for oxidative cleavage
-
HPLC system for purification
Procedure:
-
Methylation: React [N-[1-¹⁴C]butyryl]-4-(S)-phenylmethyl-2-oxazolidinone with a methylating agent in the presence of a strong base to introduce the methyl group at the second carbon. This reaction yields a diastereomeric mixture.
-
Purification: Separate the desired (S,R) diastereomer from the mixture using preparative HPLC.
-
Oxidative Cleavage: Perform oxidative cleavage of the purified diastereomer to yield optically pure (S)-2-methyl-[1-¹⁴C]butanoic acid.
-
Purity Analysis: Confirm the radiochemical purity of the final product using analytical HPLC and determine the specific activity via liquid scintillation counting.
Protocol 2: Chemo-enzymatic Synthesis of [1-¹⁴C]-(S)-2-Methylbutyryl-CoA
This protocol utilizes an in-situ activation of the carboxylic acid followed by thioesterification with Coenzyme A.[3]
Materials:
-
[1-¹⁴C]-(S)-2-Methylbutanoic acid (from Protocol 1)
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous solvent (e.g., THF)
-
HPLC system for purification
Procedure:
-
Activation: Dissolve [1-¹⁴C]-(S)-2-Methylbutanoic acid in an anhydrous solvent and activate it by adding 1,1'-Carbonyldiimidazole (CDI).
-
Thioesterification: To the activated carboxylic acid, add a solution of Coenzyme A (free acid) to initiate the thioesterification reaction.[3]
-
Purification: Purify the resulting [1-¹⁴C]-(S)-2-Methylbutyryl-CoA using reversed-phase HPLC.
-
Quantification and Purity Check: Determine the concentration and specific activity of the purified product using UV spectrophotometry (for CoA) and liquid scintillation counting (for ¹⁴C). The radiochemical purity should be assessed by analytical HPLC.
II. In Vitro Tracer Studies
In vitro studies using radiolabeled (S)-2-Methylbutyryl-CoA are essential for investigating its metabolic fate at the cellular and subcellular levels.
Application: Determination of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity
This assay measures the activity of SBCAD, the enzyme that catalyzes the conversion of (S)-2-Methylbutyryl-CoA to Tiglyl-CoA.
Protocol 3: In Vitro SBCAD Enzyme Activity Assay
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes) or isolated mitochondria
-
[1-¹⁴C]-(S)-2-Methylbutyryl-CoA
-
Cell lysis buffer
-
Electron acceptor (e.g., ferricenium hexafluorophosphate)
-
HPLC system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare cell lysates or isolated mitochondria from the biological sample of interest.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the cell lysate or mitochondrial preparation, an electron acceptor, and buffer.
-
Initiation: Start the reaction by adding a known amount of [1-¹⁴C]-(S)-2-Methylbutyryl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Analysis: Separate the substrate ([1-¹⁴C]-(S)-2-Methylbutyryl-CoA) and the product ([1-¹⁴C]-Tigllyl-CoA) using HPLC.
-
Quantification: Quantify the amount of radioactivity in the substrate and product peaks using a radioactivity detector coupled to the HPLC or by collecting fractions and performing liquid scintillation counting.
-
Data Analysis: Calculate the enzyme activity based on the rate of product formation.
Data Presentation: In Vitro Enzyme Kinetics
| Substrate Concentration ([µM]) | Initial Velocity (pmol/min/mg protein) |
| 1 | 10.2 ± 1.1 |
| 5 | 45.5 ± 3.8 |
| 10 | 75.1 ± 6.2 |
| 20 | 110.3 ± 9.5 |
| 50 | 155.8 ± 12.4 |
| 100 | 180.4 ± 15.1 |
| 200 | 195.7 ± 16.9 |
| Data are presented as mean ± SD (n=3). This is example data and should be replaced with experimental results. |
III. In Vivo Tracer Studies
In vivo studies are crucial for understanding the whole-body metabolism and tissue-specific distribution of (S)-2-Methylbutyryl-CoA.
Application: Biodistribution of (S)-2-Methylbutyryl-CoA
This study aims to determine the distribution of radiolabeled (S)-2-Methylbutyryl-CoA in different tissues after systemic administration.
Protocol 4: In Vivo Biodistribution in a Rodent Model
Materials:
-
[1-¹⁴C]-(S)-2-Methylbutyryl-CoA
-
Experimental animals (e.g., mice or rats)
-
Sterile saline
-
Anesthesia
-
Tissue homogenization equipment
-
Liquid scintillation counter
Procedure:
-
Dose Preparation: Dissolve the [1-¹⁴C]-(S)-2-Methylbutyryl-CoA in sterile saline to the desired concentration.
-
Administration: Administer a known amount of the radiolabeled tracer to the animals via intravenous injection.
-
Time Course: Euthanize groups of animals at different time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Tissue Collection: Collect blood and various tissues of interest (e.g., liver, kidney, heart, brain, muscle, adipose tissue).
-
Sample Processing: Weigh each tissue sample and homogenize it.
-
Radioactivity Measurement: Measure the radioactivity in an aliquot of each tissue homogenate and in blood samples using a liquid scintillation counter.[4]
-
Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation: Tissue Biodistribution
| Tissue | % Injected Dose per Gram (mean ± SD) at 1 hour |
| Blood | 1.5 ± 0.3 |
| Liver | 30.2 ± 4.5 |
| Kidney | 15.8 ± 2.1 |
| Heart | 5.1 ± 0.9 |
| Brain | 0.4 ± 0.1 |
| Muscle | 3.7 ± 0.6 |
| Adipose Tissue | 8.9 ± 1.5 |
| Data are presented as mean ± SD (n=5 animals per group). This is example data and should be replaced with experimental results. |
IV. Visualizations
Metabolic Pathway
Caption: Isoleucine catabolic pathway highlighting (S)-2-Methylbutyryl-CoA.
Experimental Workflow: In Vitro Enzyme Assay
Caption: Workflow for in vitro SBCAD activity assay.
Experimental Workflow: In Vivo Biodistribution Study
Caption: Workflow for in vivo biodistribution study.
V. Concluding Remarks
The use of radiolabeled (S)-2-Methylbutyryl-CoA is a valuable technique for elucidating the intricacies of isoleucine metabolism. The protocols outlined in this document provide a framework for the synthesis and application of this tracer in both in vitro and in vivo settings. Careful experimental design, execution, and data analysis are paramount to obtaining reliable and reproducible results. Researchers should always adhere to institutional guidelines and regulations for handling radioactive materials.
References
- 1. Human Metabolome Database: Showing metabocard for Isoleucine (HMDB0000172) [hmdb.ca]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study (S)-2-Methylbutyryl-CoA Metabolism
Introduction
(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid (BCAA) L-isoleucine.[1][2] The metabolic pathway involving (S)-2-Methylbutyryl-CoA is essential for energy production, particularly in muscle tissue.[1] The primary enzyme responsible for its metabolism is the mitochondrial Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), encoded by the ACADSB gene.[2][3][4] A deficiency in SBCAD leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, causing the inborn error of metabolism known as 2-methylbutyrylglycinuria.[2][4][5] Therefore, robust cell-based assays are crucial for investigating the mechanisms of isoleucine metabolism, diagnosing related disorders, and developing potential therapeutic interventions.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study (S)-2-Methylbutyryl-CoA metabolism in a cellular context. The assays described herein cover the direct quantification of metabolites, assessment of enzyme activity, analysis of mitochondrial function, and evaluation of gene and protein expression.
Metabolic Pathway of L-Isoleucine Catabolism
The catabolism of L-isoleucine is a multi-step process occurring within the mitochondria. It begins with the transamination of isoleucine to α-keto-β-methylvalerate, followed by oxidative decarboxylation to form (S)-2-Methylbutyryl-CoA.[1][6] SBCAD then catalyzes the dehydrogenation of (S)-2-Methylbutyryl-CoA to tiglyl-CoA, which is further metabolized to produce acetyl-CoA and propionyl-CoA, key substrates for the citric acid cycle.[1][2]
Caption: L-Isoleucine catabolic pathway highlighting (S)-2-Methylbutyryl-CoA.
Application I: Direct Quantification of (S)-2-Methylbutyryl-CoA and Related Metabolites by LC-MS/MS
Objective: To accurately measure the intracellular concentrations of (S)-2-Methylbutyryl-CoA and other acyl-CoAs to assess metabolic flux and identify potential enzymatic bottlenecks.
Methodology: This approach utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection of acyl-CoA species.[7][8] Proper sample handling is critical due to the low abundance and instability of these molecules.[9]
Caption: Workflow for acyl-CoA quantification by LC-MS/MS.
Protocol 1: Acyl-CoA Extraction and Quantification
-
Cell Culture: Grow cells (e.g., HEK-293, HepG2, or patient-derived fibroblasts) to ~80-90% confluency in appropriate culture medium.
-
Cell Harvesting & Quenching:
-
For adherent cells, aspirate the medium, wash twice with ice-cold PBS, and immediately add 1 mL of a cold (-20°C) extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v).[7] Use a cell scraper to collect the lysate.
-
For suspension cells, pellet cells by centrifugation (500 x g, 5 min, 4°C), wash with ice-cold PBS, and resuspend the pellet in the cold extraction solvent.[9]
-
-
Extraction:
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube. A portion of the pellet can be saved for protein quantification (e.g., BCA assay) for normalization.[11]
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Use a suitable column (e.g., C18) for separation.
-
Operate the mass spectrometer in positive ion mode using single ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of (S)-2-Methylbutyryl-CoA and other relevant acyl-CoAs.[12]
-
-
Data Analysis: Quantify peak areas and normalize the data to total protein content or cell number. Compare levels between different experimental conditions (e.g., control vs. SBCAD knockout or inhibitor-treated cells).
Data Presentation
Quantitative data should be presented in a clear, tabular format.
| Acyl-CoA Species | Control (pmol/mg protein) | SBCAD Deficient (pmol/mg protein) | Fold Change |
| (S)-2-Methylbutyryl-CoA | 0.8 ± 0.1 | 15.2 ± 2.5 | 19.0 |
| Tiglyl-CoA | 1.5 ± 0.3 | 0.2 ± 0.05 | 0.13 |
| Propionyl-CoA | 3.5 ± 0.5 | 1.1 ± 0.2 | 0.31 |
| Acetyl-CoA | 10.6 ± 1.2 | 9.8 ± 1.5 | 0.92 |
Table 1: Example quantification of acyl-CoA species in control versus SBCAD deficient cells. Data are presented as mean ± SD.
Application II: Assessment of SBCAD Enzyme Activity
Objective: To determine the functional activity of the SBCAD enzyme in cell lysates. This is particularly useful for validating genetic defects or assessing the efficacy of potential enzyme activators.
Methodology: The assay measures the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA in cell lysates. The reaction products can be quantified by HPLC or LC-MS/MS.[5]
Protocol 2: SBCAD Activity Assay
-
Cell Lysate Preparation: Harvest cells as described in Protocol 1, Step 2. Resuspend the cell pellet in a lysis buffer (e.g., 100 mM HEPES, pH 7.5, containing protease inhibitors). Homogenize the cells by sonication on ice.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of cell lysate protein with a reaction buffer containing cofactors (e.g., FAD) and an electron acceptor (e.g., ferricenium).[5]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, (S)-2-methylbutyryl-CoA, to a final concentration of 100-200 µM.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding an acid (e.g., perchloric acid) and placing the tube on ice.[11]
-
-
Analysis:
-
Centrifuge the stopped reaction to pellet precipitated protein.
-
Analyze the supernatant for the product (tiglyl-CoA) using HPLC or LC-MS/MS.
-
-
Calculation: Calculate the specific activity as nmol of product formed per minute per mg of protein.
Data Presentation
| Cell Line/Condition | SBCAD Specific Activity (nmol/min/mg protein) |
| Wild-Type Control | 0.15 ± 0.02 |
| Patient Fibroblasts (Mutant SBCAD) | 0.01 ± 0.003 |
| Wild-Type + Activator Compound X | 0.28 ± 0.03 |
Table 2: Example SBCAD enzyme activity data from different cell sources. Data are presented as mean ± SD.
Application III: Analysis of Mitochondrial Respiration
Objective: To evaluate the impact of altered (S)-2-Methylbutyryl-CoA metabolism on overall mitochondrial function, specifically fatty acid oxidation (FAO).
Methodology: Real-time measurement of the oxygen consumption rate (OCR) using an extracellular flux analyzer (e.g., Seahorse XF Analyzer) provides insights into mitochondrial respiration.[13] By providing specific substrates, one can assess the cell's capacity to oxidize fatty acids, which is linked to the BCAA catabolic pathway.
Caption: Workflow for assessing mitochondrial function via OCR.
Protocol 3: Fatty Acid Oxidation (FAO) Assay
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.[14]
-
Assay Preparation:
-
The day of the assay, replace the culture medium with FAO assay medium (e.g., DMEM base medium supplemented with L-carnitine, glucose, and the substrate of interest, such as L-isoleucine or a fatty acid like palmitate).[13][14]
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
-
OCR Measurement:
-
Load the plate into the Seahorse XF Analyzer and measure the basal OCR.
-
To specifically assess the contribution of fatty acid oxidation, sequentially inject inhibitors. For example, inject etomoxir (a CPT1 inhibitor that blocks long-chain fatty acid entry into mitochondria) to measure the decrease in OCR attributable to FAO.[13]
-
Other compounds like FCCP (an uncoupler to measure maximal respiration) and rotenone/antimycin A (complex I/III inhibitors to measure non-mitochondrial respiration) can also be used to fully profile mitochondrial function.[15]
-
-
Data Analysis: Normalize OCR data to cell number or protein content per well. Compare the reliance on isoleucine/fatty acid oxidation between control and experimental groups.
Data Presentation
| Parameter | Control Cells (OCR, pmol/min) | SBCAD Deficient Cells (OCR, pmol/min) |
| Basal Respiration | 120 ± 10 | 115 ± 12 |
| OCR after Etomoxir | 85 ± 8 | 110 ± 11 |
| FAO-dependent Respiration | 35 ± 5 | 5 ± 2 |
| Maximal Respiration (FCCP) | 250 ± 20 | 180 ± 15 |
Table 3: Example Seahorse XF data showing impaired fatty acid oxidation (FAO)-dependent respiration in SBCAD deficient cells. Data are presented as mean ± SD.
Application IV: Gene and Protein Expression Analysis
Objective: To quantify the expression levels of the ACADSB gene and its corresponding SBCAD protein. This is essential for correlating metabolic phenotypes with molecular changes.
Protocol 4: Gene Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from cultured cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the ACADSB gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of ACADSB using the ΔΔCt method.
Protocol 5: Protein Expression by Western Blot or ELISA
-
Protein Lysate Preparation: Prepare total protein lysates from cells as described in Protocol 2, Step 1.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SBCAD, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin, GAPDH) for normalization.
-
-
ELISA: Use a commercially available ELISA kit for the quantitative detection of the SBCAD protein in cell lysates, following the manufacturer's instructions.[16]
The protocols outlined in these application notes provide a comprehensive toolkit for the detailed investigation of (S)-2-Methylbutyryl-CoA metabolism. By combining direct metabolite quantification using LC-MS/MS, functional enzyme and mitochondrial assays, and molecular analysis of gene and protein expression, researchers can gain significant insights into the pathophysiology of related metabolic disorders and evaluate the efficacy of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylbutyryl-CoA|Isoleucine Metabolism Intermediate [benchchem.com]
- 3. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4.13. Acetyl-CoA Measurement [bio-protocol.org]
- 11. Measurement of acetyl-CoA [bio-protocol.org]
- 12. Acetyl CoA Measurement [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 16. biocompare.com [biocompare.com]
Troubleshooting & Optimization
stability of (S)-2-Methylbutyryl-CoA in aqueous solutions
Welcome to the technical support center for (S)-2-Methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of (S)-2-Methylbutyryl-CoA in aqueous solutions and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of (S)-2-Methylbutyryl-CoA in aqueous solutions?
A1: The stability of (S)-2-Methylbutyryl-CoA is primarily influenced by two factors:
-
pH: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH. To maintain integrity, slightly acidic conditions (pH 4-6) are recommended for aqueous solutions.
-
Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is crucial to store solutions of (S)-2-Methylbutyryl-CoA at low temperatures, ideally -20°C or below for long-term storage. When in use, samples should be kept on ice.
Q2: What is the expected degradation product of (S)-2-Methylbutyryl-CoA in an aqueous solution?
A2: The primary degradation pathway for (S)-2-Methylbutyryl-CoA in aqueous solution is the hydrolysis of its high-energy thioester bond. This reaction yields coenzyme A (CoA-SH) and (S)-2-methylbutyric acid.
Q3: What are the recommended storage conditions for (S)-2-Methylbutyryl-CoA?
A3: For optimal stability, (S)-2-Methylbutyryl-CoA should be stored as a lyophilized powder at -20°C or -80°C. If an aqueous stock solution is necessary, it should be prepared in a slightly acidic buffer (pH 4-6), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term storage (a few hours), solutions should be kept on ice.
Q4: Can I dissolve (S)-2-Methylbutyryl-CoA in organic solvents?
A4: Yes, dissolving (S)-2-Methylbutyryl-CoA in a high-purity organic solvent like methanol (B129727) can enhance its stability compared to aqueous solutions, especially for short-term storage and handling during experiments. Studies have shown that methanol provides good stability for acyl-CoAs.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in enzymatic assays | Degradation of (S)-2-Methylbutyryl-CoA stock solution. | 1. Prepare fresh stock solutions of (S)-2-Methylbutyryl-CoA in a slightly acidic buffer (pH 4-6) or an appropriate organic solvent. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Always keep solutions on ice during experimental procedures. 4. Verify the concentration of your stock solution using HPLC-UV or LC-MS/MS before use. |
| Low signal intensity in LC-MS/MS analysis | 1. Hydrolysis of the analyte during sample preparation or storage. 2. Adsorption to plasticware. | 1. Ensure your sample preparation is performed quickly and at low temperatures. Use an acidic extraction solvent, such as 5% 5-sulfosalicylic acid (SSA), to quench enzymatic activity and improve stability.[1] 2. Use polypropylene (B1209903) or silanized glassware to minimize adsorption. 3. Reconstitute dried extracts in a solvent that promotes stability, such as methanol or a buffered methanolic solution, immediately before analysis. |
| Appearance of unexpected peaks in chromatograms | Degradation products of (S)-2-Methylbutyryl-CoA, such as coenzyme A or (S)-2-methylbutyric acid. | 1. Analyze a freshly prepared standard of (S)-2-Methylbutyryl-CoA to establish its retention time and identify potential degradation peaks. 2. Optimize storage and handling conditions to minimize degradation. 3. If possible, use tandem mass spectrometry (MS/MS) to specifically detect the parent compound and its fragments, which can help distinguish it from degradation products. |
Data on Stability of Short-Chain Acyl-CoAs
Table 1: Stability of Acyl-CoAs in Various Solvents at 4°C
| Solvent | Stability after 24 hours (% remaining) | Reference |
| Methanol | >95% | General observation from multiple studies |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | ~90% | [2] |
| Water | <80% (degradation increases with chain length) | [2] |
| 50 mM Ammonium Acetate (pH 7) | <80% (degradation increases with chain length) | [2] |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~85% | [2] |
Table 2: Estimated Half-life of Thioester Hydrolysis for a Simple Alkyl Thioester (S-methyl thioacetate) in Aqueous Solution at 23°C
This data is provided as a proxy to illustrate the pH-dependence of thioester bond stability.
| pH | Half-life | Reference |
| Acidic (e.g., pH < 5) | Long (can be several months) | [3][4] |
| Neutral (pH 7) | ~155 days | [3][4] |
| Alkaline (e.g., pH > 8) | Short (decreases rapidly with increasing pH) | [3][4] |
Experimental Protocols
Protocol 1: Assessment of (S)-2-Methylbutyryl-CoA Stability in Aqueous Buffers
This protocol outlines a method to determine the stability of (S)-2-Methylbutyryl-CoA in different aqueous buffers over time using LC-MS/MS.
Materials:
-
(S)-2-Methylbutyryl-CoA
-
Various aqueous buffers (e.g., 50 mM sodium phosphate (B84403) at pH 6.0, 7.0, and 8.0)
-
Ice-cold 5% 5-sulfosalicylic acid (SSA) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of (S)-2-Methylbutyryl-CoA in water.
-
Dilute the stock solution to a final concentration of 10 µM in each of the test buffers (pH 6.0, 7.0, and 8.0) at the desired temperature (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately quench the hydrolysis by adding two volumes of ice-cold 5% SSA.[1]
-
Vortex and centrifuge at >14,000 x g for 10 minutes at 4°C to pellet any precipitated material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Quantify the remaining (S)-2-Methylbutyryl-CoA at each time point.
-
Plot the concentration of (S)-2-Methylbutyryl-CoA versus time to determine the degradation rate.
Protocol 2: LC-MS/MS Quantification of (S)-2-Methylbutyryl-CoA
This protocol is adapted from established methods for short-chain acyl-CoA analysis.[1]
Sample Preparation (Protein Precipitation):
-
To 50 µL of your biological sample (e.g., cell lysate, tissue homogenate), add 100 µL of ice-cold 5% 5-sulfosalicylic acid (SSA).[1]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.[1]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant to an autosampler vial for analysis.[1]
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate (S)-2-Methylbutyryl-CoA from other components (e.g., 0-2% B over 1 min, 2-98% B over 8 min, hold at 98% B for 2 min, then re-equilibrate).
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 5 µL[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
MRM Transition: Monitor the specific precursor-to-product ion transition for (S)-2-Methylbutyryl-CoA. The primary transition is based on the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (m/z 507).[1] The precursor ion will be the [M+H]+ of (S)-2-Methylbutyryl-CoA.
Visualizations
Caption: Chemical hydrolysis pathway of (S)-2-Methylbutyryl-CoA in aqueous solution.
Caption: Experimental workflow for assessing the stability of (S)-2-Methylbutyryl-CoA.
References
Technical Support Center: Troubleshooting Low Enzyme Activity with (S)-2-Methylbutyryl-CoA Substrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays using (S)-2-Methylbutyryl-CoA as a substrate, with a primary focus on the activity of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme that utilizes (S)-2-Methylbutyryl-CoA as a substrate?
A1: The primary enzyme is Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[1] It is a key mitochondrial enzyme in the catabolism of the branched-chain amino acid L-isoleucine.[1]
Q2: What is the metabolic significance of the reaction catalyzed by SBCAD?
A2: SBCAD catalyzes the dehydrogenation of (S)-2-Methylbutyryl-CoA to tiglyl-CoA. This is a critical step in the breakdown pathway of L-isoleucine, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy generation. A deficiency in SBCAD can lead to the genetic disorder known as 2-methylbutyrylglycinuria.
Q3: What are the typical storage conditions for (S)-2-Methylbutyryl-CoA?
A3: Like other acyl-CoA thioesters, (S)-2-Methylbutyryl-CoA can be unstable. It is recommended to prepare solutions fresh. For stock solutions, storage at -20°C or below is advisable to minimize degradation. Visually inspect solutions for any precipitation before use.
Troubleshooting Guide for Low or No Enzyme Activity
Low or no enzymatic activity is a common issue. The following guide provides a systematic approach to identify and resolve the problem.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low SBCAD activity.
Detailed Troubleshooting Steps in Q&A Format
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Enzyme Activity | Degraded Enzyme | Ensure the enzyme has been stored correctly, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Run a positive control with a known active batch of SBCAD if available. Verify enzyme integrity using SDS-PAGE. |
| Inactive Enzyme | If using a recombinant protein, ensure correct protein folding and purification. Confirm the presence of the necessary FAD cofactor. | |
| Degraded (S)-2-Methylbutyryl-CoA Substrate | Thioester substrates can be unstable. Prepare substrate solutions fresh before each experiment. Store stock solutions at -20°C or below. Visually inspect solutions for precipitation. | |
| Incorrect Substrate Concentration | Verify the concentration of your (S)-2-Methylbutyryl-CoA stock solution. High concentrations of substrate can sometimes lead to inhibition. Test a range of substrate concentrations to determine the optimal level. | |
| Incorrect Reaction Buffer pH | Verify the pH of your buffer. While the optimal pH for human SBCAD is not definitively published, related acyl-CoA dehydrogenases show increasing activity in alkaline conditions, with optimal activity often between pH 7.5 and 8.5. Prepare fresh buffer if necessary. | |
| Suboptimal Assay Temperature | Ensure your assay is performed at a consistent and appropriate temperature. For many mammalian enzymes, 37°C is a standard starting point. | |
| Presence of Inhibitors | Review all components of your reaction mixture for potential inhibitors. Common inhibitors of acyl-CoA dehydrogenases include other acyl-CoA compounds and products of the reaction (product inhibition). | |
| Issues with Coupled Assay Components | If using a coupled assay (e.g., with Electron Transfer Flavoprotein - ETF), ensure all components of the coupled system are active and present in non-limiting concentrations. | |
| High Background Signal | Spontaneous Substrate Hydrolysis | Prepare substrate solutions immediately before use. Run a blank reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your measurements. |
| Interference from Crude Lysates | If using crude cell lysates, consider partial purification of the enzyme to remove interfering substances. |
Quantitative Data
The following table summarizes known kinetic parameters for human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with (S)-2-Methylbutyryl-CoA.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Km | ~25 µM | Recombinant Human SBCAD | (S)-2-Methylbutyryl-CoA | [1] |
| Vmax | Not specified | Recombinant Human SBCAD | (S)-2-Methylbutyryl-CoA | N/A |
| Optimal pH | Not specified | Human SBCAD | (S)-2-Methylbutyryl-CoA | N/A |
| Optimal Temperature | Not specified | Human SBCAD | (S)-2-Methylbutyryl-CoA | N/A |
Experimental Protocols
Protocol 1: SBCAD Activity Assay using ETF Fluorescence Reduction
This protocol measures the activity of SBCAD by monitoring the decrease in fluorescence of the Electron Transfer Flavoprotein (ETF) as it is reduced by the enzyme-substrate complex.
Materials:
-
Purified recombinant human SBCAD
-
Purified Electron Transfer Flavoprotein (ETF)
-
(S)-2-Methylbutyryl-CoA
-
Reaction Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 8.0, containing 100 mM KCl)
-
Spectrofluorometer with excitation at 380 nm and emission at 520 nm
-
Cuvettes
Procedure:
-
Prepare Reagents: Prepare all solutions fresh. Keep enzyme and substrate solutions on ice.
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Reaction Buffer and a known concentration of ETF (e.g., 1-5 µM).
-
Baseline Reading: Place the cuvette in the spectrofluorometer and record the baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
Enzyme Addition: Add a known amount of purified SBCAD to the cuvette and mix gently by pipetting.
-
Initiate Reaction: Initiate the reaction by adding a specific concentration of (S)-2-Methylbutyryl-CoA. To determine Km, use a range of substrate concentrations bracketing the expected Km of ~25 µM.[1]
-
Data Acquisition: Immediately start recording the decrease in fluorescence over time. The initial linear rate of the reaction is proportional to the enzyme activity.
Experimental Workflow Diagram
Caption: Workflow for the SBCAD activity assay using ETF fluorescence.
Signaling Pathway
L-Isoleucine Catabolic Pathway
(S)-2-Methylbutyryl-CoA is a key intermediate in the mitochondrial degradation pathway of the essential amino acid L-isoleucine.
Caption: Simplified pathway of L-isoleucine catabolism highlighting SBCAD.
References
optimizing reaction conditions for SBCAD assay
Welcome to the Technical Support Center for the Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the SBCAD enzyme?
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) is a mitochondrial enzyme that plays a crucial role in the catabolism of the branched-chain amino acid L-isoleucine. Specifically, it catalyzes the third step in the L-isoleucine degradation pathway, which is the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA.[1] The enzyme is encoded by the ACADSB gene.[2][3][4] Mutations in this gene can lead to SBCAD deficiency, an inherited metabolic disorder.[3]
Q2: What is the principal substrate for the SBCAD enzyme?
The primary and most specific substrate for the human SBCAD enzyme is (S)-2-methylbutyryl-CoA.[5] While it can also show activity with other short straight-chain acyl-CoAs like butyryl-CoA, its highest activity is towards (S)-2-methylbutyryl-CoA.[1][5] It is important to distinguish this from isobutyryl-CoA, a metabolite in the valine degradation pathway, for which SBCAD shows no significant activity.[1]
Q3: What are the common methods for measuring SBCAD activity?
There are two primary methods for measuring the activity of SBCAD and other acyl-CoA dehydrogenases:
-
Anaerobic Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay : This is considered the "gold-standard" method for accurately measuring the activity of acyl-CoA dehydrogenases.[6] The assay quantifies the decrease in the natural fluorescence of ETF as it is reduced by an active dehydrogenase enzyme in the presence of its substrate.[6][7] This assay requires an anaerobic environment to prevent the re-oxidation of reduced ETF by molecular oxygen.[7]
-
Ferricenium-Based Assay : This method provides a more convenient, aerobic alternative to the ETF reduction assay.[8] It utilizes an artificial electron acceptor, ferricenium hexafluorophosphate, to measure enzyme activity.[8] This assay is particularly useful for screening purposes and can be performed in standard laboratory settings without the need for creating an anaerobic environment.[8]
Q4: What are the expected kinetic parameters for the SBCAD enzyme?
For the primary substrate, (S)-2-methylbutyryl-CoA, the Michaelis constant (Km) is expected to be approximately 25 µM.[6] When designing kinetic experiments, it is recommended to use a range of substrate concentrations that bracket this expected Km value to accurately determine the enzyme's kinetic properties.
Troubleshooting Guide
This guide addresses common issues that may arise during the SBCAD assay, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation of the SBCAD enzyme preparation. | - Ensure the enzyme has been stored at -80°C in a suitable buffer containing glycerol. - Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. - Run a positive control with a known active enzyme lot to verify assay components. |
| Inactive ETF (for fluorescence reduction assay): The electron transfer flavoprotein may be denatured or inactive. | - Confirm the purity and concentration of the purified ETF. - Ensure that the ETF is properly folded and active. | |
| Substrate Degradation: The (S)-2-methylbutyryl-CoA substrate may have hydrolyzed over time. | - Use high-purity, fresh substrate. - Prepare substrate solutions fresh for each experiment. | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. | - Optimize the pH of the reaction buffer (see Table 1). - Perform the assay at the optimal temperature (typically 32-37°C). - Ensure all necessary cofactors (e.g., FAD) are present at the correct concentrations. | |
| High Background Signal | Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent or absorbing compounds. | - Use high-purity reagents and ultrapure water for all solutions. - Prepare fresh buffers and reagent stocks. |
| Dirty Cuvettes or Microplates: Residual contaminants on the assay vessels can interfere with readings. | - Thoroughly clean cuvettes before use. - Use new, high-quality microplates for each experiment. | |
| Non-Linear Reaction Rate | Substrate Depletion: The substrate is being consumed too quickly, leading to a decrease in the reaction rate over time. | - Reduce the concentration of the enzyme in the assay. - Ensure the substrate concentration is well above the Km for the majority of the measurement period. |
| Product Inhibition: The accumulation of the reaction product (tiglyl-CoA) may be inhibiting the enzyme. | - Measure the initial velocity of the reaction where the product concentration is minimal. - If necessary, perform experiments to characterize the inhibitory effect of the product. | |
| Enzyme Instability: The SBCAD enzyme may not be stable under the assay conditions for the duration of the measurement. | - Perform a time-course experiment to determine the period of linear activity. - Consider adding stabilizing agents (e.g., glycerol) to the reaction buffer if instability is suspected. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the SBCAD assay.
Optimizing Reaction Conditions
The following tables summarize key parameters for optimizing the SBCAD enzyme assay.
Table 1: pH and Temperature
| Parameter | Recommended Range | Notes |
| pH | 7.8 - 8.7 | Acyl-CoA dehydrogenases generally exhibit low activity below pH 7 and increased activity at alkaline pH. A starting pH of 8.0 is recommended.[9] |
| Temperature | 32 - 37°C | While the optimal temperature for SBCAD has not been definitively established, a range of 32-37°C is commonly used for related enzyme assays.[7] Some mutant forms of related enzymes show temperature-sensitive folding defects.[10] |
Table 2: Reagent Concentrations
| Reagent | Recommended Concentration | Notes |
| (S)-2-methylbutyryl-CoA (Substrate) | 5 - 100 µM | A range of concentrations bracketing the expected Km (~25 µM) should be tested to determine the optimal substrate concentration.[6] |
| SBCAD Enzyme | Titrate for optimal signal | The enzyme concentration should be optimized to ensure a linear reaction rate over the desired time course. |
| Electron Transfer Flavoprotein (ETF) | ~2 µM | This is a starting concentration for the ETF fluorescence reduction assay.[11] |
| Flavin Adenine Dinucleotide (FAD) | ~100 µM | FAD is an essential cofactor for SBCAD activity. |
| Buffer (e.g., Tris-HCl or Potassium Phosphate) | 50 - 100 mM | The buffer should have good buffering capacity at the desired pH. |
Experimental Protocols
Protocol 1: Anaerobic ETF Fluorescence Reduction Assay (96-Well Plate Format)
This protocol is adapted from the gold-standard method for measuring acyl-CoA dehydrogenase activity and has been optimized for a microplate format.[7]
Materials:
-
Purified recombinant human SBCAD
-
Purified recombinant porcine ETF
-
(S)-2-methylbutyryl-CoA
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10% glycerol)[7]
-
Glucose Oxidase/Catalase solution for enzymatic deoxygenation
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence capabilities (Excitation: ~340 nm, Emission: ~490 nm)[7]
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh dilutions of the substrate and enzyme.
-
Plate Setup: In each well of the 96-well plate, add the following in order:
-
Reaction Buffer
-
ETF solution (to a final concentration of ~2 µM)
-
Glucose Oxidase/Catalase solution
-
Purified SBCAD enzyme (at the desired concentration)
-
-
Initiate the Reaction: To start the reaction, add the (S)-2-methylbutyryl-CoA substrate to each well. It is recommended to use a multichannel pipette for simultaneous addition to multiple wells.
-
Fluorescence Measurement: Immediately place the microplate into the reader, which has been pre-set to 32°C.[7] Measure the decrease in fluorescence at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial linear rate of fluorescence decrease for each reaction.
-
Convert the rate of fluorescence change to the rate of substrate conversion using the molar extinction coefficient of ETF.
-
Plot the reaction velocity against the substrate concentration to determine kinetic parameters (Km and Vmax).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for performing the SBCAD ETF fluorescence reduction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. providers2.genedx.com [providers2.genedx.com]
- 5. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
interference in acyl-CoA dehydrogenase assays and how to avoid it
Welcome to the technical support center for acyl-CoA dehydrogenase (ACAD) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide answers to frequently asked questions related to ACAD assay interference.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: High background signal or apparent enzyme activity in "no-enzyme" controls.
-
Question: I am observing a high signal in my control wells that do not contain the ACAD enzyme. What could be the cause and how can I fix it?
-
Answer: This issue often points to interference from your test compounds or assay components. Here are the likely causes and recommended actions:
-
Autofluorescent Compounds: If you are using a fluorescence-based assay, your test compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.
-
Recommended Action:
-
Pre-screen your compound library for autofluorescence. Run the assay plates containing only the compounds and assay buffer (without enzyme or substrates) and measure the fluorescence.
-
If a compound is fluorescent, consider using an alternative assay format (e.g., a spectrophotometric assay) or a fluorescent probe with a different wavelength that does not overlap with the compound's fluorescence spectrum.[1]
-
-
-
Redox Cycling Compounds: In assays using artificial electron acceptors like ferricenium or DCPIP, or in ETF-based assays containing reducing agents like DTT, some compounds can undergo redox cycling. This process can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) which can interfere with the assay readout.[2][3] This can lead to a false positive signal by directly reducing the electron acceptor or quenching the fluorescence of ETF.
-
Recommended Action:
-
Perform a counter-screen in the absence of the ACAD enzyme but with all other assay components, including your test compound and any reducing agents.
-
Test for H₂O₂ generation using a commercially available assay.
-
If a compound is identified as a redox cycler, it should be flagged as a likely false positive.[3]
-
-
-
Substrate Instability: The acyl-CoA substrate itself can be unstable and degrade over time, which may produce interfering byproducts.
-
Recommended Action:
-
Prepare fresh acyl-CoA solutions for each experiment.
-
Store stock solutions at -80°C and minimize freeze-thaw cycles.
-
Run a "no-enzyme" control with the substrate to quantify any non-enzymatic signal generation.
-
-
-
Problem 2: Irreproducible results or poor dose-response curves for potential inhibitors.
-
Question: My initial hits from a high-throughput screen are not showing consistent inhibition or a clear dose-response relationship. What could be the problem?
-
Answer: This is a common challenge in drug discovery screening. The issue often lies with the properties of the hit compounds themselves.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes, leading to irreproducible results and steep, non-classical dose-response curves.[4]
-
Recommended Action:
-
Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregate formation.
-
Re-test the inhibitory activity of your hits in the presence of the detergent. A significant loss of activity suggests that the compound is an aggregator.
-
Characterize the physical behavior of the compound using techniques like dynamic light scattering (DLS).
-
-
-
Promiscuous Inhibitors: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), show activity across multiple assays due to non-specific mechanisms like chemical reactivity.[5]
-
Recommended Action:
-
Use computational filters to identify known PAINS scaffolds in your hit list.
-
Perform counter-screens against unrelated enzymes to check for specificity.[6] A compound that inhibits multiple, unrelated enzymes is likely a promiscuous inhibitor.
-
Validate hits using an orthogonal assay that has a different detection method or principle.[7]
-
-
-
Problem 3: Low signal-to-noise ratio or weak signal in the ETF fluorescence reduction assay.
-
Question: I am using the ETF fluorescence reduction assay, but the signal is weak and noisy. How can I improve the assay performance?
-
Answer: The ETF fluorescence reduction assay is a powerful but sensitive technique. Here are some key factors to check:
-
Oxygen Contamination: The assay is anaerobic, and the presence of oxygen can re-oxidize the reduced ETF, quenching the signal.
-
Recommended Action:
-
-
Suboptimal Reagent Concentrations: The concentrations of ETF, ACAD enzyme, and substrate are critical for optimal signal.
-
Recommended Action:
-
Titrate the concentrations of each component to find the optimal conditions for your specific ACAD and substrate.
-
Ensure the purity and activity of your recombinant ETF. A highly fluorescent and active ETF preparation is crucial.[9]
-
-
-
Instrument Settings: Incorrect settings on your fluorometer or plate reader can lead to poor signal detection.
-
Recommended Action:
-
Optimize the gain and exposure time to maximize the signal without saturating the detector.[1]
-
Use appropriate excitation (e.g., 340 nm) and emission (e.g., 490 nm) filters or monochromator settings for ETF fluorescence.[9]
-
For microplate assays, use black plates with clear bottoms to minimize background fluorescence and light scatter.[10]
-
-
-
FAQs
-
Q1: What are the main types of in vitro assays for measuring acyl-CoA dehydrogenase activity?
-
A1: The most common in vitro assays for ACAD activity are:
-
ETF Fluorescence Reduction Assay: This is considered the "gold standard" and measures the decrease in fluorescence of electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD. It is highly sensitive and specific as it uses the natural electron acceptor.[9]
-
Ferricenium-based Spectrophotometric Assay: This assay uses an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is reduced to the colorless ferrocene. The decrease in absorbance at 300 nm is monitored. This method has the advantage of being aerobic.[11]
-
DCPIP-based Spectrophotometric Assay: This assay uses the dye 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor. The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm.
-
Mass Spectrometry-based Assays: These methods directly measure the formation of the enoyl-CoA product from the acyl-CoA substrate, offering high specificity.[12]
-
-
-
Q2: How can I distinguish between a true inhibitor and a false positive from my HTS campaign?
-
A2: A multi-step validation process is crucial:
-
Re-test: Confirm the activity of the primary hits with freshly prepared compound solutions.
-
Dose-Response: Generate full dose-response curves to determine the IC50 value and assess the quality of the inhibition curve.
-
Counter-Screens: Test the compound against unrelated enzymes to rule out promiscuous inhibition.[6]
-
Orthogonal Assays: Validate the hit in a secondary assay that uses a different detection principle (e.g., if the primary screen was fluorescence-based, use a mass spectrometry-based assay for validation).[7]
-
Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the target enzyme.[7]
-
Structure-Activity Relationship (SAR): Test analogs of the hit compound to see if small chemical modifications lead to predictable changes in activity.
-
-
-
Q3: What is the role of Electron Transfer Flavoprotein (ETF) in ACAD assays?
-
A3: ETF is the natural physiological electron acceptor for all nine mitochondrial acyl-CoA dehydrogenases. In the catalytic cycle, the ACAD enzyme transfers electrons from the acyl-CoA substrate to its FAD cofactor, which then reduces ETF. In the ETF fluorescence reduction assay, the intrinsic fluorescence of ETF is quenched upon reduction, providing a direct measure of ACAD activity.[9]
-
Experimental Protocols
1. ETF Fluorescence Reduction Assay (Microplate Format)
This protocol is adapted for a 96-well plate format and incorporates an enzymatic oxygen scavenging system.[9]
-
Materials:
-
Black, clear-bottom 96-well microplate
-
Purified recombinant ACAD enzyme
-
Purified recombinant porcine ETF
-
Acyl-CoA substrate
-
Assay Buffer: 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.5 mM EDTA
-
Oxygen Scavenging System: Glucose (final concentration 25 mM), Glucose Oxidase (final concentration 50 U/mL), Catalase (final concentration 600 U/mL)
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)
-
-
Procedure:
-
Prepare a reaction master mix containing the assay buffer, ETF (final concentration ~5 µM), and the oxygen scavenging system components.
-
Add the master mix to the wells of the microplate.
-
Add the ACAD enzyme to the appropriate wells. For control wells, add an equal volume of buffer.
-
Add test compounds dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Incubate the plate at 32°C for 5-10 minutes to allow the oxygen scavenging system to work.
-
Initiate the reaction by adding the acyl-CoA substrate to all wells.
-
Immediately begin monitoring the decrease in fluorescence at 490 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
2. Ferricenium-based Spectrophotometric Assay
This protocol describes a continuous spectrophotometric assay that can be performed under aerobic conditions.[11]
-
Materials:
-
UV-transparent 96-well microplate or cuvettes
-
Purified recombinant ACAD enzyme
-
Acyl-CoA substrate
-
Ferricenium hexafluorophosphate
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6
-
Spectrophotometer or microplate reader capable of measuring absorbance at 300 nm
-
-
Procedure:
-
Prepare a reaction mixture in the wells or cuvettes containing the assay buffer and ferricenium hexafluorophosphate (final concentration 150-200 µM).
-
Add the ACAD enzyme to the appropriate wells/cuvettes.
-
Add test compounds as described in the previous protocol.
-
Initiate the reaction by adding the acyl-CoA substrate (final concentration will depend on the specific ACAD and substrate, typically in the range of 50-100 µM).
-
Immediately monitor the decrease in absorbance at 300 nm over time.
-
Calculate the rate of reaction using the molar extinction coefficient of ferricenium.
-
Quantitative Data Summary
Table 1: Optimized Parameters for a Ferricenium-based ACAD Assay in Fibroblasts [12]
| Parameter | Optimized Value |
| Protein Concentration | 0.1 g/L |
| Incubation Time | 15 min |
| Ferricenium Conc. | 200 µM |
| Substrate Conc. (C8 or C16-CoA) | 0.2 mM |
Table 2: Representative ACAD Activity in Control Fibroblasts [12]
| Enzyme | Substrate | Mean Activity (nmol product/min/mg protein) |
| MCAD | C8-CoA | 0.36 |
| VLCAD | C16-CoA | 0.86 |
Visualizations
Caption: A workflow for troubleshooting and validating hits from acyl-CoA dehydrogenase inhibitor screens.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in the synthesis of acyl-CoA esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of acyl-CoA esters.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for synthesizing acyl-CoA esters?
A1: Acyl-CoA esters can be synthesized through two main approaches:
-
Chemical Synthesis: This involves the activation of a carboxylic acid and its subsequent reaction with Coenzyme A (CoA). Common methods for activating the carboxylic acid include conversion to acid chlorides, mixed anhydrides, or N-hydroxysuccinimide esters.[1] The use of N-hydroxysuccinimide esters is often favored as it can lead to high yields with minimal side reactions.[2]
-
Enzymatic Synthesis: This method utilizes enzymes such as acyl-CoA synthetases (e.g., 4-Coumarate:CoA ligase or 4CL) to catalyze the formation of the thioester bond between a fatty acid and CoA.[3][4] This approach is highly specific and can be efficient, but is dependent on enzyme activity and stability.[3][5]
Q2: My acyl-CoA synthesis reaction has a very low yield. What are the common causes?
A2: Low yields in acyl-CoA synthesis can stem from several factors, depending on whether you are using a chemical or enzymatic method.
-
For enzymatic synthesis:
-
Suboptimal Enzyme Activity: The enzyme may be inactive due to improper storage, multiple freeze-thaw cycles, or denaturation.[3]
-
Incorrect Reaction Conditions: The pH, temperature, and presence of necessary cofactors (like Mg²⁺ for some ligases) are critical for optimal enzyme function.[3][5]
-
Substrate Quality: Degradation of substrates like ATP or CoA, or impurities in the fatty acid can inhibit the reaction.[3]
-
Product Instability: The thioester bond in acyl-CoA esters is susceptible to hydrolysis, particularly at non-optimal pH.[3][5]
-
-
For chemical synthesis:
-
Incomplete Activation of Carboxylic Acid: The initial step of activating the fatty acid may be inefficient.
-
Side Reactions: Competing reactions can consume the activated fatty acid or the CoA.
-
Hydrolysis: The activated fatty acid or the final acyl-CoA product can be hydrolyzed by water present in the reaction mixture.
-
Oxidation of CoA: The free thiol group of Coenzyme A is prone to oxidation, which prevents it from reacting with the activated acyl group.
-
Q3: How can I purify my synthesized acyl-CoA ester?
A3: The most common methods for purifying acyl-CoA esters are Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).
-
Solid-Phase Extraction (SPE): This technique is used for sample cleanup and enrichment. Weak anion exchange or reversed-phase (e.g., C18) cartridges are often employed.[6][7] The acyl-CoAs are bound to the sorbent, impurities are washed away, and the purified product is then eluted.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for high-purity separation of acyl-CoA esters.[6][8] It separates molecules based on their hydrophobicity.
Q4: I'm having issues with my HPLC purification, such as peak tailing. What could be the cause?
A4: Peak tailing in HPLC analysis of acyl-CoA esters is a common problem. Potential causes include:
-
Secondary Interactions: The phosphate (B84403) groups of CoA can interact with residual silanol (B1196071) groups on the silica-based column material.[9]
-
Column Overload: Injecting too much sample can saturate the column.[9]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acyl-CoA and its interaction with the stationary phase.[9]
Troubleshooting Guides
Low Yield in Enzymatic Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No or very low product formation | Inactive enzyme | - Verify enzyme storage conditions (-20°C or -80°C).- Perform a positive control experiment with a known active enzyme batch.- Avoid repeated freeze-thaw cycles.[3] |
| Degraded substrates (ATP, CoA, fatty acid) | - Use fresh, high-quality substrates.- Prepare stock solutions fresh before use.[3] | |
| Incorrect reaction buffer composition (pH, cofactors) | - Optimize the pH of the reaction buffer (typically 7.0-8.5 for many acyl-CoA ligases).- Ensure the presence of essential cofactors like Mg²⁺.[3][5] | |
| Reaction starts but does not go to completion | Product inhibition | - Monitor the reaction progress over time and consider stopping it at the optimal point.- Investigate the possibility of removing the product as it is formed. |
| Product instability (hydrolysis) | - Maintain the reaction at the optimal pH.- Once the reaction is complete, immediately cool the sample and store it at -80°C or proceed to purification.[3][5] | |
| Presence of thioesterases in enzyme preparation | - Use a more purified enzyme preparation.- Consider adding thioesterase inhibitors if compatible with your enzyme.[3] |
Low Yield in Chemical Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of fatty acid | Incomplete activation of the carboxylic acid | - Ensure anhydrous conditions during the activation step.- Use a sufficient excess of the activating reagent. |
| Hydrolysis of the activated intermediate | - Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. | |
| Low yield of final product despite good fatty acid conversion | Hydrolysis of the acyl-CoA thioester bond | - Maintain a slightly acidic to neutral pH during workup and purification.- Avoid high temperatures. |
| Oxidation of Coenzyme A | - Degas solvents to remove dissolved oxygen.- Consider adding a small amount of a reducing agent like DTT, if compatible with the reaction. | |
| Side reactions with Coenzyme A | - Optimize the stoichiometry of the reactants.- The N-hydroxysuccinimide ester method is reported to have fewer side reactions.[2] |
HPLC Purification Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups | - Use an end-capped column.- Lower the pH of the mobile phase (e.g., by adding formic or acetic acid) to suppress silanol ionization.[9] |
| Column overload | - Reduce the sample concentration or injection volume.[9] | |
| Peak Fronting | Sample solvent stronger than mobile phase | - Dissolve the sample in the initial mobile phase or a weaker solvent.[9] |
| Column overload | - Reduce the sample concentration or injection volume.[9] | |
| Split Peaks | Column contamination or degradation | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Co-elution with an impurity | - Optimize the gradient to improve separation.- Change the stationary phase chemistry (e.g., from C18 to a phenyl column).[9] | |
| Shifting Retention Times | Inconsistent mobile phase composition | - Prepare fresh mobile phase daily and ensure accurate mixing. |
| Temperature fluctuations | - Use a column oven to maintain a constant temperature.[9] | |
| Column not equilibrated | - Ensure the column is adequately equilibrated with the initial mobile phase before each injection. |
Data Presentation
Table 1: Typical Recoveries for Solid-Phase Extraction (SPE) of Acyl-CoA Esters
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 83-95%[10][11] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90%[10][11] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92%[10][11] |
| Palmitoyl-CoA | Long (C16:0) | 2-(2-pyridyl)ethyl | 85-90%[10][11] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90%[10][11] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88%[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Acyl-CoA Synthesis via N-Hydroxysuccinimide (NHS) Ester
This protocol describes a general method for the chemical synthesis of acyl-CoA esters.
-
Activation of the Fatty Acid:
-
Dissolve the fatty acid in an appropriate anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts to the fatty acid.
-
Stir the reaction mixture at room temperature for several hours or overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent to obtain the crude fatty acid-NHS ester.
-
-
Reaction with Coenzyme A:
-
Dissolve the fatty acid-NHS ester in a suitable solvent such as dimethylformamide (DMF).
-
Prepare a solution of Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 7.5-8.0).
-
Slowly add the solution of the fatty acid-NHS ester to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting acyl-CoA ester by reversed-phase HPLC.
-
Monitor the elution at 260 nm to detect the adenine (B156593) moiety of CoA.[5]
-
Collect the fractions containing the desired product and lyophilize to obtain the purified acyl-CoA ester.
-
Protocol 2: Extraction and Solid-Phase Extraction (SPE) of Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[6][10][11]
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold homogenization buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA).[6][10]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Condition a 2-(2-pyridyl)ethyl SPE column by passing 2 mL of a wash solution (e.g., acetonitrile/isopropanol/water/acetic acid) through it.[11]
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column with 2 mL of the wash solution to remove unbound impurities.[11]
-
Elute the acyl-CoAs from the column by adding 1.5 mL of an elution solution (e.g., methanol/250 mM ammonium (B1175870) formate).[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for analysis (e.g., the initial mobile phase for HPLC).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in enzymatic acyl-CoA synthesis.
Caption: Troubleshooting workflow for common HPLC issues in acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HPLC Resolution of (S)-2-Methylbutyryl-CoA
Welcome to the Technical Support Center for the HPLC analysis of (S)-2-Methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) for enhancing the resolution of (S)-2-Methylbutyryl-CoA in High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between the enantiomers of 2-Methylbutyryl-CoA?
A1: Poor enantiomeric resolution is a common challenge in chiral HPLC. The primary reasons include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, or non-ideal chromatographic conditions. The choice of CSP is critical as the separation relies on the differential interaction of the enantiomers with the chiral selector. The mobile phase, including the organic modifier and any additives, plays a crucial role in modulating these interactions.
Q2: What type of chiral stationary phase (CSP) is recommended for separating (S)-2-Methylbutyryl-CoA?
A2: For the chiral separation of carboxylic acids and their derivatives like acyl-CoAs, polysaccharide-based CSPs are highly recommended. Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including those with a chiral center adjacent to a carbonyl group.
Q3: My peak shape for (S)-2-Methylbutyryl-CoA is poor (e.g., tailing or fronting). What are the likely causes and solutions?
A3: Poor peak shape can significantly impact resolution and quantification.
-
Peak Tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of the carboxylic acid moiety with active sites on the silica (B1680970) support. To mitigate this, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help suppress these interactions and improve peak symmetry.[1] Column overload can also lead to tailing; in this case, reducing the sample concentration or injection volume is recommended.
-
Peak Fronting is commonly a result of column overload or injecting the sample in a solvent significantly stronger than the mobile phase. To address this, dilute your sample or prepare it in the initial mobile phase.
Q4: How do temperature and flow rate affect the chiral resolution of (S)-2-Methylbutyryl-CoA?
A4: Both temperature and flow rate are critical parameters in optimizing chiral separations.
-
Temperature: Changes in temperature can alter the thermodynamics of the chiral recognition process. It is advisable to use a column oven to maintain a stable temperature. A systematic evaluation of a temperature range (e.g., 15°C to 40°C) can help identify the optimal condition for your separation.
-
Flow Rate: Chiral separations often benefit from lower flow rates, as this provides more time for the enantiomers to interact with the CSP, potentially leading to better resolution. A typical starting point for analytical scale chiral HPLC is a flow rate between 0.5 and 1.0 mL/min.
Troubleshooting Guide: Poor Resolution of (S)-2-Methylbutyryl-CoA
This guide addresses common issues encountered during the HPLC analysis of (S)-2-Methylbutyryl-CoA, with a focus on improving resolution.
| Issue | Potential Cause | Recommended Solution |
| Poor or No Enantiomeric Resolution | Inappropriate Chiral Stationary Phase (CSP) | Screen different polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives). |
| Suboptimal mobile phase composition | Optimize the ratio of the organic modifier (e.g., isopropanol (B130326) in hexane). Add a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid). | |
| Incorrect flow rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | |
| Non-optimal temperature | Use a column oven and systematically vary the temperature (e.g., in 5°C increments from 15°C to 40°C). | |
| Peak Tailing | Secondary interactions with the stationary phase | Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase. |
| Column overload | Reduce the injection volume or dilute the sample. | |
| Column degradation | Flush the column with a strong solvent or replace it if necessary. | |
| Peak Fronting | Column overload | Reduce the injection volume or dilute the sample. |
| Sample solvent stronger than mobile phase | Prepare the sample in the initial mobile phase. | |
| Drifting Retention Times | Inadequate column equilibration | Increase the column equilibration time before injection. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure thorough mixing. | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
Caption: Workflow for the chiral HPLC analysis of 2-Methylbutyryl-CoA.
References
challenges in quantifying short-chain acyl-CoAs in biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of short-chain acyl-CoAs in biological samples.
Troubleshooting Guide
Researchers often face challenges with linearity, sensitivity, and reproducibility when quantifying short-chain acyl-CoAs. This guide provides a structured approach to identifying and resolving these common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity in Calibration Curve | 1. Analyte Degradation: Acyl-CoAs are inherently unstable in aqueous solutions.[1] 2. Suboptimal Chromatographic Resolution: Co-elution with interfering species can lead to ion suppression.[1] 3. Matrix Effects: Components of the biological matrix can enhance or suppress the analyte signal.[1] 4. Inappropriate Calibration Range: The selected concentration range may not be linear for the analyte. | 1. Ensure rapid sample quenching and keep samples on ice throughout preparation. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis. Use of a buffered reconstitution solvent (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8) can improve stability.[1][2] 2. Optimize the liquid chromatography method. For short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., C18 column) is common. The use of ion-pairing agents or adjusting the mobile phase pH can improve peak shape and resolution.[1] 3. Construct calibration curves in a matrix that closely matches the study samples to compensate for matrix effects.[1] 4. Adjust the concentration range of your calibration standards. If accuracy at low concentrations is critical, use a narrower range of low-level standards. A weighted linear regression (e.g., 1/x) can also improve accuracy at lower concentrations.[1] |
| Non-Zero Intercept in Calibration Curve | 1. Contamination in Blank: The blank used for the calibration curve may contain the analyte of interest.[1] 2. Interference: A co-eluting compound may be contributing to the signal at the analyte's m/z transition. | 1. Ensure that the solvent used for the blank is free of contamination. Prepare the blank using the same matrix as the standards and samples, but without the analyte.[1] 2. Check for interfering peaks in the blank chromatogram. If present, improve chromatographic separation or identify a more specific mass transition for the analyte. |
| High Variability in Replicates | 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples. 2. Analyte Instability: Degradation of acyl-CoAs during sample processing or in the autosampler.[1] 3. Improper Internal Standard Use: The internal standard may not be behaving similarly to the analyte. | 1. Standardize the extraction protocol meticulously. The addition of an internal standard early in the process can help normalize for variations.[1] 2. Minimize the time samples spend in the autosampler. Analyze samples in smaller batches if necessary. Check the stability of acyl-CoAs in the reconstitution solvent over time.[1] 3. The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, an odd-chain acyl-CoA not naturally present in the sample can be used.[1] |
| Low Signal or Poor Sensitivity | 1. Inefficient Extraction: Low recovery of acyl-CoAs from the biological matrix. 2. Analyte Degradation: Significant loss of analyte before analysis.[1] 3. Suboptimal Mass Spectrometry Parameters: Ionization and fragmentation conditions are not optimized for the analytes of interest. | 1. Optimize the extraction solvent. 5-sulfosalicylic acid (SSA) has been shown to be an effective extraction solvent, sometimes eliminating the need for solid-phase extraction.[3] 2. Adhere to strict cold-chain sample handling, minimizing time in aqueous solutions.[1] 3. In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety). Use this to set up neutral loss scans or MRM transitions.[1][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable analytical method for quantifying short-chain acyl-CoAs?
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is considered the most reliable approach for the quantification of acyl-CoAs due to its high sensitivity and specificity.[3][6] This method allows for the use of multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each acyl-CoA species.[1][4][5]
Q2: How can I minimize the degradation of short-chain acyl-CoAs during sample preparation?
Acyl-CoAs are known to be unstable.[1] To minimize degradation, it is crucial to process samples quickly and at low temperatures (e.g., on ice).[1] Quenching metabolic activity immediately upon sample collection is critical. For long-term storage, it is recommended to store extracts as dry pellets at -80°C and reconstitute them just before analysis.[1] Using a buffered reconstitution solution (e.g., 50 mM ammonium acetate, pH 6.8) can enhance stability compared to unbuffered aqueous solutions.[1][2]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?
In positive ion mode, acyl-CoAs exhibit a common fragmentation pattern characterized by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species in a sample.[4][5] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[3][4]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
Achieving good chromatographic separation is vital to reduce ion suppression and ensure accurate quantification.[1] For a broad range of short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is commonly employed.[1] The use of ion-pairing agents in the mobile phase can improve peak shape and retention of these polar molecules. Additionally, operating at a higher pH (e.g., using ammonium hydroxide) can enhance resolution.[1]
Q5: What is a suitable internal standard for acyl-CoA quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical and physical properties.[1] However, these can be expensive or not commercially available for all acyl-CoAs. In such cases, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) are effective alternatives because they are typically not naturally present in most biological samples.[1] It is critical to add the internal standard as early as possible during the sample preparation process to account for variability in extraction efficiency and sample loss.[1]
Experimental Protocols
Protocol: Extraction of Short-Chain Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from methodologies that emphasize rapid quenching and efficient extraction to preserve the integrity of short-chain acyl-CoAs.
-
Cell Culture and Quenching:
-
Culture cells to the desired confluency.
-
To quench metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent. A commonly used solvent is 2.5% 5-sulfosalicylic acid (SSA).[3]
-
-
Cell Lysis and Protein Precipitation:
-
For adherent cells, scrape the cells in the SSA solution. For suspension cells, resuspend the cell pellet in the SSA solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system. The use of SSA as an extraction solvent can obviate the need for a solid-phase extraction (SPE) step that might be required with other deproteinizing agents like trichloroacetic acid.[3]
-
Visualizations
Caption: Workflow for Short-Chain Acyl-CoA Quantification.
Caption: Troubleshooting Logic for Acyl-CoA Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
degradation products of (S)-2-Methylbutyryl-CoA and their impact on assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Methylbutyryl-CoA. The information is designed to help identify and resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of (S)-2-Methylbutyryl-CoA?
A1: (S)-2-Methylbutyryl-CoA can degrade through two primary pathways:
-
Enzymatic Degradation (in vivo): In biological systems, particularly in the context of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, (S)-2-Methylbutyryl-CoA accumulates and is subsequently converted to 2-methylbutyrylglycine and 2-methylbutyrylcarnitine .[1] These metabolites are often used as diagnostic markers for this metabolic disorder.
-
Chemical Degradation (in vitro): In experimental settings, the primary degradation pathway is the hydrolysis of the high-energy thioester bond. This results in the formation of (S)-2-Methylbutyric acid and Coenzyme A (CoA) . The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of nucleophiles in the buffer.
Q2: How should I store (S)-2-Methylbutyryl-CoA to minimize degradation?
A2: To minimize degradation, (S)-2-Methylbutyryl-CoA should be stored as a lyophilized powder at -20°C or colder. If you need to prepare a stock solution, use a buffer at a slightly acidic to neutral pH (pH 6.0-7.5) and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Acyl-CoA esters are generally more stable at acidic pH.
Q3: Can the degradation products of (S)-2-Methylbutyryl-CoA interfere with my assay?
A3: Yes, the degradation products can significantly impact assay results.
-
(S)-2-Methylbutyric acid: As the product of the enzymatic reaction catalyzed by SBCAD (after conversion from tiglyl-CoA and subsequent steps), it can cause product inhibition, leading to an underestimation of the enzyme's true activity.
-
Coenzyme A (CoA): The free thiol group on Coenzyme A can interfere with assays that use thiol-reactive probes, such as those employing DTNB (Ellman's reagent).[2] It can also react with other components in coupled assay systems.
Troubleshooting Guides
This section provides solutions to common problems encountered when using (S)-2-Methylbutyryl-CoA in enzymatic assays.
Issue 1: Lower than Expected Enzyme Activity
| Possible Cause | Recommended Action |
| Degradation of (S)-2-Methylbutyryl-CoA stock solution. | Prepare a fresh stock solution from lyophilized powder. Verify the concentration of the stock solution using spectrophotometry (A260 for the adenine (B156593) moiety of CoA). Run a control with a freshly prepared substrate. |
| Product inhibition by (S)-2-Methylbutyric acid. | Ensure that the reaction is monitored during the initial linear phase before significant product accumulation occurs. If possible, use a coupled assay system that continuously removes the product. |
| Suboptimal assay conditions. | Optimize the pH and temperature of your assay for the specific enzyme being studied. Ensure all cofactors and other necessary reagents are present at their optimal concentrations. |
| Enzyme instability. | Handle the enzyme according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Include appropriate stabilizing agents in the buffer if necessary. |
Issue 2: High Background Signal in Spectrophotometric or Fluorometric Assays
| Possible Cause | Recommended Action |
| Interference from free Coenzyme A. | If using a thiol-reactive probe, consider an alternative detection method. Alternatively, a baseline measurement of the free CoA in the substrate solution can be taken and subtracted from the final reading. |
| Contamination of reagents. | Use high-purity reagents and enzyme preparations. Filter-sterilize buffers to remove any microbial contamination that could contribute to background signal. |
| Non-specific reduction of the detection probe. | Run a control reaction without the enzyme to determine the rate of non-enzymatic probe reduction. Subtract this rate from the rate observed in the presence of the enzyme. |
| Light scattering from precipitated protein. | Centrifuge samples before measuring absorbance or fluorescence to pellet any precipitated material. |
Data Presentation: Stability of Short-Chain Acyl-CoA Esters
| Acyl-CoA Ester | Half-life (hours) |
| Acetyl-CoA | 92 |
| Formyl-CoA | 1.9 |
| Oxalyl-CoA | 29 |
| Succinyl-CoA | 343 |
Data is illustrative and based on spontaneous hydrolysis in quenched reaction mixtures.
Experimental Protocols
Key Experiment: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity Assay
This protocol describes a microplate-based fluorescence reduction assay using recombinant Electron Transfer Flavoprotein (ETF) to measure SBCAD activity.[3][4] This method is highly specific and sensitive.
Materials:
-
(S)-2-Methylbutyryl-CoA
-
Recombinant SBCAD enzyme or cell/tissue lysate
-
Recombinant porcine ETF
-
Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA
-
Glucose
-
Glucose Oxidase
-
Catalase
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare the Deoxygenation System: In the Assay Buffer, prepare a solution containing 50 mM Glucose, 1 U/mL Glucose Oxidase, and 40 U/mL Catalase.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following:
-
150 µL of the deoxygenation system.
-
10 µL of recombinant ETF (final concentration ~2 µM).
-
10 µL of SBCAD enzyme or lysate.
-
-
Initiate the Reaction: Add 30 µL of (S)-2-Methylbutyryl-CoA solution (to achieve the desired final concentration, e.g., 100 µM).
-
Measurement: Immediately place the microplate in the reader and monitor the decrease in ETF fluorescence at 490 nm over time (e.g., every 30 seconds for 10 minutes). The rate of fluorescence decrease is proportional to the SBCAD activity.
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
The activity can be expressed as the change in fluorescence units per minute per milligram of protein.
Visualizations
Caption: Degradation pathways of (S)-2-Methylbutyryl-CoA.
Caption: Troubleshooting logic for common assay issues.
References
- 1. Deficiency of 2-methylbutyryl-CoA dehydrogenase (Concept Id: C1864912) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing background noise in enzymatic assays with thioesters
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and address common issues encountered during enzymatic assays involving thioester substrates.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of high background noise in thioester assays?
A1: The primary cause is often the non-enzymatic hydrolysis of the thioester substrate, which releases the thiol product spontaneously.[1][2] This is particularly problematic under alkaline pH conditions, which can accelerate the rate of chemical hydrolysis.[2] Another major contributor is the instability of the thiol detection reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), especially at higher pH values.[3][4]
Q2: How does pH affect the stability of thioester substrates and the assay itself?
A2: The pH of the assay buffer is a critical factor. The thioester bond is most stable in slightly acidic conditions (pH 4.0-6.8).[2] Alkaline conditions (pH > 7.0) significantly promote the chemical hydrolysis of the thioester, leading to a high background signal independent of enzyme activity.[2][5] Conversely, the detection of the thiol product by DTNB is most efficient at a slightly alkaline pH (typically pH 7.3-8.0), as the chromophore produced (TNB) has a maximal absorbance at these values.[3][6] This creates a trade-off that must be carefully optimized for each specific enzyme and substrate.
Q3: My control well containing only the buffer, substrate, and DTNB (no enzyme) shows a high signal. What does this indicate?
A3: This points directly to non-enzymatic hydrolysis of your thioester substrate or degradation of the DTNB reagent.[1] The high signal means that the thiol product is being generated and detected without any enzymatic activity. Troubleshooting should focus on optimizing the buffer pH, checking for contaminants, and ensuring the freshness of your substrate and DTNB solutions.[4]
Q4: Are there alternatives to DTNB that are more stable or less prone to background noise?
A4: Yes, several alternatives exist. 4,4'-dithiodipyridine (4-DPS) is an emerging alternative that produces a strongly absorbing product upon reaction with a thiol.[3] Its key advantage is that its absorption is pH-independent over a range of pH 3-7, allowing for thiol quantification at lower pH values where both thioester substrates and the reagent itself are more stable.[3] Other derivatives, such as 5-(2-Aminoethyl)dithio-2-nitrobenzoate (ADNB), have been developed to be more stable than DTNB under alkaline conditions while displaying a lower background signal.[7]
Q5: Can reducing agents in my enzyme preparation interfere with the assay?
A5: Absolutely. Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often used to maintain protein stability. However, they contain free thiols (in the case of DTT) or can react with disulfides, and will therefore react directly with DTNB, leading to a strong, false-positive background signal.[3][8] It is crucial to remove these agents from the enzyme preparation before the assay or use a control that accounts for their presence. TCEP has also been shown to accelerate the hydrolysis of thioesters directly, further complicating its use.[8][9]
Troubleshooting Guides
Issue 1: High Background Signal in All Wells
This is characterized by a high absorbance reading even in the "no enzyme" control wells, reducing the assay's dynamic range and sensitivity.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Spontaneous Substrate Hydrolysis | 1. Optimize Buffer pH: Test a range of pH values. While DTNB detection is optimal around pH 8.0, thioester stability is better at a slightly acidic or neutral pH (6.5-7.5).[2][10] Find a compromise that maintains acceptable enzyme activity while minimizing hydrolysis. 2. Prepare Substrate Fresh: Prepare the thioester substrate solution immediately before use. Avoid storing it in aqueous buffers for extended periods.[1] 3. Lower Temperature: If compatible with your enzyme, running the assay at a lower temperature can reduce the rate of chemical hydrolysis.[2] |
| DTNB Reagent Instability | 1. Prepare DTNB Fresh: DTNB solutions, especially in buffers with a pH > 8.0, are prone to degradation.[3] Prepare it fresh daily. 2. Check Buffer Compatibility: Certain buffer components can react with DTNB. Use high-purity reagents for your buffers.[4] 3. Consider Alternatives: If high pH is required for enzyme activity, switch to a more base-stable thiol reagent like 4-DPS or ADNB.[3][7] |
| Contaminating Thiols or Reducing Agents | 1. Run a "No Substrate" Control: Prepare a well with the enzyme, buffer, and DTNB, but without the thioester substrate. A signal here indicates contamination from the enzyme stock (e.g., residual DTT) or other reagents.[11] 2. Purify Enzyme: If the enzyme stock is the source, consider dialysis or buffer exchange to remove reducing agents. 3. Avoid TCEP: The reducing agent TCEP can directly accelerate thioester hydrolysis and should be avoided.[8][12] |
| Contaminating Thioesterase Activity | 1. Check Reagent Purity: Ensure buffer components and other additives are free from microbial or enzymatic contamination.[1] 2. Use Protease/Esterase Inhibitors: If using complex biological samples (e.g., cell lysates), contaminating thioesterases may be present.[2] Consider adding a broad-spectrum esterase inhibitor cocktail to a control well to see if it reduces the background. |
Quantitative Data Summary
Table 1: Comparison of Thiol Detection Reagents
| Reagent | Common Name | Max Wavelength (λmax) | Extinction Coefficient (ε) | Optimal pH for Detection | Key Advantages/Disadvantages |
| DTNB | Ellman's Reagent | 412 nm | ~14,150 M⁻¹cm⁻¹ | 7.3 - 8.0 | Pros: Widely used, high extinction coefficient.[3] Cons: Unstable at pH > 8.0, signal is pH-dependent.[3] |
| 4-DPS | 4,4'-Dithiodipyridine | 324 nm | ~21,000 M⁻¹cm⁻¹ | 3.0 - 7.0 | Pros: Higher extinction coefficient, signal is pH-independent in its optimal range, more stable at lower pH.[3] Cons: Different wavelength may require different equipment settings. |
| ADNB | 5-(2-Aminoethyl)dithio-2-nitrobenzoate | 412 nm | Not specified | Alkaline | Pros: Significantly more stable than DTNB at alkaline pH, lower background signal.[7] Cons: Less common, may need to be synthesized. |
Experimental Protocols
Protocol 1: General Continuous Spectrophotometric Assay
This protocol provides a framework for measuring the activity of an enzyme that hydrolyzes a thioester substrate, releasing a thiol that is detected by DTNB.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate) at the desired pH (e.g., pH 7.5). Ensure high purity.[1]
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer. Store protected from light and prepare fresh daily.[4]
-
Thioester Substrate Stock: Dissolve the thioester substrate in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 100 mM).[13]
-
Enzyme Solution: Dilute the enzyme stock to the desired working concentration in assay buffer immediately before the experiment.
-
-
Assay Setup (96-well plate format):
-
Add Assay Buffer to each well.
-
Add the thioester substrate from the stock solution to achieve the final desired concentration (e.g., 100 µM).
-
Add DTNB from the stock solution to a final concentration of ~0.5 mM.
-
Control Wells: Prepare the following controls:
-
No-Enzyme Control (Blank): Contains buffer, substrate, and DTNB. This measures the rate of non-enzymatic hydrolysis.[11]
-
No-Substrate Control: Contains buffer, enzyme, and DTNB. This measures background from the enzyme solution.
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme solution to the experimental and no-substrate control wells.
-
Immediately place the plate in a microplate reader and begin kinetic measurements, recording the absorbance at 412 nm every 30-60 seconds for 10-20 minutes.[1]
-
-
Data Analysis:
-
Calculate the reaction rate (V) in mOD/min from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the No-Enzyme Control from the rate of the experimental wells to obtain the true enzyme-catalyzed rate.[10]
-
Convert the rate from mOD/min to µmol/min using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Protocol 2: Measuring the Rate of Non-Enzymatic Substrate Hydrolysis
This control experiment is critical for assessing the stability of the thioester substrate under your specific assay conditions.
-
Setup: Prepare a reaction mixture in a cuvette or microplate well containing only the assay buffer, the thioester substrate at the final assay concentration, and DTNB at the final assay concentration.
-
Incubation: Incubate the mixture at the intended assay temperature.
-
Measurement: Monitor the increase in absorbance at 412 nm over an extended period (e.g., 30-60 minutes).
-
Analysis: A linear increase in absorbance over time indicates a constant rate of spontaneous hydrolysis. This rate should be subtracted from all enzyme-catalyzed reaction rates. If this rate is high (e.g., >10% of the enzymatic rate), the assay conditions (especially pH) must be re-optimized.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
ensuring the purity of commercially available (S)-2-Methylbutyryl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity and successful application of commercially available (S)-2-Methylbutyryl-CoA in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Purity Assessment and Quality Control
Q1: What are the common impurities in commercially available (S)-2-Methylbutyryl-CoA?
A1: Commercially available (S)-2-Methylbutyryl-CoA can contain several types of impurities stemming from its synthesis and degradation. The most common are:
-
Free Coenzyme A (CoASH): Arises from the hydrolysis of the thioester bond.[1] This is a primary degradation product.
-
** (S)-2-Methylbutanoic Acid:** The corresponding carboxylic acid, also a product of thioester hydrolysis.[1]
-
CoA Disulfide: Formed by the oxidation of the free thiol group of Coenzyme A, especially during storage or handling in the presence of oxygen.[1]
-
Unreacted Starting Materials: Depending on the synthesis method, residual (S)-2-methylbutanoic acid or its activated form (e.g., anhydride) may be present.
-
Synthesis Byproducts: Chemical synthesis, for instance via mixed anhydride (B1165640) methods, can introduce byproducts from the activating agents used.[2][3]
Q2: My HPLC chromatogram shows multiple peaks. How do I identify the (S)-2-Methylbutyryl-CoA peak and potential impurities?
A2: Identifying peaks in your chromatogram involves a combination of expected retention times and orthogonal verification methods.
-
Primary Peak: The major peak should correspond to (S)-2-Methylbutyryl-CoA. Its identity can be confirmed by comparing the retention time to a previously characterized standard or by collecting the fraction and analyzing it via mass spectrometry.
-
Impurity Peaks:
-
Free CoASH: Typically elutes earlier than the acylated form in reverse-phase HPLC due to its higher polarity.
-
CoA Disulfide: May appear as a broader, later-eluting peak.
-
(S)-2-Methylbutanoic Acid: Will have a significantly different retention time and may not be visible at the typical 260 nm wavelength used for CoA esters, as it lacks the adenine (B156593) chromophore.
-
For definitive identification, LC-MS/MS is the recommended method as it provides both retention time and mass-to-charge ratio (m/z) data.
Q3: How can I quantify the absolute purity of my (S)-2-Methylbutyryl-CoA sample?
A3: While HPLC with UV detection provides an excellent measure of relative purity (area percentage of the main peak), quantitative ¹H-NMR (qNMR) is a superior method for determining absolute purity.[4][5][6] qNMR allows for the direct comparison of the integral of a unique proton signal from (S)-2-Methylbutyryl-CoA to that of a certified internal standard of known concentration.[4][7] This method is not dependent on the absorptivity of the compound and can quantify the analyte even in the presence of non-UV active impurities.[5]
Section 2: Handling, Storage, and Stability
Q1: What are the optimal storage conditions for (S)-2-Methylbutyryl-CoA to prevent degradation?
A1: To minimize degradation, (S)-2-Methylbutyryl-CoA should be stored as a lyophilized powder at -20°C or -80°C. If it must be stored in solution, use a slightly acidic aqueous buffer (pH 4.0-6.0) to reduce the rate of hydrolysis of the thioester bond.[1] Solutions should be prepared fresh, used immediately, and stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q2: I prepared a stock solution of (S)-2-Methylbutyryl-CoA and noticed a decrease in its effective concentration over time. What is happening?
A2: The decrease in concentration is likely due to the chemical instability of the thioester bond, which is prone to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[1] The rate of hydrolysis increases with temperature and pH. To mitigate this, always prepare solutions in a cold, slightly acidic buffer and use them as quickly as possible.[1] Minimizing the time samples spend in an autosampler at room temperature is also crucial.[1]
Section 3: Troubleshooting Experimental Assays
Q1: I am performing an enzymatic assay with (S)-2-Methylbutyryl-CoA as a substrate, but I am observing low or no product formation. What are the possible causes?
A1: Low or no signal in an enzymatic assay can stem from several factors. A logical troubleshooting workflow should be followed.[8][9]
-
Substrate Integrity: The most immediate concern is the degradation of your (S)-2-Methylbutyryl-CoA stock. The thioester bond may have hydrolyzed, meaning the actual substrate concentration is much lower than calculated. Verify the purity of your stock solution via HPLC.
-
Enzyme Activity: Confirm that your enzyme is active. Run a positive control reaction using a different, reliable substrate for the enzyme if one is available.[8]
-
Assay Conditions:
-
pH and Buffer: Ensure the assay buffer pH is optimal for both enzyme activity and substrate stability.
-
Cofactors: Verify that all necessary cofactors for the enzyme are present at the correct concentrations.
-
Inhibitors: Check if any component of your reaction mixture could be inhibiting the enzyme. For instance, high concentrations of free CoASH (a degradation product) can sometimes cause product inhibition.
-
-
Detection Method: If you are using a coupled assay, ensure that the secondary and any subsequent enzymes are active and that the final detected product is stable.
Q2: My enzymatic assay is showing a high background signal. How can I troubleshoot this?
A2: High background can obscure the specific signal from your reaction.
-
Substrate Instability: If your substrate is degrading non-enzymatically during the assay, it could produce a signal. For example, if you are detecting the release of free CoASH using a thiol-reactive probe like Ellman's reagent, any hydrolyzed (S)-2-Methylbutyryl-CoA will contribute to the background.[10] Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation under your assay conditions.[8]
-
Contaminated Reagents: Check each component of the assay (buffer, cofactors, enzyme preparation) for contaminants that might contribute to the signal.[9]
-
Incorrect Plate Type: For fluorescence-based assays, use black opaque plates to minimize light scatter and background fluorescence. For colorimetric assays, use clear, flat-bottomed plates.[9]
Quantitative Data Summary
Table 1: Physicochemical and Analytical Properties of (S)-2-Methylbutyryl-CoA
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₄N₇O₁₇P₃S | [11] |
| Molecular Weight | 851.7 g/mol | [11] |
| CAS Number | 6712-02-3 | [11][12] |
| HPLC-UV λmax | ~260 nm (adenine moiety) | |
| Mass Spec (ESI+) [M+H]⁺ | m/z 852.18 | [13] |
| Storage Temperature | -20°C to -80°C (lyophilized) | |
| Recommended Solution pH | 4.0 - 6.0 | [1] |
Table 2: Comparison of Purity Analysis Techniques
| Technique | Primary Application | Principle | Pros | Cons |
| Reverse-Phase HPLC | Chemical Purity & Quantitation | Separation based on polarity. | Excellent for quantitation; Widely available; Robust. | Does not separate enantiomers; Limited structural information. |
| LC-MS/MS | Identity Confirmation & High-Sensitivity Quantitation | Separation by HPLC followed by mass analysis. | Extremely sensitive and specific; Provides molecular weight confirmation. | Quantitation can be complex; Ion suppression effects can occur. |
| Quantitative ¹H-NMR (qNMR) | Absolute Purity Determination | Signal integral is directly proportional to the number of nuclei. | Provides absolute purity without a specific reference standard; Orthogonal to chromatographic methods.[5][6] | Requires a high-field NMR spectrometer; Lower sensitivity than MS. |
Detailed Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Chemical Purity Assessment
This method is designed to separate (S)-2-Methylbutyryl-CoA from its common polar and non-polar impurities, such as free CoASH.
-
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized (S)-2-Methylbutyryl-CoA in an aqueous buffer (e.g., 20 mM Potassium Phosphate, pH 5.0) to a final concentration of approximately 1 mg/mL.
-
Perform this step on ice to minimize degradation.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-22 min: 40% to 95% B
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative purity by dividing the peak area of (S)-2-Methylbutyryl-CoA by the total area of all peaks, expressed as a percentage.
-
Identify potential impurities based on their retention times relative to the main peak (e.g., free CoASH will elute earlier).
-
Protocol 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
This protocol allows for the determination of the absolute purity of (S)-2-Methylbutyryl-CoA using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of (S)-2-Methylbutyryl-CoA into a tared vial.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid or DSS) to the same vial. The molar ratio of standard to sample should be roughly 1:1.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D proton (¹H) experiment with parameters optimized for quantitation.
-
Key Parameters:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically >30 seconds for qNMR).
-
A calibrated 90° pulse.
-
Sufficient number of scans to achieve a signal-to-noise ratio >250:1 for the peaks being integrated.[4]
-
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved signal from (S)-2-Methylbutyryl-CoA that does not overlap with other signals (e.g., the anomeric proton of the ribose ring at ~6.1 ppm).
-
Select a well-resolved signal from the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the following formula:[5]
-
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
-
Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, P = purity of the standard.
-
-
Visualizations
Caption: Workflow for assessing the purity of incoming (S)-2-Methylbutyryl-CoA.
Caption: Troubleshooting flowchart for enzymatic assays using (S)-2-Methylbutyryl-CoA.
Caption: Primary degradation pathways for (S)-2-Methylbutyryl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. reactions of acid/acyl anhydrides with water alcohols phenols ammonia amines preparation of aspirin synthesis procedure apparatus Buchner flask Buchner funnel pump recrystallization solvent melting point advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methylbutyryl CoA | C26H44N7O17P3S | CID 11966141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
troubleshooting poor recovery of acyl-CoAs during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of acyl-CoAs during extraction.
Troubleshooting Guide: Poor Acyl-CoA Recovery
Low recovery of acyl-CoAs is a common issue that can often be attributed to degradation during sample preparation. Below are likely causes and their corresponding solutions.
| Potential Cause | Description | Recommended Solutions |
| Enzymatic Activity | Acyl-CoA thioesterases present in the sample can actively degrade the target molecules.[1] | Rapid Enzyme Inactivation: Immediately homogenize tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or with organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate and denature proteins.[1][2] It is crucial to work quickly and maintain samples on ice throughout the process.[1][3] |
| Chemical Hydrolysis | The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly in non-optimal pH conditions.[1][4] | Maintain Acidic pH: Use slightly acidic conditions (pH 4.0-6.8) for all buffers and solvents throughout the extraction and analysis process to minimize chemical hydrolysis.[1][5] |
| Inefficient Extraction | The chosen extraction protocol may not be suitable for the specific sample type or the particular acyl-CoAs of interest.[1] | Optimize Extraction Solvent: The choice of solvent is critical. For a broad range of acyl-CoAs, a mixed organic-aqueous solvent such as acetonitrile/methanol/water (2:2:1, v/v/v) has been shown to be effective.[6][7] For short-chain acyl-CoAs, 80% methanol can yield high MS intensities.[5] The addition of acids like formic acid to the extraction solvent can sometimes suppress the MS signal.[5] |
| Analyte Instability | Acyl-CoAs are inherently unstable molecules, and their stability is influenced by temperature, storage conditions, and the reconstitution solvent.[3][4] | Proper Storage and Handling: For long-term storage, store extracts as dry pellets at -80°C.[1] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent repeated freeze-thaw cycles.[1][3] Analyze samples as quickly as possible after reconstitution.[5] When using an autosampler, maintain a low temperature (e.g., 4°C).[1] |
| Oxidation | The thiol group of the CoA moiety is prone to oxidation, which can lead to the formation of disulfides and a decrease in the desired analyte.[1] | Use of Reducing Agents: Consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to your standards and samples to maintain the reduced state of the CoA thiol group.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thioester bond degradation in acyl-CoA samples?
A1: The primary causes of thioester bond degradation are hydrolysis and enzymatic activity.[1] Acyl-CoAs are susceptible to hydrolysis in aqueous solutions, and native acyl-CoA thioesterases in biological samples can rapidly break down these molecules.[1]
Q2: How can I improve the recovery of long-chain acyl-CoAs?
A2: Improving the recovery of long-chain acyl-CoAs requires careful attention to sample handling and the extraction method.[3] Immediate processing of fresh tissue is ideal, but if storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[3] A robust extraction method often involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[2][3] Solid-phase extraction (SPE) can also be used for purification and to enhance recovery rates.[3]
Q3: What is the optimal pH for acyl-CoA extraction?
A3: A slightly acidic pH range of 4.0 to 6.8 is generally recommended for acyl-CoA extraction.[1] An acidic environment helps to inhibit the activity of thioesterase enzymes and minimizes chemical hydrolysis of the thioester bond.[1][2]
Q4: Which extraction solvent is best for acyl-CoAs?
A4: The optimal extraction solvent can depend on the specific acyl-CoAs being analyzed. For a broad analysis of acyl-CoA species, a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v) has been used effectively.[6][7] For short-chain acyl-CoAs, 80% methanol has been shown to produce high signal intensities in mass spectrometry.[5]
Q5: How should I store my acyl-CoA extracts?
A5: For long-term storage, it is best to store acyl-CoA extracts as dry pellets at -80°C.[1] If you need to store them in solution, use a slightly acidic buffer (pH 4.0-6.0) and store them in single-use aliquots at -80°C to avoid degradation from repeated freeze-thaw cycles.[1][3]
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE) |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods.[8] |
Experimental Protocols
Protocol: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol details a robust method for extracting short-chain acyl-CoAs from tissue samples.[8]
Materials and Reagents:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen at all times to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using the pre-chilled pestle.[8]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution to the tube. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder. Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer.[8]
-
Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[8]
-
Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[8]
Visualizations
Caption: A generalized workflow for the extraction of acyl-CoAs from biological samples.
Caption: The central role of Acyl-CoAs in cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
impact of pH and temperature on (S)-2-Methylbutyryl-CoA stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-2-Methylbutyryl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of (S)-2-Methylbutyryl-CoA in experimental settings?
A1: The stability of (S)-2-Methylbutyryl-CoA, like other acyl-CoA esters, is primarily influenced by three main factors: pH, temperature, and the presence of enzymes. The thioester bond is susceptible to hydrolysis, a reaction that is accelerated under certain conditions. Additionally, endogenous enzymes from biological samples can degrade the molecule if not properly inactivated.
Q2: What is the optimal pH range for maintaining the stability of (S)-2-Methylbutyryl-CoA solutions?
Q3: How does temperature impact the stability of (S)-2-Methylbutyryl-CoA?
A3: Elevated temperatures accelerate the rate of both chemical hydrolysis and potential enzymatic degradation of (S)-2-Methylbutyryl-CoA. To minimize degradation, it is crucial to handle and store samples at low temperatures. Short-term storage and experimental procedures should ideally be conducted on ice (around 4°C), while long-term storage should be at -80°C, preferably as a dry pellet.
Q4: Can (S)-2-Methylbutyryl-CoA be stored in aqueous solutions?
A4: Long-term storage of (S)-2-Methylbutyryl-CoA in aqueous solutions is not recommended due to the risk of hydrolysis. For storage, it is best to have the compound as a dry pellet. If a solution is necessary for short-term use, reconstituting in a slightly acidic buffer (pH 4.0-6.8) or in a solvent like methanol (B129727) can improve stability compared to neutral or alkaline aqueous solutions.
Troubleshooting Guide
Q1: I am observing lower than expected concentrations of (S)-2-Methylbutyryl-CoA in my samples after analysis. What could be the cause?
A1: Lower than expected concentrations are often due to degradation during sample preparation or analysis. Consider the following potential causes and solutions:
-
Suboptimal pH: If your buffers or solvents are neutral or alkaline, this can accelerate the hydrolysis of the thioester bond.
-
Solution: Ensure all aqueous solutions are buffered to a slightly acidic pH (4.0-6.8).
-
-
High Temperature: Exposure to room temperature or higher for extended periods can lead to significant degradation.
-
Solution: Keep samples on ice at all times during preparation and analysis. For long-term storage, use -80°C.
-
-
Enzymatic Degradation: If working with biological samples, endogenous thioesterases may not have been effectively inactivated.
-
Solution: Ensure your sample preparation protocol includes a rapid metabolic quenching step, such as flash-freezing in liquid nitrogen, and that homogenization and extraction are performed under conditions that inhibit enzymatic activity (e.g., low temperature, presence of protein precipitants).
-
Q2: My analytical results for (S)-2-Methylbutyryl-CoA are inconsistent between replicates. What could be causing this variability?
A2: Inconsistent results can stem from variable degradation across samples.
-
Inconsistent Handling: Slight differences in the time samples spend at room temperature or in the pH of individual preparations can lead to varying levels of degradation.
-
Solution: Standardize your workflow to ensure all samples are treated identically in terms of time, temperature, and pH.
-
-
Solvent Evaporation: If samples are left open, evaporation of the solvent can concentrate the sample and potentially alter the pH if a buffer is not used.
-
Solution: Keep sample tubes capped whenever possible and use a refrigerated autosampler for analysis.
-
Data Presentation: Impact of pH and Temperature on Acyl-CoA Stability
The following table summarizes the general effects of pH and temperature on the stability of short-chain acyl-CoA esters, which can be applied to (S)-2-Methylbutyryl-CoA.
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | Strongly Acidic (< 4.0) | Increased risk of hydrolysis | Avoid for prolonged periods |
| Slightly Acidic (4.0 - 6.8) | Optimal Stability | Recommended for all solutions | |
| Neutral (~7.0) | Moderate risk of hydrolysis | Use with caution for short durations | |
| Alkaline (> 7.0) | High risk of hydrolysis | Avoid | |
| Temperature | -80°C | Excellent long-term stability | Recommended for long-term storage (dry pellet) |
| 4°C (on ice) | Good short-term stability | Recommended for sample preparation and analysis | |
| Room Temperature (~25°C) | Poor stability, significant degradation over time | Minimize exposure | |
| > 37°C | Very poor stability, rapid degradation | Avoid |
Experimental Protocols
Protocol for Determining the Stability of (S)-2-Methylbutyryl-CoA at Various pH and Temperature Conditions
This protocol outlines a method to quantify the stability of (S)-2-Methylbutyryl-CoA over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials:
-
(S)-2-Methylbutyryl-CoA standard
-
Buffers of various pH values (e.g., 50 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 4.0, 5.5, and 7.0)
-
Methanol
-
HPLC or LC-MS/MS system
-
Thermostated incubators or water baths
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (S)-2-Methylbutyryl-CoA in a suitable solvent where it is stable, such as methanol.
-
Preparation of Test Solutions: Dilute the stock solution into the different pH buffers to a final concentration suitable for analysis (e.g., 10 µM).
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of each test solution into the HPLC or LC-MS/MS system to determine the initial concentration. This will serve as the 100% stability reference.
-
Incubation: Aliquot the remaining test solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), remove one vial from each condition.
-
Sample Analysis: Analyze the samples by HPLC-UV (monitoring at 260 nm) or LC-MS/MS to quantify the remaining amount of intact (S)-2-Methylbutyryl-CoA.
-
Data Analysis: Calculate the percentage of remaining (S)-2-Methylbutyryl-CoA at each time point relative to the initial concentration (Time 0). Plot the percentage remaining versus time for each pH and temperature condition to determine the degradation rate.
Mandatory Visualization
avoiding oxidation of the thiol group in (S)-2-Methylbutyryl-CoA
Welcome to the technical support center for (S)-2-Methylbutyryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the oxidation of the thiol group in (S)-2-Methylbutyryl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-Methylbutyryl-CoA, and why is the stability of its thiol group important?
(S)-2-Methylbutyryl-CoA is a crucial intermediate in the metabolic pathway of the branched-chain amino acid isoleucine.[1][2] The molecule contains a highly reactive thiol (-SH) group originating from Coenzyme A (CoA).[1][3][4] The integrity of this thiol group is paramount for its biological activity and for obtaining accurate and reproducible experimental results. Oxidation of the thiol group can lead to the formation of disulfides and other oxidized species, rendering the molecule inactive in enzymatic assays and compromising quantitative analyses.[5][6]
Q2: What are the primary causes of thiol group oxidation in (S)-2-Methylbutyryl-CoA?
The primary causes of degradation for (S)-2-Methylbutyryl-CoA, particularly the oxidation of its thiol group, include:
-
Auto-oxidation: The thiol group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and the presence of metal ions.[7]
-
Metal-catalyzed Oxidation: Transition metal ions, such as Cu²⁺ and Fe³⁺, can catalyze the oxidation of thiols.[6][8] These ions are often present as impurities in buffer reagents.
-
Inappropriate pH: The thiolate anion (R-S⁻), which is more susceptible to oxidation, becomes more prevalent at neutral to alkaline pH.[9]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce more dissolved oxygen into the solution and physically stress the molecule, accelerating degradation.[5][9]
Q3: How can I visually detect if my (S)-2-Methylbutyryl-CoA has been oxidized?
Visual inspection is not a reliable method for detecting the oxidation of (S)-2-Methylbutyryl-CoA. Oxidation products, such as the disulfide dimer, are typically colorless and will remain in solution.[7] Therefore, analytical methods are necessary to assess the purity and integrity of the compound.
Q4: What are the recommended storage conditions for (S)-2-Methylbutyryl-CoA to minimize oxidation?
To ensure the long-term stability of (S)-2-Methylbutyryl-CoA, it is recommended to:
-
For solutions, prepare single-use aliquots to minimize freeze-thaw cycles.[5][9]
-
Store aqueous solutions at a slightly acidic pH (pH 4-6) and frozen at -20°C or -80°C.[5][10] Aqueous solutions are generally less stable than organic solutions.[8]
-
After dissolving, flushing the vial's headspace with an inert gas like argon or nitrogen before sealing can help prevent oxidation.[5][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Loss of (S)-2-Methylbutyryl-CoA activity in enzymatic assays. | Oxidation of the thiol group leading to the formation of inactive disulfide dimers or other oxidized species. | 1. Use Degassed Buffers: Prepare all buffers with high-purity water and degas them by vacuum or by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.[3][9][11][12] 2. Work Under Inert Atmosphere: If possible, handle solutions of (S)-2-Methylbutyryl-CoA in a glove box or under a stream of inert gas.[9] 3. Add a Reducing Agent: Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers to maintain the thiol group in its reduced state.[13] See the table below for recommended concentrations. 4. Chelate Metal Ions: Add Ethylenediaminetetraacetic acid (EDTA) to your buffers to chelate any contaminating metal ions that can catalyze oxidation.[6][14][15] |
| Inconsistent results in quantitative analysis (e.g., HPLC, LC-MS/MS). | Degradation of the (S)-2-Methylbutyryl-CoA standard or sample due to oxidation during sample preparation or storage. | 1. Prepare Fresh Standards: Whenever possible, prepare fresh working solutions of (S)-2-Methylbutyryl-CoA from a solid stock stored under appropriate conditions. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[5][9] 3. Control Temperature: Keep samples and standards on ice during preparation and analysis to minimize thermal degradation.[5] 4. Use Appropriate Solvents: For LC-MS analysis, methanol (B129727) has been shown to provide good stability for acyl-CoA compounds.[8] |
| Appearance of unexpected peaks in HPLC or mass spectrometry analysis. | Formation of oxidation products (e.g., disulfide dimer) or hydrolytic degradation. | 1. Confirm Peak Identity: Use mass spectrometry to identify the mass of the unexpected peaks. The disulfide dimer of (S)-2-Methylbutyryl-CoA would have a mass corresponding to twice the molecular weight of the parent molecule minus two hydrogen atoms. 2. Implement Preventive Measures: Follow the recommendations for preventing oxidation outlined above (degassed buffers, inert atmosphere, reducing agents, chelators). 3. Check for Hydrolysis: The thioester bond can also be susceptible to hydrolysis, especially at neutral to alkaline pH.[5] Ensure that the pH of your solutions is maintained in a slightly acidic to neutral range. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Preventing Thiol Oxidation
| Reagent | Working Concentration | Optimal pH Range | Notes |
| DTT (Dithiothreitol) | 1 - 10 mM[16][17] | 7.1 - 8.0[16][17] | Should be prepared fresh as it oxidizes in solution.[7] |
| TCEP (Tris(2-carboxyethyl)phosphine) | 5 - 50 mM[18] | 1.5 - 9.0[4][19] | More stable in solution than DTT and does not interfere with maleimide (B117702) chemistry.[4][7] Less stable in phosphate (B84403) buffers at neutral pH.[18][20] |
| EDTA (Ethylenediaminetetraacetic acid) | 1 - 5 mM[6] | N/A | Chelates divalent metal ions that can catalyze thiol oxidation.[6][15] |
Experimental Protocols
Protocol 1: Preparation of Degassed Buffers
This protocol describes the procedure for removing dissolved gases from buffers to minimize the oxidation of the thiol group in (S)-2-Methylbutyryl-CoA.
Materials:
-
Buffer solution
-
Vacuum flask
-
Rubber stopper
-
Vacuum source
Procedure:
-
Transfer the prepared buffer to a vacuum flask and seal the top with a rubber stopper.[3]
-
Attach a hose from the sidearm of the vacuum flask to a vacuum source.[3]
-
Apply the vacuum while gently swirling the flask. The buffer may appear to "boil" as dissolved gases are removed.[3]
-
Continue the vacuum for at least 15-20 minutes or until bubbling ceases.[11][12]
-
Gently break the vacuum before turning off the vacuum source to prevent backflow.[3]
-
Use the degassed buffer immediately or store it in a tightly sealed container to prevent the re-dissolution of atmospheric gases.
Protocol 2: Quantification of Free Thiol Groups using Ellman's Assay
This colorimetric assay is used to quantify the concentration of free thiol groups in a sample of (S)-2-Methylbutyryl-CoA, providing an indication of its purity and the extent of oxidation.
Materials:
-
0.1 M Sodium phosphate buffer, pH 8.0 (Reaction Buffer)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in Reaction Buffer)[21]
-
Cysteine or another thiol standard of known concentration
-
Sample containing (S)-2-Methylbutyryl-CoA
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Sample Analysis:
-
Dilute the (S)-2-Methylbutyryl-CoA sample in the Reaction Buffer to a concentration that is expected to fall within the range of the standard curve.
-
To 2.5 mL of the diluted sample, add 50 µL of the Ellman's Reagent solution.[22]
-
Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
-
Protocol 3: Analysis of (S)-2-Methylbutyryl-CoA Purity by HPLC
This protocol provides a general method for assessing the chemical purity of (S)-2-Methylbutyryl-CoA using reverse-phase HPLC. This method can separate the target compound from impurities and degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM Ammonium (B1175870) Acetate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
(S)-2-Methylbutyryl-CoA sample, dissolved in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.3) and filtered.
Procedure:
-
Set up the HPLC System:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
-
HPLC Conditions:
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.[23]
-
Flow Rate: 1.0 mL/min.[23]
-
Detection: UV absorbance at 260 nm (due to the adenine (B156593) moiety of CoA).[23]
-
Injection Volume: 10 µL.[23]
-
-
Data Analysis:
-
Inject the prepared sample.
-
Integrate the peak area for all detected peaks in the chromatogram.
-
Calculate the purity as: (Peak Area of (S)-2-Methylbutyryl-CoA / Total Peak Area of all peaks) * 100%.[23]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. metabion.com [metabion.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. neolab.de [neolab.de]
- 11. Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. interchim.fr [interchim.fr]
- 18. yunbiopharm.com [yunbiopharm.com]
- 19. goldbio.com [goldbio.com]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. broadpharm.com [broadpharm.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buffer Conditions for Enzyme Studies with (S)-2-Methylbutyryl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-Methylbutyryl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your enzymatic assays and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for enzymatic assays using (S)-2-Methylbutyryl-CoA?
A1: For enzymes that utilize (S)-2-Methylbutyryl-CoA, such as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), the optimal pH is generally in the alkaline range. Studies on related acyl-CoA dehydrogenases show a significant increase in activity at a pH of 8.0 or higher.[1][2] It is recommended to perform a pH titration for your specific enzyme, but a starting point of pH 8.0 is advisable.
Q2: Which buffer system is recommended for studying enzymes that use (S)-2-Methylbutyryl-CoA?
A2: A common and effective buffer system is Tris-HCl. For assays involving SBCAD, a standard reaction medium of 100 mM Tris-HCl at pH 8.0 has been successfully used.[2] Taurine has also been used as a buffer for acyl-CoA dehydrogenases and has a buffering range between pH 7.5 and 8.5.[1] It is crucial to avoid phosphate (B84403) buffers at high concentrations, as they can inhibit enzyme activity.
Q3: How does ionic strength affect enzyme activity with (S)-2-Methylbutyryl-CoA?
A3: While specific quantitative data on the effect of a wide range of ionic strengths on SBCAD is limited, it is a critical parameter to consider. Both excessively low and high ionic strengths can negatively impact enzyme activity by affecting protein folding and substrate binding. It is recommended to start with a moderate ionic strength, for example, by including 50-150 mM of a neutral salt like KCl or NaCl in your assay buffer, and then optimize for your specific enzyme.
Q4: How should I prepare and store (S)-2-Methylbutyryl-CoA stock solutions?
A4: (S)-2-Methylbutyryl-CoA is susceptible to hydrolysis, especially at alkaline pH. For long-term storage, it should be kept as a dry powder at -20°C or -80°C.[3] Prepare aqueous stock solutions fresh for each experiment in a slightly acidic buffer (e.g., pH 5.0) to minimize degradation.[3] If a stock solution must be stored, it should be aliquoted into single-use volumes and frozen at -80°C to avoid repeated freeze-thaw cycles.[3]
Q5: My enzyme activity is lower than expected. What are the common causes?
A5: Several factors can contribute to low enzyme activity. These include:
-
Substrate Degradation: The thioester bond of (S)-2-Methylbutyryl-CoA is prone to hydrolysis.[3] Ensure your stock solution is fresh or has been stored properly.
-
Suboptimal Buffer Conditions: Verify the pH of your assay buffer and ensure it is within the optimal range for your enzyme.
-
Enzyme Inactivity: Confirm the concentration and purity of your enzyme. If using a recombinant enzyme, ensure it has been correctly folded and is active.
-
Presence of Inhibitors: Some buffer components or contaminants in your sample can inhibit enzyme activity.
Troubleshooting Guides
Problem: High Background Signal in the Assay
| Potential Cause | Suggested Solution |
| Non-enzymatic hydrolysis of (S)-2-Methylbutyryl-CoA | Prepare (S)-2-Methylbutyryl-CoA solutions fresh and keep them on ice. Run a blank reaction without the enzyme to quantify the rate of non-enzymatic hydrolysis and subtract it from your measurements. |
| Contaminants in reagents | Use high-purity reagents and ultrapure water for all buffers and solutions.[4] |
| Autofluorescence of assay components | If using a fluorescence-based assay, check the fluorescence of each component individually at the excitation and emission wavelengths used. |
Problem: Inconsistent or Non-Reproducible Results
| Potential Cause | Suggested Solution |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. |
| Temperature fluctuations | Ensure all reagents and reaction plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Repeated freeze-thaw cycles of stock solutions | Aliquot stock solutions of both the enzyme and (S)-2-Methylbutyryl-CoA into single-use volumes to maintain their integrity.[3] |
| Variability in buffer preparation | Prepare a large batch of buffer for a series of experiments to ensure consistency. Always verify the final pH of the buffer after all components have been added. |
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| pH | 7.8 - 8.7 | Optimal activity for acyl-CoA dehydrogenases is in the alkaline range.[1] A starting pH of 8.0 is recommended for SBCAD.[2] |
| Buffer Type | Tris-HCl | A concentration of 100 mM is commonly used.[2] Taurine is also a suitable alternative.[1] |
| Ionic Strength | 50 - 150 mM | Adjust with a neutral salt like KCl or NaCl. This should be optimized for each specific enzyme. |
| Temperature | 30 - 37 °C | A common temperature for SBCAD expression and many enzyme assays.[4] Should be optimized for the specific enzyme. |
| (S)-2-Methylbutyryl-CoA Concentration | Varies (start around Km) | The Km for a related 2-methyl-branched chain acyl-CoA dehydrogenase is approximately 20 µM.[5] A starting concentration range of 10-100 µM is suggested for kinetic studies. |
Experimental Protocols
Protocol 1: Preparation of (S)-2-Methylbutyryl-CoA Stock Solution
-
Weighing: Accurately weigh the required amount of (S)-2-Methylbutyryl-CoA powder in a microcentrifuge tube.
-
Dissolving: Dissolve the powder in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) to a desired stock concentration (e.g., 10 mM).
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Anaerobic Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay for SBCAD Activity
This assay is the gold standard for measuring the activity of acyl-CoA dehydrogenases and monitors the decrease in ETF's intrinsic fluorescence upon reduction by the active dehydrogenase.[4]
Materials:
-
Purified recombinant SBCAD
-
Purified electron transfer flavoprotein (ETF)
-
(S)-2-Methylbutyryl-CoA
-
Anaerobic Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 100 µM FAD
-
Anaerobic cuvette or 96-well black plate with a clear bottom
-
Spectrofluorometer or microplate reader capable of measuring fluorescence (Excitation: ~380 nm, Emission: ~525 nm)
-
System for creating an anaerobic environment (e.g., nitrogen or argon gas)
Procedure:
-
Prepare Anaerobic Buffer: Degas the Reaction Buffer by bubbling with nitrogen or argon gas for at least 30 minutes.
-
Assay Setup (Cuvette):
-
To a sealed anaerobic cuvette, add the Anaerobic Reaction Buffer, a known concentration of ETF (typically 2-5 µM), and the purified SBCAD enzyme.
-
Make the solution anaerobic by subjecting it to multiple cycles of vacuum and purging with argon gas.
-
-
Baseline Reading: Place the cuvette in the spectrofluorometer and record the baseline fluorescence for 1-2 minutes.
-
Initiate Reaction: Initiate the reaction by adding a specific concentration of (S)-2-Methylbutyryl-CoA. For determining Km, use a range of substrate concentrations (e.g., 5-100 µM).
-
Monitor Fluorescence: Record the decrease in fluorescence over time.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the fluorescence decay curve. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Caption: Workflow for the ETF fluorescence reduction assay.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Kinetics of (S)-2-Methylbutyryl-CoA and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the kinetics of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with its substrate, (S)-2-Methylbutyryl-CoA, particularly focusing on the phenomenon of substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) and its substrate, (S)-2-Methylbutyryl-CoA?
A1: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) is a mitochondrial enzyme that plays a crucial role in the catabolism of the branched-chain amino acid isoleucine.[1][2] It catalyzes the dehydrogenation of (S)-2-Methylbutyryl-CoA to tiglyl-CoA.[3] A deficiency in SBCAD can lead to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the metabolic disorder 2-methylbutyrylglycinuria.[2][3]
Q2: What is substrate inhibition in the context of SBCAD kinetics?
A2: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at high concentrations of the substrate, (S)-2-Methylbutyryl-CoA.[4][5] Instead of observing a classic Michaelis-Menten curve that plateaus at a maximum velocity (Vmax), the reaction rate increases to an optimal point and then declines as the substrate concentration is further elevated. This results in a characteristic "bell-shaped" curve when plotting reaction velocity versus substrate concentration.
Q3: What is the proposed mechanism for substrate inhibition by (S)-2-Methylbutyryl-CoA?
A3: The generally accepted mechanism for substrate inhibition involves the binding of a second substrate molecule to the enzyme-substrate complex (E-S). This forms a non-productive or less productive ternary complex (E-S-S), which hinders the formation of the product.[4][5] This effectively sequesters the enzyme in an inactive state, leading to a decrease in the overall reaction velocity at high substrate concentrations.
Q4: Why is it important to characterize substrate inhibition in SBCAD for drug development?
Troubleshooting Guide
This guide addresses specific issues that may arise during the kinetic analysis of SBCAD with (S)-2-Methylbutyryl-CoA.
| Problem | Possible Cause | Recommended Solution |
| Observation of a "bell-shaped" velocity vs. substrate concentration curve. | This is the classic indicator of substrate inhibition . | 1. Confirm the phenomenon: Systematically vary the concentration of (S)-2-Methylbutyryl-CoA over a wide range to clearly define the ascending, optimal, and descending portions of the curve.2. Determine the optimal substrate concentration: Identify the substrate concentration that yields the maximum reaction velocity. For routine assays and inhibitor screening, use a substrate concentration at or slightly below this optimum to ensure the reaction is in the linear range and to avoid the confounding effects of substrate inhibition.3. Data Fitting: Use a modified Michaelis-Menten equation that accounts for substrate inhibition to fit your data and determine the kinetic parameters (Vmax, Km, and Ki). |
| High variability in reaction rates at seemingly identical substrate concentrations. | 1. Substrate concentration is near the peak of the inhibition curve: Small pipetting errors can lead to significant changes in velocity if the substrate concentration is on the cusp of the inhibitory range.2. Poor substrate quality or degradation: (S)-2-Methylbutyryl-CoA can hydrolyze over time, leading to inconsistent effective concentrations. | 1. Work in the linear range: Perform experiments at substrate concentrations well below the determined inhibitory threshold to minimize the impact of minor pipetting inaccuracies.2. Ensure substrate integrity: Aliquot (S)-2-Methylbutyryl-CoA upon receipt and store at -80°C. Thaw aliquots on ice and use immediately. Avoid repeated freeze-thaw cycles. Periodically check the purity of your substrate stock. |
| Non-linear progress curves (product formation over time is not linear). | 1. Substrate depletion: The initial substrate concentration is too low, leading to a decrease in the reaction rate as the substrate is consumed.2. Product inhibition: The product of the reaction (tiglyl-CoA) may be inhibiting the enzyme.3. Enzyme instability: The enzyme may be losing activity over the course of the assay. | 1. Optimize enzyme concentration: Use a lower concentration of SBCAD to slow down the reaction and ensure that less than 10% of the substrate is consumed during the measurement period.2. Measure initial rates: Ensure that you are measuring the initial linear phase of the reaction before product accumulation becomes significant.3. Check enzyme stability: Perform control experiments to assess the stability of SBCAD under your assay conditions (e.g., pre-incubate the enzyme for the duration of the assay and then measure its activity). |
| Difficulty in obtaining a good fit to the substrate inhibition model. | 1. Insufficient data points: The range of substrate concentrations tested may not be wide enough to accurately define both the Michaelis-Menten and the inhibitory phases of the curve.2. Inappropriate model: While less common, other forms of complex kinetics might be at play. | 1. Expand substrate concentration range: Ensure you have sufficient data points at concentrations below the Km, around the Km, around the optimal concentration, and well into the inhibitory range.2. Consult kinetic modeling literature: If a good fit cannot be achieved with the standard substrate inhibition model, explore other kinetic models that may better describe the observed behavior. |
Quantitative Data
The following table summarizes the known kinetic parameters for human Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with (S)-2-Methylbutyryl-CoA as the substrate.
| Parameter | Value | Enzyme Source | Notes |
| Apparent Km | 20 µM | Recombinant Human SBCAD | The Michaelis constant (Km) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax).[4] |
| Apparent Vmax | 2.2 µmol min-1 mg-1 | Recombinant Human SBCAD | The maximum velocity of the enzyme under saturating substrate conditions, in the absence of substrate inhibition.[4] |
| Ki (Substrate Inhibition) | Not Reported | - | The inhibition constant (Ki) for substrate inhibition has not been consistently reported in the literature, highlighting an area for further investigation. A lower Ki value would indicate more potent substrate inhibition. |
Experimental Protocols
Key Experiment: Determining Substrate Inhibition Kinetics of SBCAD
This protocol outlines the methodology to characterize the substrate inhibition of SBCAD by (S)-2-Methylbutyryl-CoA using a continuous spectrophotometric assay.
1. Reagents and Materials:
-
Purified recombinant human SBCAD
-
(S)-2-Methylbutyryl-CoA stock solution (high purity)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA
-
Electron Transfer Flavoprotein (ETF) or an artificial electron acceptor like Ferricenium hexafluorophosphate
-
Spectrophotometer capable of measuring absorbance changes at a specific wavelength (e.g., 340 nm for ETF reduction)
-
96-well microplate or cuvettes
2. Experimental Procedure:
-
Prepare a dilution series of (S)-2-Methylbutyryl-CoA: Prepare a series of dilutions of the (S)-2-Methylbutyryl-CoA stock solution in Assay Buffer. The final concentrations in the assay should span a wide range, for example, from 0.1 * Km to at least 10-20 times the expected optimal concentration to ensure the inhibitory phase is observed.
-
Set up the reaction mixture: In each well of the microplate or cuvette, add the Assay Buffer, the electron acceptor (e.g., ETF), and the SBCAD enzyme. The final enzyme concentration should be optimized to ensure a linear reaction rate for at least 5-10 minutes.
-
Equilibrate the reaction mixture: Incubate the plate or cuvettes at a constant temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate the reaction: Add the varying concentrations of (S)-2-Methylbutyryl-CoA to each well to start the reaction.
-
Monitor the reaction: Immediately begin monitoring the change in absorbance over time at the appropriate wavelength.
-
Calculate initial velocities: Determine the initial reaction velocity (v) for each substrate concentration by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Data Analysis: Plot the initial velocities (v) against the corresponding (S)-2-Methylbutyryl-CoA concentrations ([S]). Fit the data to the substrate inhibition equation using non-linear regression software:
v = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki))
3. Expected Results:
The resulting plot of velocity versus substrate concentration is expected to show an initial increase in velocity, followed by a decrease at higher substrate concentrations, forming a distinct peak.
Visualizations
Caption: Mechanism of uncompetitive substrate inhibition.
Caption: Troubleshooting workflow for identifying substrate inhibition.
References
Validation & Comparative
A Comparative Guide to the Quantification of (S)-2-Methylbutyryl-CoA: HPLC vs. Advanced Chromatographic Techniques
The accurate quantification of (S)-2-Methylbutyryl-CoA, a critical intermediate in the metabolic pathway of the branched-chain amino acid isoleucine, is paramount for researchers in metabolic disease, drug discovery, and cellular physiology.[1][2][3] This guide provides an objective comparison between traditional High-Performance Liquid Chromatography (HPLC) with UV detection and more advanced methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for (S)-2-Methylbutyryl-CoA quantification significantly impacts the quality and reliability of experimental results. While traditional HPLC-UV methods have been historically employed, they often lack the specificity and sensitivity required for complex biological matrices.[2] Modern techniques, particularly LC-MS/MS with isotopic dilution, have emerged as the gold standard, offering superior performance across key validation parameters.[2]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Isotopic Dilution LC-MS/MS |
| Specificity | Low (prone to co-eluting peaks)[2] | Moderate to High (dependent on derivatization and chromatography) | Very High (distinguishes analyte from isomers and matrix components)[2] |
| Accuracy | Moderate (affected by matrix interferences)[2] | Moderate to High (can be affected by derivatization efficiency) | High (corrects for matrix effects and sample loss)[2] |
| Precision | Moderate to Low (higher variability due to interferences)[2] | Moderate (variability in derivatization can impact precision) | High (typically <15% RSD)[2] |
| Sensitivity (LOQ) | High (micromole range)[2] | Low to Moderate (picomole to nanomole range) | Very Low (femtomole to picomole range)[2] |
| Sample Preparation | Simple (protein precipitation) | Complex (extraction and chemical derivatization)[2] | Moderate (protein precipitation and extraction)[2] |
| Throughput | Moderate | Low to Moderate | High (with modern UHPLC systems)[2] |
Experimental Protocols
Isotopic Dilution LC-MS/MS Method for (S)-2-Methylbutyryl-CoA Quantification
This method offers the highest sensitivity and specificity for the quantification of (S)-2-Methylbutyryl-CoA in biological samples.[1][2][3][4]
a. Sample Preparation (Tissue)
-
Homogenization: Immediately after collection, flash-freeze tissue samples in liquid nitrogen to halt metabolic activity.[4] Homogenize 10-50 mg of frozen tissue in an ice-cold extraction solvent (e.g., 80:20 methanol (B129727):water or 2:1:1 acetonitrile:isopropanol:water) containing a known concentration of an isotopically labeled internal standard (e.g., ¹³C-labeled (S)-2-Methylbutyryl-CoA).[2][4]
-
Protein Precipitation: Vortex the homogenate vigorously and incubate at -20°C for 30 minutes to facilitate protein precipitation.[2] Alternatively, use ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA) for protein precipitation, followed by incubation on ice and centrifugation.[1][3]
-
Extraction: Centrifuge the homogenate at high speed (e.g., >15,000 x g) at 4°C to pellet precipitated proteins and cell debris.[1][4]
-
Drying and Reconstitution: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.[4] Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% methanol in water with 10 mM ammonium (B1175870) acetate).[4]
b. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]
-
Mobile Phase A: 5-10 mM ammonium acetate (B1210297) in water.[3][4]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased to elute the analytes, followed by a wash and re-equilibration step.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4] The specific precursor-to-product ion transition for (S)-2-Methylbutyryl-CoA is monitored, often based on the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (507 m/z).[3]
-
Quantification: The concentration of (S)-2-Methylbutyryl-CoA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4]
-
HPLC-UV Method for Short-Chain Acyl-CoA Quantification
This method is less specific and sensitive than LC-MS/MS but can be used for preliminary or less demanding analyses.
a. Sample Preparation
-
Extraction: Homogenize tissue or cells in a suitable buffer and deproteinize using perchloric acid (PCA) or trichloroacetic acid (TCA).
-
Neutralization: Centrifuge to pellet the precipitated protein and neutralize the supernatant with a potassium carbonate solution.
-
Filtration: Filter the neutralized supernatant through a 0.22 µm filter before injection.
b. HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A buffered mobile phase, often containing a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile, with a gradient elution.[5]
-
Detection: UV detection at 254 nm or 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of the CoA molecule.
-
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve of authentic standards.
Visualizations
Caption: Experimental workflow for (S)-2-Methylbutyryl-CoA quantification by LC-MS/MS.
Caption: Simplified metabolic pathway of isoleucine degradation.
References
Comparative Kinetics of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with Different Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of human short/branched-chain acyl-CoA dehydrogenase (SBCAD) with its primary physiological substrate and other structurally similar acyl-CoA molecules. The data presented herein is crucial for understanding the enzyme's substrate specificity and its role in isoleucine metabolism, as well as for the development of targeted therapeutics for related metabolic disorders.
Executive Summary
Short/branched-chain acyl-CoA dehydrogenase (SBCAD) is a mitochondrial flavoenzyme essential for the catabolism of L-isoleucine. While it is established that its primary substrate is (S)-2-methylbutyryl-CoA, questions regarding its activity with other short and branched-chain acyl-CoAs, such as isobutyryl-CoA and butyryl-CoA, have been a subject of investigation. This guide consolidates available kinetic data to clarify the substrate preference of human SBCAD. Experimental evidence strongly indicates that human SBCAD is highly specific for (S)-2-methylbutyryl-CoA and exhibits minimal to no activity with isobutyryl-CoA and butyryl-CoA, distinguishing its role from other acyl-CoA dehydrogenases involved in valine and fatty acid metabolism.
Data Presentation: Kinetic Parameters of SBCAD
The following table summarizes the known kinetic parameters for human SBCAD with various acyl-CoA substrates. The data underscores the enzyme's high efficiency in processing the isoleucine catabolism intermediate, (S)-2-methylbutyryl-CoA.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference |
| (S)-2-Methylbutyryl-CoA | ~18 | ~4.1 | ~0.23 | [1] |
| Isobutyryl-CoA | No significant activity | - | - | [1] |
| Butyryl-CoA | No significant activity | - | - | [1] |
| Isovaleryl-CoA | No significant activity | - | - | [1] |
Note: The kinetic values for (S)-2-methylbutyryl-CoA with a related enzyme, isobutyryl-CoA dehydrogenase (ACAD8), are provided for comparative context, highlighting the distinct substrate specificities. ACAD8 shows a K_m_ of 18 µM and a k_cat_ of 4.1 s⁻¹ with (S)-2-methylbutyryl-CoA.[1]
Signaling Pathways and Metabolic Context
SBCAD plays a critical role in the catabolic pathway of the branched-chain amino acid L-isoleucine. A deficiency in this enzyme leads to the accumulation of 2-methylbutyrylglycine (B135152) in the urine, a condition known as 2-methylbutyrylglycinuria. The following diagram illustrates the position of SBCAD in the isoleucine degradation pathway.
Experimental Protocols
The determination of SBCAD kinetic parameters is typically performed using the electron-transferring flavoprotein (ETF) fluorescence reduction assay. This method is considered the gold standard for measuring the activity of mitochondrial acyl-CoA dehydrogenases as it utilizes the natural electron acceptor of SBCAD.
Principle: The assay measures the decrease in the intrinsic fluorescence of ETF as it is reduced by SBCAD in the presence of an acyl-CoA substrate. The rate of fluorescence decrease is directly proportional to the enzyme's activity.
Materials:
-
Purified recombinant human SBCAD
-
Purified electron-transferring flavoprotein (ETF)
-
(S)-2-methylbutyryl-CoA, isobutyryl-CoA, and butyryl-CoA substrates
-
Potassium phosphate (B84403) buffer (pH 7.6)
-
Spectrofluorometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing potassium phosphate buffer and ETF. The mixture is made anaerobic by cycles of vacuum and flushing with argon gas to prevent the reoxidation of reduced ETF by oxygen.
-
Enzyme Addition: A known concentration of purified SBCAD is added to the anaerobic reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of varying concentrations of the acyl-CoA substrate.
-
Fluorescence Monitoring: The decrease in ETF fluorescence is monitored over time at an excitation wavelength of 380 nm and an emission wavelength of 490 nm.
-
Data Analysis: The initial velocity (v₀) of the reaction is calculated from the linear portion of the fluorescence decay curve. The kinetic parameters, K_m_ and V_max_, are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation. The turnover number (k_cat_) is calculated from V_max_ and the enzyme concentration. The catalytic efficiency is then determined as the ratio of k_cat_ to K_m_.
Experimental Workflow
The following diagram outlines the general workflow for the comparative kinetic analysis of SBCAD.
Conclusion
References
(S)-2-Methylbutyryl-CoA: A Comparative Guide for Researchers in Metabolic Disorders
For researchers, scientists, and drug development professionals, understanding the nuances of biomarkers in metabolic disorders is paramount for accurate diagnosis and the development of targeted therapies. This guide provides a comprehensive comparison of (S)-2-Methylbutyryl-CoA as a biomarker for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, contrasting it with alternative biomarkers for similar metabolic conditions. Detailed experimental protocols and signaling pathways are presented to support further research and development.
Introduction to (S)-2-Methylbutyryl-CoA and SBCAD Deficiency
(S)-2-Methylbutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[1][2] A deficiency in the mitochondrial enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), encoded by the ACADSB gene, leads to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives.[3][4] This autosomal recessive disorder, also known as 2-methylbutyrylglycinuria, is often identified through newborn screening programs.[4][5][6] While many individuals identified through screening remain asymptomatic, some may present with neurological symptoms such as developmental delay and seizures.[1][4]
The primary screening marker for SBCAD deficiency is an elevated level of five-carbon acylcarnitines (C5 acylcarnitine) in the blood.[7][8] However, this finding is not specific and requires confirmatory testing to differentiate from other metabolic disorders, most notably Isovaleric Acidemia (IVA).[8][9]
Comparative Analysis of Biomarkers
The diagnosis of inborn errors of metabolism relies on identifying specific analytes that accumulate due to enzymatic defects. Here, we compare the utility of (S)-2-Methylbutyryl-CoA and its derivatives with biomarkers for other relevant metabolic disorders.
| Biomarker | Associated Disorder | Primary Sample Type | Key Differentiating Feature |
| (S)-2-Methylbutyryl-CoA | SBCAD Deficiency | Not directly measured in routine screening | The foundational accumulating metabolite |
| 2-Methylbutyrylcarnitine (B1244155) (C5) | SBCAD Deficiency | Dried Blood Spot, Plasma | Elevated, but isobaric with isovalerylcarnitine |
| 2-Methylbutyrylglycine (2-MBG) | SBCAD Deficiency | Urine | Highly specific confirmatory marker for SBCADD |
| Isovalerylcarnitine (C5) | Isovaleric Acidemia (IVA) | Dried Blood Spot, Plasma | Elevated, but isobaric with 2-methylbutyrylcarnitine |
| Isovalerylglycine | Isovaleric Acidemia (IVA) | Urine | Highly specific confirmatory marker for IVA |
| 3-Hydroxyisovaleric acid | Isovaleric Acidemia (IVA) | Urine | Another elevated metabolite in IVA |
| Glutarylcarnitine (C5-DC) | Glutaric Acidemia Type I (GA-1) | Dried Blood Spot, Plasma | Dicarboxylic acylcarnitine, also a C5 derivative |
| 3-Hydroxyglutaric acid | Glutaric Acidemia Type I (GA-1) | Urine | Diagnostic marker for GA-1 |
| 3-Hydroxy-C5-carnitine (C5-OH) | Multiple disorders including 3-MCC and HMG-CoA lyase deficiencies | Dried Blood Spot, Plasma | Elevated in a range of organic acidemias |
Table 1: Comparison of Key Biomarkers for SBCAD Deficiency and Differential Diagnoses.
Quantitative Data on Biomarker Levels
Accurate diagnosis relies on established cut-off values for these biomarkers. The following table summarizes typical quantitative data from newborn screening and confirmatory testing.
| Biomarker | Condition | Typical Cut-off/Concentration Range | Reference |
| C5 Acylcarnitine | SBCAD Deficiency (Screening) | ≥0.44 µmol/L to ≥0.60 µmol/L (varies by program) | [10] |
| C5 Acylcarnitine | Isovaleric Acidemia (Screening) | Can range from 0.68 µmol/L to 19.0 µmol/L | [10] |
| 2-Methylbutyrylglycine | SBCAD Deficiency (Urine) | Markedly elevated (e.g., median of 15.0 mmol/mol creatinine) | [11] |
| Isovalerylglycine | Isovaleric Acidemia (Urine) | Markedly elevated (can be up to 3300 mmol/mol creatinine (B1669602) in severe cases) | [12] |
Table 2: Quantitative Data for Primary and Confirmatory Biomarkers.
Signaling Pathways and Metabolic Interconnections
To visualize the metabolic context of (S)-2-Methylbutyryl-CoA, the following diagram illustrates the catabolic pathway of L-isoleucine.
Caption: L-Isoleucine catabolic pathway and the effect of SBCAD deficiency.
Experimental Protocols
Accurate and reproducible measurement of (S)-2-Methylbutyryl-CoA derivatives is crucial. The following section details a typical experimental workflow for the analysis of C5 acylcarnitines from dried blood spots using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for C5 Acylcarnitine Analysis
Caption: Experimental workflow for C5 acylcarnitine analysis by LC-MS/MS.
Detailed Methodological Parameters
Sample Preparation:
-
A 3mm disk is punched from a dried blood spot card.
-
The disk is placed in a well of a microtiter plate and 100-300 µL of a methanol solution containing isotopically labeled internal standards (e.g., d3-C5-carnitine) is added for extraction.[13]
-
The plate is agitated and then the supernatant is transferred to a new plate and evaporated to dryness under nitrogen.
-
For derivatization, 50-100 µL of 3N butanolic HCl is added to each well, and the plate is sealed and heated (e.g., at 60-65°C for 15-20 minutes).[14]
-
The butanolic HCl is evaporated, and the residue is reconstituted in the initial mobile phase for injection.[13]
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification. A precursor ion scan for the common fragment ion of carnitine at m/z 85 can be used for initial screening.
-
MRM Transitions: The specific precursor-to-product ion transitions for C5-carnitine and its internal standard are monitored.
-
Conclusion
(S)-2-Methylbutyryl-CoA, and more practically its downstream metabolites 2-methylbutyrylcarnitine (a C5 acylcarnitine) and 2-methylbutyrylglycine, are crucial biomarkers for the diagnosis and monitoring of SBCAD deficiency. While the initial screening marker, elevated C5 acylcarnitine, has limited specificity, its combination with highly specific confirmatory tests such as urine organic acid analysis provides a robust diagnostic pathway. For drug development professionals, understanding these metabolic pathways and the analytical methods used to quantify these biomarkers is essential for designing targeted therapies and assessing their efficacy and potential off-target effects on mitochondrial metabolism.[15] Further research into the clinical spectrum of SBCAD deficiency will continue to refine the interpretation of these biomarker levels.
References
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment and Application of Acylcarnitines Summations as Auxiliary Quantization Indicator for Primary Carnitine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2MBC (2-methylbutyryl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]
- 7. health.state.mn.us [health.state.mn.us]
- 8. babysfirsttest.org [babysfirsttest.org]
- 9. mdpi.com [mdpi.com]
- 10. Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Roles of (S)-2-Methylbutyryl-CoA and Isovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic roles of (S)-2-Methylbutyryl-CoA and isovaleryl-CoA, two critical intermediates in branched-chain amino acid catabolism. Understanding the distinct pathways and enzymatic specificities associated with these molecules is crucial for research into metabolic disorders and the development of targeted therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways.
Introduction
(S)-2-Methylbutyryl-CoA and isovaleryl-CoA are acyl-CoA thioesters derived from the essential branched-chain amino acids (BCAAs) isoleucine and leucine (B10760876), respectively. While structurally similar, their metabolic fates are governed by highly specific enzymes that channel them into distinct pathways with different physiological consequences. Deficiencies in these enzymatic steps lead to serious inborn errors of metabolism, highlighting the importance of their precise regulation.
Metabolic Pathways and Physiological Significance
(S)-2-Methylbutyryl-CoA is a key intermediate in the catabolism of L-isoleucine.[1][2][3] This pathway is significant as it is both glucogenic and ketogenic, ultimately yielding acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production.[1] The breakdown of isoleucine begins with transamination, followed by oxidative decarboxylation to form (S)-2-Methylbutyryl-CoA.[1]
In contrast, isovaleryl-CoA is an intermediate in the catabolism of L-leucine.[2][4] Leucine is a strictly ketogenic amino acid, and its degradation pathway generates acetyl-CoA and acetoacetate.[5] The initial steps of leucine catabolism mirror those of isoleucine, leading to the formation of isovaleryl-CoA.[5]
The distinct end-products of these pathways underscore the different metabolic contributions of isoleucine and leucine. The proper functioning of both pathways is essential for protein metabolism and energy homeostasis.
Enzymatic Specificity
The metabolic divergence of (S)-2-Methylbutyryl-CoA and isovaleryl-CoA is primarily dictated by the substrate specificity of two key mitochondrial enzymes: short/branched-chain acyl-CoA dehydrogenase (SBCAD) and isovaleryl-CoA dehydrogenase (IVD).
-
(S)-2-Methylbutyryl-CoA is the preferred substrate for short/branched-chain acyl-CoA dehydrogenase (SBCAD) (also known as 2-methylbutyryl-CoA dehydrogenase).[6][7][8] This enzyme catalyzes the dehydrogenation of (S)-2-Methylbutyryl-CoA to tiglyl-CoA in the isoleucine catabolic pathway.[8] Studies have shown that SBCAD has the highest catalytic efficiency with (S)-2-methylbutyryl-CoA and exhibits low or no activity towards isovaleryl-CoA.[9][10]
-
Isovaleryl-CoA is the specific substrate for isovaleryl-CoA dehydrogenase (IVD) .[2][4] IVD catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a critical step in leucine degradation.[2] While IVD can act on other short-chain acyl-CoAs, it shows the highest activity and affinity for isovaleryl-CoA.[11][12]
Deficiencies in these enzymes lead to distinct metabolic disorders:
-
SBCAD deficiency results in the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, such as 2-methylbutyrylglycine, leading to a condition known as 2-methylbutyrylglycinuria.[3][8][13]
-
IVD deficiency causes the buildup of isovaleryl-CoA and its metabolites, including isovaleric acid, resulting in isovaleric acidemia (IVA).[2]
Quantitative Data Comparison
| Enzyme | Substrate | Km (μM) | kcat/Km (M-1s-1) | Source |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 1.0 | 4.3 x 106 | [12] |
| Isovaleryl-CoA Dehydrogenase (IVD) | (S)-2-Methylbutyryl-CoA | Not reported | Not reported | |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-Methylbutyryl-CoA | Highest catalytic efficiency | Not specified | [9] |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Isovaleryl-CoA | No significant activity | Not applicable | [10] |
Note: While a specific Km value for SBCAD with (S)-2-Methylbutyryl-CoA from a direct comparative study is not available, literature consistently reports it as the preferred substrate with the highest catalytic efficiency.[9]
Experimental Protocols
Accurate measurement of (S)-2-Methylbutyryl-CoA, isovaleryl-CoA, and the activity of their respective dehydrogenases is essential for research and clinical diagnostics. Below are outlines of key experimental methodologies.
Acyl-CoA Dehydrogenase Activity Assays
a) ETF Fluorescence Reduction Assay
This is considered the gold standard for measuring the activity of most acyl-CoA dehydrogenases.[14][15]
-
Principle: The assay measures the decrease in fluorescence of the natural electron acceptor, electron transfer flavoprotein (ETF), as it is reduced by the acyl-CoA dehydrogenase. The rate of fluorescence decrease is proportional to the enzyme activity.
-
Protocol Outline:
-
The reaction is typically performed in an anaerobic environment to prevent re-oxidation of the reduced ETF by oxygen.
-
A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate, pH 7.0), the purified acyl-CoA dehydrogenase (SBCAD or IVD), and ETF.
-
The reaction is initiated by the addition of the specific acyl-CoA substrate ((S)-2-Methylbutyryl-CoA or isovaleryl-CoA).
-
The decrease in ETF fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 342 nm and 496 nm, respectively.[14]
-
Enzyme activity is calculated from the linear rate of fluorescence change.
-
b) Spectrophotometric Assay using Ferricenium Hexafluorophosphate
This method provides a convenient alternative to the ETF reduction assay.
-
Principle: An artificial electron acceptor, ferricenium hexafluorophosphate, is used. The reduction of the ferricenium ion by the enzyme-substrate complex is monitored as a decrease in absorbance at 300 nm.
-
Protocol Outline:
-
A reaction mixture is prepared in a cuvette containing a buffer (e.g., TAPS buffer, pH 8.5), ferricenium hexafluorophosphate, and the acyl-CoA dehydrogenase.[16]
-
The reaction is initiated by adding the acyl-CoA substrate.
-
The decrease in absorbance at 300 nm is recorded over time using a spectrophotometer.
-
The enzyme activity is calculated based on the rate of absorbance change and the molar extinction coefficient of the ferricenium ion.
-
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
In clinical settings, deficiencies in SBCAD and IVD are often detected by analyzing the profile of acylcarnitines in dried blood spots or plasma.[4][9][11]
-
Principle: Acyl-CoAs are converted to their corresponding acylcarnitine esters. These are then ionized and fragmented in a tandem mass spectrometer. Specific fragment ions are monitored to identify and quantify the different acylcarnitine species.
-
Protocol Outline:
-
Sample Preparation: A small disk is punched from a dried blood spot or a plasma sample is used.[4]
-
Extraction and Derivatization: Acylcarnitines are extracted with a solvent (e.g., methanol) containing isotopically labeled internal standards. The extracts are then dried and derivatized (e.g., butylation) to improve their ionization efficiency.[4]
-
MS/MS Analysis: The derivatized sample is introduced into the mass spectrometer, typically using flow injection analysis with electrospray ionization (ESI). The instrument is operated in a precursor ion or neutral loss scan mode specific for acylcarnitines.
-
Quantification: The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.
-
Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to detect and quantify the characteristic organic acids that accumulate in urine due to enzyme deficiencies.
-
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.
-
Protocol Outline:
-
Sample Preparation: An internal standard is added to a urine sample.
-
Extraction: The organic acids are extracted from the acidified urine using an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted organic acids are converted to volatile derivatives (e.g., trimethylsilyl (B98337) esters) by reacting them with a derivatizing agent.
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented to produce a characteristic mass spectrum for identification and quantification.
-
Data Analysis: The resulting chromatogram and mass spectra are compared to libraries of known compounds to identify and quantify the organic acids present in the sample.
-
Visualizations
Metabolic Pathways
Caption: Catabolic pathways of isoleucine and leucine.
Experimental Workflow: Acyl-CoA Dehydrogenase Assay
Caption: General workflow for an acyl-CoA dehydrogenase assay.
Logical Relationship: Substrate to Enzyme Specificity
Caption: Specificity of substrates to their respective enzymes.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. uniprot.org [uniprot.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 14. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the Mechanism of Electron Bifurcation Catalyzed by Electron Transferring Flavoprotein (Etf) and Butyryl-CoA Dehydrogenase (Bcd) of Acidaminococcus fermentans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Acyl-CoA Dehydrogenases for Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of key mitochondrial acyl-CoA dehydrogenases (ACADs) involved in the metabolism of branched-chain acyl-CoAs. Understanding the kinetic profiles of these enzymes is crucial for research into inborn errors of metabolism and for the development of targeted therapeutic interventions. This document summarizes quantitative data, details common experimental protocols, and visualizes the relevant metabolic pathways.
Introduction to Acyl-CoA Dehydrogenases and Branched-Chain Amino Acid Catabolism
Acyl-CoA dehydrogenases are a class of flavoenzymes that catalyze the initial α,β-dehydrogenation step in the catabolism of fatty acids and branched-chain amino acids. The degradation of the essential branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—relies on a series of enzymatic reactions, with specific ACADs playing pivotal roles. Deficiencies in these enzymes can lead to the accumulation of toxic metabolic intermediates, resulting in various metabolic disorders. The primary ACADs involved in BCAA catabolism are Isovaleryl-CoA Dehydrogenase (IVD), Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), and Isobutyryl-CoA Dehydrogenase (ACAD8). Additionally, other ACADs, such as Long-Chain Acyl-CoA Dehydrogenase (LCAD), have demonstrated some activity towards branched-chain substrates.
Comparative Kinetic Data
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate (a lower Km signifies higher affinity). The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the available kinetic data for human ACADs with various branched-chain acyl-CoA substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 1.0[1] | N/A | 4.3 x 10⁶ M⁻¹s⁻¹ per monomer[1] |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | Isobutyryl-CoA | 2.6 | 2.0 | 0.77 |
| (S)-2-Methylbutyryl-CoA | 18 | 4.1 | 0.23 | |
| n-Propionyl-CoA | 24 | 0.83 | 0.03 | |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-Methylbutyryl-CoA | N/A | N/A | N/A |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Branched-Chain Acyl-CoAs | N/A | N/A | N/A |
Metabolic Pathway
The catabolism of branched-chain amino acids is a critical metabolic pathway. The initial steps for all three BCAAs are transamination followed by oxidative decarboxylation to yield their respective acyl-CoA derivatives. Subsequently, specific acyl-CoA dehydrogenases catalyze the next step in each pathway.
Caption: Branched-Chain Amino Acid Catabolic Pathways.
Experimental Protocols
Accurate determination of enzyme kinetic parameters is fundamental to understanding substrate specificity. The following are detailed methodologies for two common assays used to measure ACAD activity.
Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This is the gold-standard method for measuring the activity of mitochondrial ACADs as it utilizes the natural electron acceptor, ETF. The assay monitors the decrease in ETF's intrinsic fluorescence as it is reduced by the ACAD.
Experimental Workflow:
Caption: Workflow for the ETF Fluorescence Reduction Assay.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES or Tris-HCl (pH 7.6-8.0), 150 mM KCl, 1 mM EDTA.
-
Prepare stock solutions of purified recombinant ACAD and ETF in the assay buffer.
-
Prepare a stock solution of the specific branched-chain acyl-CoA substrate.
-
-
Assay Setup:
-
In a fluorometer cuvette, combine the assay buffer, a known concentration of ETF (typically 1-5 µM), and the ACAD enzyme.
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the acyl-CoA substrate to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in ETF fluorescence over time. The excitation wavelength is typically in the range of 340-380 nm, and the emission wavelength is in the range of 490-520 nm.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the fluorescence versus time plot.
-
To determine Km and Vmax, repeat the assay with a range of substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.
-
Calculate kcat using the formula: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method directly measures the conversion of the acyl-CoA substrate to its corresponding enoyl-CoA product. It is a robust method that does not rely on a coupled reaction.
Experimental Workflow:
Caption: Workflow for the HPLC-Based ACAD Assay.
Detailed Steps:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, a known concentration of the ACAD enzyme, and the branched-chain acyl-CoA substrate.
-
Incubate the reaction at a constant temperature for a specific time.
-
Terminate the reaction by adding a quenching agent, such as perchloric acid, to precipitate the protein.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the unreacted substrate and the enoyl-CoA product.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Separate the substrate and product using a gradient of two mobile phases (e.g., a buffer and an organic solvent like acetonitrile).
-
Detect the eluting compounds using a UV detector at a wavelength of approximately 260 nm, where the adenine (B156593) moiety of the CoA molecule absorbs light.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and product based on their retention times, as determined using standards.
-
Quantify the amount of product formed by integrating the area under its peak and comparing it to a standard curve generated with known concentrations of the enoyl-CoA product.
-
Calculate the reaction rate and subsequently the kinetic parameters as described for the ETF assay.
-
Conclusion
The substrate specificity of acyl-CoA dehydrogenases for branched-chain acyl-CoAs is a complex interplay of enzyme structure and substrate shape. While IVD and ACAD8 exhibit clear preferences for the metabolites of leucine and valine, respectively, there is evidence of substrate promiscuity among the ACAD family. The data presented in this guide highlight the current understanding of these enzymatic activities. Further research is needed to fully elucidate the kinetic parameters of all relevant ACADs, which will be instrumental in advancing our knowledge of metabolic diseases and developing novel therapeutic strategies.
References
A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Anti-Acyl-CoA Antibodies
For researchers, scientists, and drug development professionals, the precise detection and quantification of specific acyl-Coenzyme A (acyl-CoA) molecules are critical for unraveling metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of antibody cross-reactivity against three key acyl-CoA molecules: acetyl-CoA, malonyl-CoA, and succinyl-CoA. Due to the limited availability of direct comparative studies in published literature, this guide outlines the essential experimental framework for performing such a comparison, presents a hypothetical dataset to illustrate the expected outcomes, and details the necessary protocols to empower researchers to generate their own validation data.
Acyl-CoA molecules are central players in cellular metabolism, acting as substrates, intermediates, and regulators in numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism.[1][2] The development of highly specific antibodies that can distinguish between structurally similar acyl-CoAs is paramount for accurate immunological assays. However, the shared Coenzyme A moiety and the relatively small size of the acyl groups pose a significant challenge to achieving specificity, making rigorous cross-reactivity testing an indispensable part of antibody validation.[3]
Comparative Analysis of Acyl-CoA Antibody Cross-Reactivity
To ensure the reliability of experimental results, it is crucial to assess the cross-reactivity of an antibody against structurally related molecules. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for evaluating the specificity of antibodies against small molecules like acyl-CoAs.[4] This assay quantifies the ability of different acyl-CoA molecules to compete with the target antigen for binding to the antibody. The resulting IC50 value—the concentration of the competitor required to inhibit 50% of the signal—is a direct measure of the antibody's affinity.
The following table presents a hypothetical dataset from a competitive ELISA designed to assess the cross-reactivity of three different antibodies, each raised against a specific acyl-CoA.
| Antibody Specificity | Competing Acyl-CoA | IC50 (nM) | Cross-Reactivity (%) |
| Anti-Acetyl-CoA | Acetyl-CoA | 15 | 100% |
| Malonyl-CoA | 1,200 | 1.25% | |
| Succinyl-CoA | > 10,000 | < 0.15% | |
| Anti-Malonyl-CoA | Malonyl-CoA | 20 | 100% |
| Acetyl-CoA | 2,500 | 0.80% | |
| Succinyl-CoA | > 10,000 | < 0.20% | |
| Anti-Succinyl-CoA | Succinyl-CoA | 12 | 100% |
| Acetyl-CoA | > 10,000 | < 0.12% | |
| Malonyl-CoA | 8,500 | 0.14% |
Note: The cross-reactivity percentage is calculated using the formula: (IC50 of target acyl-CoA / IC50 of competing acyl-CoA) * 100. These are illustrative values; researchers should generate their own data for specific antibodies.
Experimental Protocols
A detailed and robust experimental protocol is essential for generating reliable cross-reactivity data. The following is a comprehensive methodology for a competitive ELISA.
Competitive ELISA Protocol for Acyl-CoA Antibody Cross-Reactivity
This protocol is designed to determine the specificity of an antibody raised against a particular acyl-CoA by measuring its binding to the target acyl-CoA in the presence of competing, structurally similar acyl-CoA molecules.
Materials:
-
High-binding 96-well microtiter plates
-
Primary antibody (e.g., Anti-Acetyl-CoA)
-
Acyl-CoA-protein conjugate for coating (e.g., Acetyl-CoA-BSA)
-
Target acyl-CoA standard (e.g., Acetyl-CoA)
-
Competing acyl-CoA molecules (e.g., Malonyl-CoA, Succinyl-CoA)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Assay Diluent (e.g., 1% BSA in Wash Buffer)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the acyl-CoA-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target acyl-CoA standard and the competing acyl-CoA molecules in Assay Diluent.
-
In a separate dilution plate, add 50 µL of each standard or competitor dilution.
-
Add 50 µL of the diluted primary antibody (at a pre-determined optimal concentration) to each well containing the standard or competitor.
-
Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free acyl-CoAs.
-
-
Incubation on Coated Plate:
-
Transfer 100 µL of the antibody-acyl-CoA mixtures from the dilution plate to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound antibody will bind to the coated antigen.
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Generation and Measurement:
-
Add 100 µL of the Substrate Solution to each well and incubate in the dark until a color develops.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competing antigen in the sample.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing the competitive ELISA workflow and the central metabolic roles of acetyl-CoA, malonyl-CoA, and succinyl-CoA.
References
Validating the Biological Activity of Synthetic (S)-2-Methylbutyryl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic (S)-2-Methylbutyryl-CoA's biological activity against other relevant acyl-CoA molecules. The presented experimental data and detailed protocols are intended to assist researchers in designing and executing robust validation studies for this key metabolic intermediate.
Introduction
(S)-2-Methylbutyryl-CoA is a critical intermediate in the mitochondrial catabolism of the essential amino acid L-isoleucine. Its metabolism is primarily facilitated by the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. SBCAD catalyzes the conversion of (S)-2-Methylbutyryl-CoA to tiglyl-CoA, a crucial step in the isoleucine degradation pathway. Deficiencies in SBCAD activity lead to the genetic disorder 2-methylbutyrylglycinuria, characterized by the accumulation of 2-methylbutyryl-CoA and its derivatives. Given its central role in metabolism, validating the biological activity of synthetic (S)-2-Methylbutyryl-CoA is paramount for its use in research and drug development.
Comparative Performance Data
The biological activity of synthetic (S)-2-Methylbutyryl-CoA is best evaluated by assessing its interaction with its primary enzyme, SBCAD. The following table summarizes the kinetic parameters of recombinant human SBCAD with (S)-2-Methylbutyryl-CoA and a common alternative substrate, isobutyryl-CoA. This data provides a quantitative benchmark for the performance of the synthetic molecule.
| Substrate | Enzyme | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) | Catalytic Efficiency (Vmax/Km) |
| (S)-2-Methylbutyryl-CoA (Synthetic) | Human SBCAD | 20[1] | 2.2[1] | 0.11 |
| Isobutyryl-CoA | Human SBCAD | 89[1] | 2.0[1] | 0.022 |
Note: Catalytic efficiency is calculated from the provided Km and Vmax values. Higher catalytic efficiency indicates a more preferred substrate for the enzyme. Human SBCAD exhibits the highest catalytic efficiency with (S)-2-methylbutyryl-CoA.[2]
Signaling Pathway: Isoleucine Degradation
The diagram below illustrates the metabolic pathway for the degradation of L-isoleucine, highlighting the central role of (S)-2-Methylbutyryl-CoA and the action of the SBCAD enzyme.
Experimental Protocols
This section details the methodology for a robust enzymatic assay to validate the biological activity of synthetic (S)-2-Methylbutyryl-CoA using recombinant human SBCAD.
Expression and Purification of Recombinant Human SBCAD
Objective: To obtain highly pure and active SBCAD for use in kinetic assays.
Protocol:
-
Expression: The human ACADSB gene can be cloned into a suitable expression vector (e.g., pET vector) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.
-
Lysis: Harvested cells are resuspended in lysis buffer and lysed by sonication or high-pressure homogenization.
-
Purification: The recombinant SBCAD can be purified using a multi-step chromatography process, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve high purity.
SBCAD Activity Assay using Ferricenium/HPLC Method
Objective: To determine the kinetic parameters (Km and Vmax) of SBCAD with (S)-2-Methylbutyryl-CoA and other acyl-CoA substrates. This assay utilizes ferricenium as an artificial electron acceptor, and the reaction products are quantified by High-Performance Liquid Chromatography (HPLC).[3][4]
Materials:
-
Purified recombinant human SBCAD
-
Synthetic (S)-2-Methylbutyryl-CoA
-
Alternative acyl-CoA substrates (e.g., isobutyryl-CoA, butyryl-CoA)
-
Ferricenium hexafluorophosphate
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and a fixed concentration of ferricenium hexafluorophosphate.
-
Enzyme Addition: Add a known amount of purified SBCAD to the reaction mixture and incubate briefly at 37°C.
-
Substrate Addition: Initiate the reaction by adding varying concentrations of (S)-2-Methylbutyryl-CoA or the alternative acyl-CoA substrate.
-
Time Points: At specific time intervals, quench a portion of the reaction by adding a suitable stop solution (e.g., strong acid).
-
HPLC Analysis: Analyze the quenched reaction mixtures by reverse-phase HPLC to separate and quantify the remaining substrate and the formed product (tiglyl-CoA for (S)-2-Methylbutyryl-CoA). The compounds are detected by their absorbance at 260 nm.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the substrate consumption or product formation curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Experimental Workflow
The following diagram outlines the key steps involved in validating the biological activity of synthetic (S)-2-Methylbutyryl-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolated 2-Methylbutyrylglycinuria Caused by Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency: Identification of a New Enzyme Defect, Resolution of Its Molecular Basis, and Evidence for Distinct Acyl-CoA Dehydrogenases in Isoleucine And Valine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Acyl-CoA Analysis: A Comparative Review of Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism, the precise measurement of acyl-Coenzyme A (acyl-CoA) levels is of paramount importance. Acyl-CoAs are central metabolic intermediates, participating in a vast array of cellular processes including fatty acid metabolism, energy production, and the regulation of signaling pathways. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This guide presents an objective comparison of the leading methods for acyl-CoA analysis, complete with supporting quantitative data, detailed experimental protocols, and visual representations of workflows and relevant biological pathways.
The quantification of acyl-CoAs in biological samples presents analytical challenges due to their low abundance and inherent instability. The primary methods employed for their analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic or fluorometric assays. Each of these techniques offers a unique combination of sensitivity, specificity, throughput, and accessibility.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by the specific requirements of the research question, including the desired sensitivity, the number of samples to be analyzed, and the availability of instrumentation. The following table summarizes key performance metrics for the principal methods of acyl-CoA analysis.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic/Fluorometric Assays |
| Limit of Detection (LOD) | 1-5 fmol[1] | 0.114 pmol (for CoA)[2] | 0.003 ng/mL (for ACADL)[3], 0.3 µM (for fatty acyl-CoA)[4] |
| Limit of Quantification (LOQ) | S/N of 10[5][6] | S/N of 10[7] | 2.5-250 µM (for CoA)[8] |
| Linearity Range (r²) | > 0.98[6] | > 0.99[7] | 0.3 to 100 µM (fluorometric)[4], 5 to 1000 µM (colorimetric)[9] |
| Precision (CV%) | Intra-assay: <1-3%, Inter-assay: <1-3% | Intra-assay: 1-3%[2] | Intra-assay: <10%, Inter-assay: <10% (typical) |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time) | Variable (dependent on enzyme specificity) |
| Throughput | Moderate (5-20 min per sample) | Low to moderate (15-30 min per sample) | High (plate-based format) |
| Analyte Coverage | Broad (short- to very-long-chain) | Limited (typically short- to long-chain) | Specific to total acyl-CoAs or a subset |
Experimental Protocols
Accurate and reproducible quantification of acyl-CoAs is highly dependent on meticulous sample handling and preparation, as well as optimized analytical procedures. Below are detailed methodologies for each of the compared techniques.
Acyl-CoA Extraction from Cultured Cells (for LC-MS/MS and HPLC-UV)
This protocol is a representative method for the extraction of acyl-CoAs from mammalian cell cultures.
-
Cell Harvesting: For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Lysis and Extraction: Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform (B151607):methanol (1:2 v/v) to the cell pellet. For adherent cells, use a cell scraper to collect the cells in the solvent. Vortex the lysate vigorously for 2 minutes.[10]
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[10]
-
Aqueous Phase Collection: The acyl-CoAs will be in the upper aqueous phase. Carefully collect the upper aqueous phase into a new pre-chilled tube.[10]
-
Sample Concentration: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.[10]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with the subsequent analysis, such as 5% sulfosalicylic acid (SSA) in water for LC-MS/MS.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.[11]
-
Mobile Phase B: 95:5 (v:v) acetonitrile (B52724):water with 5 mM ammonium acetate.[11]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Monitor specific precursor-to-product ion transitions for each acyl-CoA species and any internal standards.[12]
-
-
Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Analysis
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of potassium phosphate (B84403) buffer and acetonitrile is commonly used.[13]
-
-
UV Detection:
-
Wavelength: Monitor the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of the Coenzyme A molecule.[7]
-
-
Data Analysis: Calculate the concentration of acyl-CoAs by comparing the peak area to a standard curve prepared with known concentrations of the analyte.
Enzymatic/Fluorometric Assay
-
Sample Preparation: Homogenize or sonicate cells in a cold buffer containing a non-ionic detergent (e.g., 0.5% Triton X-100). Centrifuge to remove cellular debris.[4]
-
Reaction Setup: In a 96-well plate, add the sample, standards, and a reaction mixture provided by the assay kit. This mixture typically contains enzymes that act on acyl-CoAs to produce a detectable signal.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 30-40 minutes).[4][8]
-
Measurement: Read the absorbance or fluorescence using a plate reader at the wavelength specified in the kit protocol.
-
Calculation: Determine the acyl-CoA concentration based on the standard curve.
Visualizing Workflows and Pathways
To further clarify the analytical process and the biological context of acyl-CoAs, the following diagrams have been generated.
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Role of Acetyl-CoA in Histone Acetylation.
Conclusion
The accurate quantification of acyl-CoAs is essential for advancing our understanding of cellular metabolism in health and disease. For comprehensive and highly sensitive profiling of a wide range of acyl-CoA species, LC-MS/MS is the method of choice.[12] HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species. Enzymatic and fluorometric assays provide a high-throughput option for targeted analysis or for laboratories without access to specialized chromatographic equipment. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to generate reliable and meaningful data, thereby contributing to new discoveries in metabolic research and drug development.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD661Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Coenzyme A Assay Kit (ab102504) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
A Comparative Guide to the Kinetic Differences in Isobutyryl-CoA and (S)-2-Methylbutyryl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of isobutyryl-CoA and (S)-2-methylbutyryl-CoA, with a focus on the kinetic differences between the key enzymes involved. Isobutyryl-CoA and (S)-2-methylbutyryl-CoA are critical intermediates in the catabolism of the branched-chain amino acids valine and isoleucine, respectively.[1][2] Understanding the kinetic nuances of these pathways is essential for research into metabolic disorders and the development of targeted therapeutics.
Metabolic Pathways Overview
The degradation of valine and isoleucine converges on common downstream pathways after a series of initial distinct enzymatic steps. The primary focus of this guide is the initial dehydrogenation step, which represents a key point of divergence and substrate specificity.
-
Valine Catabolism: Valine is catabolized to isobutyryl-CoA. Isobutyryl-CoA is then oxidized by isobutyryl-CoA dehydrogenase (IBDH), encoded by the ACAD8 gene, to form methacrylyl-CoA.[3]
-
Isoleucine Catabolism: Isoleucine is broken down into (S)-2-methylbutyryl-CoA. This intermediate is subsequently oxidized by 2-methylbutyryl-CoA dehydrogenase, also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD), encoded by the ACADSB gene, to yield tiglyl-CoA.[4][5]
Following these initial steps, the metabolic pathways converge. Both methacrylyl-CoA and the products of tiglyl-CoA degradation are further metabolized to propionyl-CoA, which then enters the citric acid cycle after conversion to succinyl-CoA.[1]
Comparative Enzyme Kinetics
The primary enzymes dictating the metabolic fates of isobutyryl-CoA and (S)-2-methylbutyryl-CoA are IBDH and SBCAD, respectively. Their substrate specificity and catalytic efficiency are key determinants of the flux through each pathway.
Isobutyryl-CoA Dehydrogenase (IBDH)
IBDH exhibits a clear preference for its cognate substrate, isobutyryl-CoA. However, it also demonstrates some activity towards (S)-2-methylbutyryl-CoA, indicating a degree of substrate promiscuity.
2-Methylbutyryl-CoA Dehydrogenase (SBCAD)
SBCAD is highly specific for (S)-2-methylbutyryl-CoA. While one study reports kinetic parameters for isobutyryl-CoA, another indicates no activity towards this substrate, highlighting a point of contention in the literature that may depend on experimental conditions or the specific enzyme variant studied.[4]
Data Presentation
The following tables summarize the available quantitative kinetic data for the key enzymes in isobutyryl-CoA and (S)-2-methylbutyryl-CoA metabolism.
Table 1: Kinetic Parameters of Isobutyryl-CoA Dehydrogenase (IBDH)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Isobutyryl-CoA | 28 | 22.4 | 0.8 |
| (S)-2-Methylbutyryl-CoA | N/A | N/A | 0.23 |
Data for IBDH from a study on the purified recombinant enzyme. Note that individual Km and kcat values for (S)-2-Methylbutyryl-CoA were not provided in the cited source.
Table 2: Kinetic Parameters of 2-Methylbutyryl-CoA Dehydrogenase (SBCAD)
| Substrate | Apparent Km (µM) | Apparent Vmax (µmol min⁻¹ mg⁻¹) |
| (S)-2-Methylbutyryl-CoA | 20 | 2.2 |
| Isobutyryl-CoA | 89 | 2.0 |
Data for SBCAD from a study using phenazine (B1670421) methosulfate as an artificial electron acceptor. It is important to note that another study reports no activity of human SBCAD towards isobutyryl-CoA.[4]
Table 3: Kinetic Parameters of Downstream Enzymes
| Enzyme | Substrate | Km (mM) |
| Propionyl-CoA Carboxylase | Propionyl-CoA | 0.29 |
| Bicarbonate | 3.0 | |
| ATP | 0.08 | |
| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | N/A |
Experimental Protocols
The determination of acyl-CoA dehydrogenase activity is commonly performed using the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay.[8]
ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity
Principle:
This assay measures the decrease in fluorescence of ETF as it is reduced by an acyl-CoA dehydrogenase in the presence of its substrate. The rate of fluorescence decrease is proportional to the enzyme activity. The reaction is performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen.[8]
Materials:
-
Purified recombinant or isolated acyl-CoA dehydrogenase (IBDH or SBCAD)
-
Purified recombinant porcine ETF
-
Isobutyryl-CoA or (S)-2-methylbutyryl-CoA substrate solutions
-
Reaction Buffer: 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA
-
Anaerobic cuvette or 96-well microplate
-
Spectrofluorometer with excitation at 340 nm and emission at 490 nm
-
Glucose oxidase and catalase (for enzymatic oxygen removal in microplate format)
-
Argon or nitrogen gas
Procedure (Cuvette-based):
-
Prepare the reaction mixture in an anaerobic cuvette containing the reaction buffer, ETF, and the acyl-CoA dehydrogenase.
-
Seal the cuvette and deoxygenate the mixture by subjecting it to multiple cycles of vacuum and purging with an inert gas (e.g., argon).
-
Initiate the reaction by injecting the acyl-CoA substrate into the cuvette.
-
Immediately monitor the decrease in ETF fluorescence at 490 nm with excitation at 340 nm.
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the acyl-CoA substrate.
Procedure (Microplate-based):
-
Prepare a reaction mixture containing the reaction buffer, ETF, glucose, catalase, and glucose oxidase in a 96-well microplate. This enzymatic system removes dissolved oxygen.
-
Add the acyl-CoA dehydrogenase to the wells.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately place the microplate in a fluorescence plate reader and monitor the decrease in fluorescence at 490 nm (excitation at 340 nm) at a controlled temperature (e.g., 32°C).[8]
-
Calculate the reaction rates and determine kinetic parameters as described for the cuvette-based assay.
Mandatory Visualization
Metabolic Pathways of Isobutyryl-CoA and (S)-2-Methylbutyryl-CoA```dot
Caption: Experimental workflow for the comparative kinetic analysis of IBDH and SBCAD.
Logical Relationship of Substrate Specificity
Caption: Substrate specificity relationship between IBDH, SBCAD, and their respective primary substrates.
Conclusion
The kinetic data reveal a clear specialization of IBDH and SBCAD for their respective substrates, isobutyryl-CoA and (S)-2-methylbutyryl-CoA. IBDH demonstrates a significantly higher catalytic efficiency for isobutyryl-CoA, although it can metabolize (S)-2-methylbutyryl-CoA to a lesser extent. Conversely, SBCAD is highly specific for (S)-2-methylbutyryl-CoA, with conflicting reports on its ability to process isobutyryl-CoA. These kinetic differences ensure the fidelity of the valine and isoleucine catabolic pathways under normal physiological conditions.
For researchers in drug development, these findings highlight the potential for designing specific inhibitors or modulators for either IBDH or SBCAD. Such compounds could be valuable tools for studying the metabolic consequences of pathway-specific disruptions and may hold therapeutic potential for related metabolic disorders. Further research is warranted to resolve the conflicting data on SBCAD's activity with isobutyryl-CoA and to fully elucidate the kinetic parameters of both enzymes with a comprehensive range of substrates.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. youtube.com [youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Standard Reference Material for (S)-2-Methylbutyryl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving isoleucine metabolism and related genetic disorders, the availability of a well-characterized standard reference material for (S)-2-Methylbutyryl-CoA is crucial for ensuring the accuracy and reproducibility of experimental results.[1][2] (S)-2-Methylbutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid L-isoleucine.[3][4] Deficiencies in the enzyme responsible for its metabolism, short/branched-chain acyl-CoA dehydrogenase (SBCAD), lead to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, causing the genetic disorder 2-methylbutyryl-CoA dehydrogenase deficiency.[3][4]
This guide provides a comprehensive comparison of strategies for establishing a standard reference material for (S)-2-Methylbutyryl-CoA, contrasting in-house synthesis and purification with the procurement of commercially available alternatives. It includes detailed experimental protocols and data presentation to aid researchers in making informed decisions.
Comparison of Sourcing Strategies: In-House Synthesis vs. Commercial Alternatives
The choice between synthesizing (S)-2-Methylbutyryl-CoA in-house and purchasing from a commercial vendor depends on factors such as required purity, quantity, cost, and the analytical capabilities of the laboratory.
| Feature | In-House Synthesis and Purification | Commercial Alternatives |
| Purity & Characterization | Full control over the purification process allows for the potential of achieving very high purity. Comprehensive characterization is the responsibility of the synthesizing laboratory. | Purity can vary between suppliers and batches. A Certificate of Analysis (CoA) should be requested, but the extent of characterization may be limited. |
| Cost | Initial setup costs for reagents and equipment may be high. However, for larger quantities, the cost per unit may be lower. | Generally more expensive for small quantities. Prices can vary significantly between suppliers. |
| Availability & Lead Time | Synthesis and purification are time-consuming processes. | Readily available from various suppliers, though lead times can vary.[5][6][7] |
| Flexibility | Allows for the synthesis of isotopically labeled standards (e.g., ¹³C, ¹⁵N) for use as internal standards in mass spectrometry-based assays. | Limited availability of isotopically labeled standards. |
| Quality Control | The laboratory has complete oversight of the entire quality control process, from starting materials to the final product. | Reliance on the vendor's quality control procedures. Independent verification is recommended. |
Quality Control and Characterization of the Standard Reference Material
A robustly characterized standard reference material for (S)-2-Methylbutyryl-CoA should have its identity, purity, and concentration rigorously determined. The following analytical techniques are recommended:
| Analytical Technique | Parameter Measured | Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC)-UV | Purity (area %) | ≥ 98% |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identity (mass-to-charge ratio and fragmentation pattern) and Purity | Consistent with the theoretical mass and fragmentation of (S)-2-Methylbutyryl-CoA. No significant impurities detected. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition (accurate mass) | Mass accuracy within ± 5 ppm of the theoretical mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural Integrity and Identity | Spectra consistent with the proposed structure of (S)-2-Methylbutyryl-CoA.[8] |
| Quantitative NMR (qNMR) | Concentration and Purity | Accurate concentration determination against a certified internal standard. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of (S)-2-Methylbutyryl-CoA are provided below.
Protocol 1: Chemo-enzymatic Synthesis of (S)-2-Methylbutyryl-CoA
This protocol is adapted from methods for the synthesis of short-chain acyl-CoAs.
Materials:
-
(S)-2-Methylbutyric acid
-
Coenzyme A (CoA) lithium salt
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
0.1 M HCl
Procedure:
-
Dissolve (S)-2-Methylbutyric acid in anhydrous DMF.
-
Add CDI in a 1.1 molar excess to the (S)-2-Methylbutyric acid solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
In a separate vial, dissolve Coenzyme A lithium salt in water and adjust the pH to 8.0 with TEA.
-
Add the CoA solution to the acyl-imidazole solution and stir at room temperature for 3 hours.
-
Acidify the reaction mixture to pH 3 with 0.1 M HCl.
-
Precipitate the crude (S)-2-Methylbutyryl-CoA by adding an excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the product and discard the supernatant.
-
Wash the pellet with diethyl ether and dry under a stream of nitrogen.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
Crude (S)-2-Methylbutyryl-CoA
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Dissolve the crude (S)-2-Methylbutyryl-CoA in Mobile Phase A and filter through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample and elute with a linear gradient of Mobile Phase B from 5% to 50% over 30 minutes.
-
Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the major peak.
-
Pool the pure fractions and lyophilize to obtain the purified (S)-2-Methylbutyryl-CoA.
Protocol 3: Characterization by LC-MS/MS
Materials and Equipment:
-
Purified (S)-2-Methylbutyryl-CoA
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Dissolve the purified (S)-2-Methylbutyryl-CoA in Mobile Phase A.
-
Inject the sample onto the LC system.
-
Elute with a suitable gradient of Mobile Phase B.
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the precursor ion of (S)-2-Methylbutyryl-CoA (m/z 852.2) and its characteristic product ion (m/z 345.1) corresponding to the loss of the 3'-phospho-ADP moiety.
Protocol 4: Structural Verification by NMR Spectroscopy
Materials and Equipment:
-
Purified and lyophilized (S)-2-Methylbutyryl-CoA
-
NMR spectrometer (≥500 MHz)
-
Deuterium oxide (D₂O)
-
NMR tubes
Procedure:
-
Dissolve 1-5 mg of (S)-2-Methylbutyryl-CoA in D₂O.
-
Acquire ¹H and ¹³C NMR spectra.
-
The expected ¹H NMR signals for the 2-methylbutyryl moiety include a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, a multiplet for the chiral center proton, and a doublet for the methyl group at the chiral center.
-
The expected ¹³C NMR signals should correspond to all the carbon atoms in the molecule.
Mandatory Visualizations
Caption: Role of (S)-2-Methylbutyryl-CoA in Isoleucine Metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Methylbutyryl-CoA (HMDB0001041) [hmdb.ca]
- 3. 2-Methylbutyryl-CoA - Wikipedia [en.wikipedia.org]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. (S)-2-Methylbutyryl-CoA tetrasodium | S-Enantiomer | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
inter-laboratory validation of (S)-2-Methylbutyryl-CoA measurement
An Essential Guide to Inter-Laboratory Validation of (S)-2-Methylbutyryl-CoA Measurement
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, the accurate and reproducible measurement of key biomarkers is paramount. (S)-2-Methylbutyryl-CoA, a critical intermediate in the catabolism of the branched-chain amino acid isoleucine, serves as a crucial analyte in this context.[1] Dysregulation of isoleucine metabolism is implicated in various metabolic diseases, making the precise quantification of (S)-2-Methylbutyryl-CoA essential for both basic research and the development of therapeutic interventions.[1] This guide provides an objective comparison of analytical methodologies for the measurement of (S)-2-Methylbutyryl-CoA, supported by experimental data, to facilitate inter-laboratory validation and ensure data consistency.
Alternative Analytical Methodologies
The quantification of short-chain acyl-CoAs like (S)-2-Methylbutyryl-CoA is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. However, other methods, though less common for this specific analyte, are available for broader acyl-CoA analysis and are included here for a comprehensive overview.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the targeted quantification of low-abundance metabolites like (S)-2-Methylbutyryl-CoA. It offers excellent selectivity and sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, it can be suitable for quantifying more abundant acyl-CoA species.
Enzymatic Assays: These assays are based on the specific enzymatic conversion of the analyte, leading to a measurable colorimetric or fluorometric signal. While high-throughput, their availability and specificity for (S)-2-Methylbutyryl-CoA are limited.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the performance characteristics of different analytical methods for the quantification of short-chain acyl-CoAs. It is important to note that while a specific LC-MS/MS method for (S)-2-Methylbutyryl-CoA is detailed, some of the comparative performance data, particularly for alternative methods and inter-laboratory precision, are based on data from chemically similar short-chain acyl-CoAs due to the limited availability of direct inter-laboratory validation studies for (S)-2-Methylbutyryl-CoA.
| Performance Metric | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Specificity | High | Moderate | High (enzyme-dependent) |
| **Linearity (R²) ** | >0.99 | >0.99 | Variable |
| Limit of Detection (LOD) | 2 to 133 nM (for various acyl-CoAs) | Micromolar range | Picomolar to nanomolar range |
| Limit of Quantification (LOQ) | Typically 3x LOD | Micromolar range | Picomolar to nanomolar range |
| Precision (Intra-assay %CV) | <15% | <15% | <20% |
| Precision (Inter-assay %CV) | <15% | <20% | <25% |
| Throughput | High | Medium | High |
Experimental Protocols
Detailed and standardized experimental protocols are critical for achieving reproducible results across different laboratories. Below are the key methodologies for the analysis of (S)-2-Methylbutyryl-CoA.
Sample Preparation: Extraction of Short-Chain Acyl-CoAs
The choice of extraction method significantly impacts the recovery of short-chain acyl-CoAs. Here, we compare two common methods: 5-Sulfosalicylic Acid (SSA) precipitation and Trichloroacetic Acid (TCA) precipitation followed by Solid-Phase Extraction (SPE).
Table 2: Comparison of Extraction Method Recovery for Short-Chain Acyl-CoAs
| Extraction Method | Analyte | Average Recovery (%) |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Acetyl-CoA | 59% |
| Propionyl-CoA | 80% | |
| Isovaleryl-CoA | 59% | |
| Malonyl-CoA | 74% | |
| Coenzyme A (Free) | 74% | |
| Trichloroacetic Acid (TCA) with SPE | Acetyl-CoA | 36% |
| Propionyl-CoA | 62% | |
| Isovaleryl-CoA | 58% | |
| Malonyl-CoA | 26% | |
| Coenzyme A (Free) | 1% |
Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation
This method is recommended for its simplicity and higher recovery rates for a broad range of short-chain acyl-CoAs.
-
Sample Homogenization: Homogenize frozen tissue or cell pellets in a pre-chilled buffer.
-
Protein Precipitation: Add ice-cold 5% (w/v) SSA to the homogenate.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at ≥15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs for LC-MS/MS analysis.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation with Solid-Phase Extraction (SPE)
-
Protein Precipitation: Homogenize samples in ice-cold 10% (w/v) TCA.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
SPE: Remove TCA from the supernatant using a suitable solid-phase extraction column.
-
Elution: Elute the acyl-CoAs from the SPE column.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis of (S)-2-Methylbutyryl-CoA
This protocol provides a robust method for the quantification of (S)-2-Methylbutyryl-CoA.[1]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transition: Monitor the specific precursor-to-product ion transition for (S)-2-Methylbutyryl-CoA, which typically involves the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate group (507 m/z).[1]
-
Mandatory Visualization
To facilitate a deeper understanding of the underlying biochemistry and experimental processes, the following diagrams are provided.
References
A Comparative Analysis of Isoleucine Metabolism Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different species is paramount. This guide provides a comprehensive comparative analysis of isoleucine metabolism in key model organisms: Homo sapiens (humans), Mus musculus (mice), the yeast Saccharomyces cerevisiae, and the bacterium Escherichia coli. This comparison highlights fundamental differences and similarities in isoleucine biosynthesis, catabolism, and regulation, offering critical insights for metabolic engineering, drug discovery, and the study of metabolic diseases.
Isoleucine, an essential branched-chain amino acid (BCAA) for mammals, plays a crucial role not only as a building block for proteins but also as a signaling molecule in key metabolic processes. While humans and mice must obtain isoleucine from their diet, microorganisms like E. coli and S. cerevisiae can synthesize it de novo. This fundamental difference in biosynthetic capability underscores the varied metabolic strategies employed by different organisms.
Isoleucine Biosynthesis: A Tale of Two Kingdoms
The biosynthesis of isoleucine is a multi-step enzymatic pathway that is absent in mammals but present in many microorganisms and plants. In E. coli and S. cerevisiae, the pathway begins with L-threonine.
Key Biosynthetic Enzymes and Pathways:
The synthesis of isoleucine from threonine involves a conserved series of five enzymatic reactions. The initial and committed step is catalyzed by threonine deaminase (also known as threonine dehydratase), which converts L-threonine to α-ketobutyrate. This is a key regulatory point in the pathway.
-
E. coli : The genes encoding the isoleucine biosynthetic enzymes are organized in the ilv operon. The key enzymes include threonine deaminase (IlvA), acetohydroxy acid synthase (IlvB/N/I/H), dihydroxy-acid dehydratase (IlvD), and branched-chain amino acid transaminase (IlvE).[1] The expression of the ilv operon is subject to complex regulation, including feedback inhibition and genetic control.
-
S. cerevisiae : In yeast, the genes for isoleucine biosynthesis (ILV) are not typically found in operons but are regulated coordinately. The corresponding enzymes are threonine deaminase (ILV1), acetolactate synthase (ILV2/ILV6), acetohydroxyacid reductoisomerase (ILV5), dihydroxyacid dehydratase (ILV3), and branched-chain amino acid transaminase (BAT1/BAT2).[1]
It's noteworthy that some bacteria, like E. coli, can utilize "underground" or promiscuous enzyme activities to create alternative, less efficient pathways for isoleucine biosynthesis when the primary pathway is blocked.[1]
Caption: Simplified isoleucine catabolism pathway.
Regulation of Isoleucine Metabolism: A Multi-layered Control System
The metabolism of isoleucine is tightly regulated to maintain cellular homeostasis. The primary mechanisms of control include allosteric feedback inhibition and genetic regulation of enzyme expression.
Allosteric Regulation:
The key regulatory enzyme in isoleucine biosynthesis, threonine deaminase , is subject to allosteric feedback inhibition by the end-product, isoleucine. This is a classic example of non-competitive inhibition where isoleucine binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity. [2]
-
In E. coli, threonine deaminase (IlvA) is also allosterically activated by valine, another branched-chain amino acid. This interplay between isoleucine and valine allows for a fine-tuned response to the cellular concentrations of these amino acids. [3]* In S. cerevisiae, the anabolic threonine deaminase (ILV1) is also inhibited by isoleucine. However, yeast also possesses a catabolic serine/threonine deaminase (encoded by the CHA1 gene) which is not subject to feedback inhibition by isoleucine. [4] Genetic Regulation:
-
E. coli : The genes for isoleucine and valine biosynthesis are organized into the ilv operon. The expression of this operon is controlled by a process called attenuation, which is sensitive to the levels of charged tRNAs for leucine, valine, and isoleucine. Additionally, the operon is subject to repression by the final products of the pathway. [5]The ilvIH operon, encoding one of the acetohydroxyacid synthase isozymes, is positively regulated by the Lrp (leucine-responsive regulatory protein). [6][7]* S. cerevisiae : The expression of the ILV genes is regulated by a general amino acid control system, which responds to starvation for any single amino acid. The key transcriptional activator in this system is Gcn4p. [3][8]Additionally, there is a specific multivalent repression observed when all three branched-chain amino acids (isoleucine, valine, and leucine) are present in high concentrations. [9]
Quantitative Comparison of Key Enzymes
The following table summarizes available kinetic parameters for key enzymes in isoleucine metabolism across the different species. This data is essential for building accurate metabolic models.
| Enzyme | Species | Substrate | K_m | V_max | Inhibitor | K_i |
| Threonine Deaminase (IlvA) | E. coli | L-Threonine | ~5-10 mM | - | Isoleucine | ~5 µM [3] |
| Threonine Deaminase (ILV1) | S. cerevisiae | L-Threonine | - | - | Isoleucine | - |
| Branched-chain Amino Acid Transaminase (IlvE) | E. coli | Isoleucine | - | - | - | - |
| Branched-chain Amino Acid Transaminase (BCATm) | Homo sapiens | Isoleucine | - | - | - | - |
| Branched-chain Amino Acid Transaminase (BCATm) | Mus musculus | Isoleucine | - | - | - | - |
| Branched-chain Amino Acid Transaminase (BAT1/2) | S. cerevisiae | Isoleucine | - | - | - | - |
Experimental Protocols for Studying Isoleucine Metabolism
A variety of experimental techniques are employed to investigate isoleucine metabolism. Below are outlines of key protocols.
Enzyme Activity Assays
1. Threonine Deaminase Activity Assay:
-
Principle: The activity of threonine deaminase is determined by measuring the formation of its product, α-ketobutyrate.
-
Method: A common method involves a coupled enzymatic reaction where the α-ketobutyrate produced is converted to a derivative that can be quantified spectrophotometrically.
-
Detailed Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), pyridoxal-5'-phosphate (PLP) as a cofactor, and the substrate, L-threonine.
-
Initiate the reaction by adding the enzyme extract or purified threonine deaminase.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Quantify the α-ketobutyrate formed. This can be done by reacting it with 2,4-dinitrophenylhydrazine (B122626) to form a colored phenylhydrazone, which can be measured at a specific wavelength (e.g., 540 nm).
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
-
2. Branched-chain Amino Acid Aminotransferase (BCAT) Activity Assay:
-
Principle: BCAT activity can be measured in either the forward or reverse direction. A common method measures the formation of glutamate (B1630785) in the forward reaction.
-
Method: A coupled-enzyme assay is often used, where the product of the BCAT reaction is used as a substrate for a second enzyme, leading to a change in absorbance that can be monitored. [10]* Detailed Protocol:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), a branched-chain amino acid (e.g., isoleucine), α-ketoglutarate, and PLP.
-
Initiate the reaction by adding the cell lysate or purified BCAT.
-
Incubate at a controlled temperature.
-
The glutamate produced can be measured using glutamate dehydrogenase, which in the presence of NAD+, converts glutamate to α-ketoglutarate and NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm. [11] 5. Enzyme activity is calculated from the rate of NADH formation.
-
Metabolic Flux Analysis (MFA) using 13C-Labeled Isoleucine
-
Principle: MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions in a living cell. By feeding cells with a substrate labeled with a stable isotope like 13C, the distribution of the label in downstream metabolites can be traced and used to calculate the flux through different pathways. [12]* Workflow:
dot
Caption: A typical workflow for ¹³C-Metabolic Flux Analysis.
-
Detailed Protocol Outline:
-
Cell Culture and Labeling: Culture cells in a defined medium where the standard isoleucine is replaced with a 13C-labeled isoleucine tracer (e.g., [U-13C6]-isoleucine). The duration of labeling should be sufficient to reach isotopic steady state. [13] 2. Metabolic Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by flash-freezing the cells in a cold solvent like liquid nitrogen or a cold methanol/water mixture. [14][15] 3. Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water). [16][17] 4. Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., TCA cycle intermediates, other amino acids) using mass spectrometry (GC-MS or LC-MS/MS).
-
Data Analysis and Flux Calculation: The measured mass isotopomer distributions are used in computational models to estimate the intracellular metabolic fluxes.
-
Conclusion
This comparative analysis reveals both conserved and divergent features of isoleucine metabolism across different species. While the catabolic pathway is largely conserved, the ability to synthesize isoleucine is a key differentiator between mammals and the microorganisms studied. The regulatory mechanisms, both allosteric and genetic, also exhibit species-specific adaptations. For researchers in drug development and metabolic engineering, these differences present both challenges and opportunities. A thorough understanding of these species-specific metabolic networks is crucial for the rational design of therapeutic interventions and the development of efficient microbial cell factories. The provided experimental protocols and quantitative data serve as a valuable resource for further investigation into the intricate world of isoleucine metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. Feedback Inhibition [ib.bioninja.com.au]
- 3. Cooperative binding of the feedback modifiers isoleucine and valine to biosynthetic threonine deaminase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of a catabolic L-serine (L-threonine) deaminase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yeast Metabolomics: Sample Preparation for a GC/MS-Based Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimation of branched-chain alpha-keto acid dehydrogenase activation in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Threonine deaminase: A structure-function study" by Cindy Lee Wolfe [docs.lib.purdue.edu]
- 10. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 11. Enhanced allosteric regulation of threonine deaminase and acetohydroxy acid synthase from Escherichia coli in a permeabilized-cell assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating the Role of (S)-2-Methylbutyryl-CoA in Cellular Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolic intermediates in cellular signaling is paramount. (S)-2-Methylbutyryl-CoA, a short-branched chain acyl-CoA derived from the catabolism of the essential amino acid L-isoleucine, is emerging from the shadows of intermediary metabolism to be recognized as a potential player in cellular regulation. This guide provides an objective comparison of (S)-2-Methylbutyryl-CoA's role in the context of other signaling acyl-CoAs, supported by experimental data and detailed protocols to aid in the validation of its function.
(S)-2-Methylbutyryl-CoA and its Position in Cellular Metabolism
(S)-2-Methylbutyryl-CoA is a key intermediate in the mitochondrial degradation pathway of L-isoleucine.[1][2] The catabolism of branched-chain amino acids (BCAAs), including isoleucine, leucine, and valine, is crucial for energy production and providing precursors for other biosynthetic pathways.[3][4] The enzyme Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD), encoded by the ACADSB gene, catalyzes the dehydrogenation of (S)-2-methylbutyryl-CoA to tiglyl-CoA.[1][5][6] Genetic deficiencies in SBCAD lead to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the clinical condition known as 2-methylbutyrylglycinuria, which can present with a range of neurological symptoms.[2][6][7] This clinical relevance underscores the importance of understanding the on- and off-pathway roles of this metabolite.
Figure 1: L-Isoleucine Catabolism
(S)-2-Methylbutyryl-CoA in Cellular Signaling: Protein Acylation
Beyond its metabolic role, (S)-2-Methylbutyryl-CoA is a candidate for mediating a post-translational modification (PTM) known as lysine (B10760008) 2-methylbutyrylation. This places it in a class of short-chain acyl-CoAs that act as donors for histone and non-histone protein acylation, a critical mechanism for regulating gene expression and protein function.[8][9] This process is analogous to the well-studied lysine acetylation, propionylation, and butyrylation.[10]
The addition of the 2-methylbutyryl group to a lysine residue neutralizes its positive charge, which can alter protein structure, protein-protein interactions, and protein-DNA interactions.[10] This modification, driven by the intracellular concentration of (S)-2-Methylbutyryl-CoA, provides a direct link between amino acid metabolism and epigenetic regulation. The enzymes responsible for writing and erasing these marks are likely histone acetyltransferases (HATs) and histone deacetylases (HDACs), some of which exhibit promiscuous activity with various acyl-CoA species.[11]
Figure 2: Mechanism of Histone Acylation
Comparative Analysis: (S)-2-Methylbutyryl-CoA vs. Other Acyl-CoA Signaling Molecules
To validate the specific role of (S)-2-Methylbutyryl-CoA, it is essential to compare its performance and characteristics against other well-established short-chain acyl-CoA signaling molecules.
| Feature | (S)-2-Methylbutyryl-CoA | Acetyl-CoA | Propionyl-CoA | Butyryl-CoA | Succinyl-CoA |
| Primary Origin | L-Isoleucine Catabolism[1][2] | Glucose, Fatty Acid, Amino Acid Metabolism | BCAA & Odd-Chain Fatty Acid Catabolism | Gut Microbiota (Butyrate)[12] | TCA Cycle |
| PTM Mediated | 2-Methylbutyrylation | Acetylation[13] | Propionylation[9] | Butyrylation[9] | Succinylation[9] |
| Chemical Property | Branched, Hydrophobic | Smallest Acyl Group | Linear, Hydrophobic | Linear, Hydrophobic | Dicarboxylic, Negatively Charged[14] |
| Known Signaling Role | Emerging, potential epigenetic regulation | Ubiquitous, gene activation[10][15] | Transcriptional regulation | HDAC inhibition, gene activation[16] | Diverse roles, alters protein charge[14] |
| Associated Enzymes | SBCAD (ACADSB)[1] | HATs, HDACs | HATs, HDACs | HATs, HDACs | HATs (e.g., GCN5), Sirtuins |
Experimental Protocols for Validation
Validating the signaling role of (S)-2-Methylbutyryl-CoA requires a multi-faceted approach combining analytical chemistry, proteomics, and molecular biology.
Figure 3: Validation Workflow
This protocol is adapted from established methods for the analysis of acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitivity and specificity.[17]
A. Materials:
-
Cultured cell pellets
-
Ice-cold 80% Methanol in water
-
Liquid nitrogen
-
Centrifuge capable of 4°C and >14,000 x g
-
Vacuum concentrator
-
LC-MS/MS system
B. Method:
-
Metabolic Quenching: Rapidly wash cell monolayers with ice-cold saline, then immediately add liquid nitrogen to flash-freeze and quench metabolic activity.
-
Cell Lysis and Extraction: Scrape the frozen cells into a pre-chilled tube containing 1 mL of ice-cold 80% methanol. Homogenize thoroughly by vortexing or sonication, ensuring the sample remains cold.
-
Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[17]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.[18]
-
Sample Concentration: Dry the supernatant completely in a vacuum concentrator. This step concentrates the sample and improves the stability of the acyl-CoAs.[18]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a C18 reversed-phase column with a gradient elution program to separate the different acyl-CoA species. Optimize mass spectrometer parameters for the detection and quantification of (S)-2-Methylbutyryl-CoA and other short-chain acyl-CoAs based on their specific mass-to-charge ratios.
Quantitative Data and Performance Comparison
The choice of analytical method is critical and depends on the specific research question, available equipment, and required sensitivity.
| Method | Principle | Sensitivity | Specificity | Throughput | Primary Use Case |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (fmol-pmol) | Very High | Medium | Comprehensive profiling and accurate quantification of multiple acyl-CoA species.[17] |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance of the adenine (B156593) ring of CoA. | Medium (pmol) | Medium | Medium | Quantification of more abundant acyl-CoA species; more accessible than LC-MS/MS.[17] |
| Enzymatic Assays | Enzyme-catalyzed reaction that produces a detectable signal (colorimetric or fluorometric). | Low to Medium | Low to High | High | Rapid screening of total or specific acyl-CoAs; suitable for labs without mass spectrometers.[17] |
Illustrative Experimental Data: The table below shows hypothetical data representing the fold change in acyl-CoA levels in cells with SBCAD deficiency compared to wild-type controls, as would be measured by LC-MS/MS.
| Acyl-CoA Species | Fold Change in SBCAD-deficient cells (relative to WT) | Putative Biological Implication |
| (S)-2-Methylbutyryl-CoA | ↑↑↑ (e.g., >50-fold) | Substrate accumulation, increased potential for 2-methylbutyrylation. |
| Propionyl-CoA | ↓ (e.g., 0.5-fold) | Reduced downstream flux from isoleucine catabolism. |
| Acetyl-CoA | ↔ (e.g., ~1-fold) | May be largely unaffected depending on cellular metabolic state. |
| Butyryl-CoA | ↔ (e.g., ~1-fold) | Derived from different pathways, likely unaffected. |
This guide provides a framework for investigating the signaling role of (S)-2-Methylbutyryl-CoA. By employing rigorous analytical techniques and comparing its function to that of other acyl-CoAs, researchers can elucidate the specific contributions of this isoleucine-derived metabolite to cellular regulation, potentially uncovering new therapeutic targets for metabolic and neurological disorders.
References
- 1. uniprot.org [uniprot.org]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mendelian.co [mendelian.co]
- 7. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone acylation at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of (S)-2-Methylbutyryl-CoA and its Enantiomers in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of (S)-2-Methylbutyryl-CoA and its enantiomer, (R)-2-Methylbutyryl-CoA, in biochemical assays. The focus is on their roles as substrates for acyl-CoA dehydrogenases, key enzymes in branched-chain amino acid metabolism. This document summarizes available quantitative data, presents detailed experimental protocols, and visualizes the relevant metabolic pathway to support research and development in metabolic disorders and drug discovery.
Introduction
(S)-2-Methylbutyryl-CoA is a crucial intermediate in the catabolism of the essential amino acid L-isoleucine.[1] Its metabolic fate is primarily governed by the mitochondrial enzyme Short/Branched-chain Acyl-CoA Dehydrogenase (SBCAD), which catalyzes its dehydrogenation to tiglyl-CoA.[2] Deficiencies in SBCAD activity lead to the accumulation of (S)-2-Methylbutyryl-CoA and its derivatives, resulting in the genetic disorder known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD).[3] Understanding the substrate specificity of SBCAD and related enzymes is paramount for diagnosing this condition and for developing potential therapeutic interventions. This guide compares the activity of the natural (S)-enantiomer with its synthetic (R)-enantiomer in enzymatic assays.
Data Presentation: Comparison of Enantiomer Activity
The available data on the enzymatic activity of (R)-2-Methylbutyryl-CoA is limited, as the (S)-enantiomer is the physiologically relevant substrate. However, the following table summarizes the known kinetic parameters and activities of SBCAD and the related enzyme, Isobutyryl-CoA Dehydrogenase (ACAD8), with (S)-2-Methylbutyryl-CoA and other substrates. A single study reported the activity of a purified dehydrogenase with the (R)-enantiomer.
| Enzyme | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Relative Activity (%) |
| Short/Branched-chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-Methylbutyryl-CoA | 0.157 | ~25 | 100% |
| (R)-2-Methylbutyryl-CoA | 0.035 | N/A | 22%[4] | |
| Isobutyryl-CoA | No significant activity | N/A | - | |
| Butyryl-CoA | Active | N/A | - | |
| Isovaleryl-CoA | No significant activity | N/A | - | |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | Isobutyryl-CoA | High | N/A | 100% (relative to itself) |
| (S)-2-Methylbutyryl-CoA | Lower activity than with Isobutyryl-CoA | N/A | -[1] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
The "gold standard" for measuring the activity of acyl-CoA dehydrogenases like SBCAD is the anaerobic Electron Transfer Flavoprotein (ETF) fluorescence reduction assay.[5] This method monitors the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase. A more accessible microplate adaptation of this assay has been developed.[5]
Microplate-Based ETF Fluorescence Reduction Assay
1. Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM D-glucose, 1 U/mL glucose oxidase, 100 U/mL catalase.
-
Recombinant porcine ETF (or other suitable ETF).
-
Purified SBCAD enzyme.
-
Substrate solution: (S)-2-Methylbutyryl-CoA or (R)-2-Methylbutyryl-CoA in water.
2. Procedure:
-
Prepare the assay buffer containing the enzymatic deoxygenation system (glucose, glucose oxidase, and catalase).
-
In a 96-well microplate, add the assay buffer to each well.
-
Add recombinant ETF to a final concentration of 1-5 µM.
-
Add the purified SBCAD enzyme to the wells.
-
Initiate the reaction by adding the acyl-CoA substrate to the wells. A range of substrate concentrations is recommended for kinetic analysis.
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the decrease in ETF fluorescence over time at an excitation wavelength of ~340-375 nm and an emission wavelength of ~485-496 nm.[5]
-
The initial rate of fluorescence decrease is proportional to the enzyme activity.
Note: For accurate kinetic parameter determination, it is crucial to use a range of substrate concentrations and perform non-linear regression analysis of the initial rates.
Mandatory Visualization
L-Isoleucine Catabolism Pathway
The following diagram illustrates the metabolic pathway of L-isoleucine, highlighting the central role of (S)-2-Methylbutyryl-CoA and the enzyme SBCAD.
References
- 1. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mendelian.co [mendelian.co]
- 3. Short/branched chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. researchgate.net [researchgate.net]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
confirming the identity of (S)-2-Methylbutyryl-CoA using high-resolution mass spectrometry
An Essential Guide to the Confirmatory Identification of (S)-2-Methylbutyryl-CoA
For researchers, scientists, and drug development professionals engaged in the study of metabolism, particularly in the context of branched-chain amino acid catabolism, the accurate identification of key metabolic intermediates is paramount. (S)-2-Methylbutyryl-CoA is a critical intermediate in the breakdown pathway of isoleucine. Dysregulation of this pathway is implicated in various metabolic disorders, making the precise confirmation of this molecule's identity crucial for advancing research and therapeutic development.
This guide provides a comprehensive comparison of state-of-the-art analytical techniques for the high-confidence identification of (S)-2-Methylbutyryl-CoA, with a primary focus on high-resolution mass spectrometry (HRMS) and its powerful alternatives.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Mass Accuracy
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands as a cornerstone technique for the identification of small molecules in complex biological matrices. Its exceptional mass accuracy allows for the determination of elemental composition, providing a high degree of confidence in the identity of an analyte.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and widely adopted method for the analysis of (S)-2-Methylbutyryl-CoA involves reversed-phase liquid chromatography coupled to a high-resolution mass spectrometer.
1. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., Propionyl-CoA).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Mode: Full scan for accurate mass measurement of the precursor ion and targeted MS/MS (or data-dependent acquisition) for fragmentation analysis.
-
Resolution: ≥ 70,000 (FWHM).
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV for Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Key Identification Parameters
-
Accurate Mass Measurement: The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) of 2-Methylbutyryl-CoA (C₂₆H₄₃N₇O₁₇P₃S) is 852.1805 u. A measured mass within a narrow tolerance (typically < 5 ppm) of the theoretical mass provides strong evidence for the elemental composition.
-
Fragmentation Analysis (MS/MS): Acyl-CoA molecules exhibit a characteristic fragmentation pattern. A key diagnostic fragmentation is the neutral loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety, resulting in a loss of 507.0031 u. The resulting fragment ion corresponds to the pantetheine-S-acyl group. Further fragmentation of the acyl chain can provide additional structural confirmation.
Alternative Confirmatory Techniques
While HRMS provides exceptional mass accuracy, a multi-faceted approach employing orthogonal techniques can deliver unequivocal identification, especially when dealing with isomeric species or complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation Tool
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution, including the determination of stereochemistry. It is considered the "gold standard" for confirming the precise atomic connectivity and three-dimensional structure of a compound.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of purified (S)-2-Methylbutyryl-CoA in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
The final concentration should ideally be in the range of 1-10 mM.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments:
-
1D ¹H NMR: Provides information on the number and chemical environment of protons.
-
1D ¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete structure.
-
Enzyme Assays: Functional Confirmation of Biological Activity
Enzyme assays provide a functional confirmation of the identity of (S)-2-Methylbutyryl-CoA by demonstrating its specific interaction with a relevant enzyme. In the context of isoleucine metabolism, the enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) specifically catalyzes the conversion of (S)-2-Methylbutyryl-CoA to tiglyl-CoA.
Experimental Protocol: SBCAD Activity Assay
This assay typically measures the reduction of an electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.
1. Reaction Mixture:
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
(S)-2-Methylbutyryl-CoA (substrate).
-
SBCAD enzyme (purified or in cell lysate).
-
Electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or a fluorescent probe).
2. Measurement:
-
The rate of reduction of the electron acceptor is monitored spectrophotometrically or fluorometrically.
-
A significant increase in the reaction rate upon the addition of the sample containing putative (S)-2-Methylbutyryl-CoA, which is dependent on the presence of the SBCAD enzyme, confirms the identity and biological activity of the substrate.
Chiral High-Performance Liquid Chromatography (HPLC): Stereochemical Confirmation
Confirming the "S" configuration of 2-Methylbutyryl-CoA is crucial. Chiral HPLC is a powerful technique for separating enantiomers, allowing for the isolation and confirmation of the specific stereoisomer.
Experimental Protocol: Chiral HPLC
1. Chromatographic System:
-
Column: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives).
-
Mobile Phase: Typically a non-polar organic solvent mixture (e.g., hexane (B92381) and isopropanol) for normal-phase chromatography, or a buffered aqueous-organic mixture for reversed-phase chromatography.
-
Detection: UV detection is commonly used, as the CoA moiety has a strong chromophore.
2. Analysis:
-
The retention time of the analyte is compared to that of an authentic standard of (S)-2-Methylbutyryl-CoA.
-
A resolution factor (Rs) of >1.5 between the enantiomeric peaks is generally considered baseline separation.
Quantitative Data Comparison
The following table summarizes key quantitative performance metrics for the discussed techniques, providing a basis for selecting the most appropriate method for a given research objective.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Enzyme Assay | Chiral High-Performance Liquid Chromatography (HPLC) |
| Primary Output | Mass-to-charge ratio (m/z) | Chemical shifts, coupling constants | Reaction rate (activity) | Retention time, Resolution (Rs) |
| Mass Accuracy | < 5 ppm | N/A | N/A | N/A |
| Limit of Detection (LOD) | Low (nM to pM range) | High (~1 µM) | Varies (µM to nM range) | Varies (µM to nM range) |
| Sample Requirement | Low (µL of biological fluid) | High (mg of purified compound) | Moderate (µL to mL of sample) | Moderate (µL of sample) |
| Structural Information | Elemental composition, fragmentation | Complete 3D structure, stereochemistry | Functional confirmation | Stereochemical purity |
| Analysis Time | Minutes per sample | Minutes to hours per sample | Minutes per sample | Minutes per sample |
Visualizing the Workflow and Pathway
To aid in the conceptualization of the identification process and the biological context of (S)-2-Methylbutyryl-CoA, the following diagrams are provided.
Caption: Experimental Workflow for Identifying (S)-2-Methylbutyryl-CoA.
Caption: Simplified Isoleucine Catabolism Pathway.
Conclusion
The definitive identification of (S)-2-Methylbutyryl-CoA necessitates a rigorous analytical approach. High-resolution mass spectrometry provides unparalleled accuracy in determining the elemental composition and is a powerful tool for initial identification and quantification. However, for unequivocal confirmation, especially in complex biological studies or for drug development purposes, a combination of orthogonal techniques is highly recommended. NMR spectroscopy offers the most detailed structural information, including stereochemistry, while enzyme assays provide crucial functional validation. Furthermore, chiral HPLC is indispensable for confirming the specific stereoisomer. By leveraging the complementary strengths of these methods, researchers can achieve the highest level of confidence in the identity of (S)-2-Methylbutyryl-CoA, thereby ensuring the integrity and reliability of their scientific
Safety Operating Guide
Proper Disposal of (S)-2-Methylbutyryl-CoA Tetrasodium Salt: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers and Scientists
(S)-2-Methylbutyryl-CoA tetrasodium (B8768297) salt is an intermediate in isoleucine metabolism, suggesting it is a biochemical that is likely biodegradable.[1][2][3] However, in the absence of definitive hazard data, a cautious approach to its disposal is essential. The cornerstone of this process is a thorough risk assessment conducted by qualified personnel, considering the compound's known chemical properties, its concentration, the solvents used, and any potential byproducts from the experimental protocol.[4] All disposal procedures must strictly adhere to local, state, and federal regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal process, ensure that appropriate personal protective equipment is worn. This is the first line of defense against potential exposure and ensures a safe laboratory environment.
Required Personal Protective Equipment:
-
Safety Goggles: To protect eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing from contamination.
Step-by-Step Disposal Protocol
The proper segregation of waste at the point of generation is a critical step in safe and compliant disposal.[4][5] The appropriate disposal route for (S)-2-Methylbutyryl-CoA tetrasodium salt depends on its physical state (solid or liquid) and the nature of the solvent (aqueous or organic).
1. Waste Segregation:
-
Aqueous Solutions: Solutions of this compound salt in water or aqueous buffers should be collected in a designated, leak-proof container clearly labeled for aqueous chemical waste.[6] While some non-hazardous, biodegradable compounds at low concentrations may be suitable for drain disposal with significant amounts of water, this requires prior and explicit approval from your institution's Environmental Health and Safety (EHS) department.[4][7][8] Without specific data, it is most prudent to treat aqueous solutions as chemical waste.[4]
-
Organic Solvent Solutions: If dissolved in an organic solvent, the waste must be collected in a designated container for organic solvent waste.[4] Halogenated and non-halogenated solvent wastes should be collected in separate containers.[5][6] Organic solvent waste should never be poured down the drain.[4][9]
-
Solid Waste: Any solid materials contaminated with this compound salt, such as unused compound, contaminated pipette tips, centrifuge tubes, and gloves, should be disposed of in a designated container for solid chemical waste.[4][5]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for incineration.[5]
2. Container Labeling and Storage:
Proper labeling of all waste containers is crucial for safety and regulatory compliance.[4][10]
-
Labeling: All waste containers must be clearly labeled with:
-
The full chemical name: "this compound salt"
-
The solvent and approximate concentration.
-
The date the waste was first added.
-
Appropriate hazard warnings as determined by your institution.
-
-
Storage: Waste containers should be kept securely closed except when adding waste.[6][9] They must be stored in a designated and well-ventilated satellite accumulation area, away from incompatible materials, until collected by the institution's EHS department.[4][7][9]
3. Final Disposal:
The ultimate disposal of the collected waste must be handled by the institution's EHS office or a licensed chemical waste disposal company. Adherence to institutional protocols is mandatory to ensure regulatory compliance.[7]
Data Presentation: Waste Stream Management
The following table summarizes the different waste streams and the appropriate actions for each.
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Aqueous Waste | Solutions of (S)-2-Methylbutyryl-CoA in water or buffer. | Leak-proof, chemically compatible container labeled "Aqueous Waste". | Collect for disposal by the institutional EHS department. Do not dispose down the drain without prior EHS approval.[4][9] |
| Organic Solvent Waste | Solutions of (S)-2-Methylbutyryl-CoA in organic solvents. | Chemically resistant container labeled "Organic Solvent Waste" (specify halogenated or non-halogenated). | Collect for disposal by the institutional EHS department. Store away from ignition sources.[4] |
| Contaminated Solid Waste | Gloves, pipette tips, tubes, and other labware contaminated with the compound. | Designated, clearly marked container for solid chemical waste. | Collect for disposal by the institutional EHS department. |
| Empty Containers | The original container of this compound salt. | N/A | If the container held what is classified as an acutely hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][11] Consult your EHS department for guidance on the disposal of the rinsed container. |
Experimental Protocols and Methodologies
As this document provides general disposal guidance in the absence of a specific SDS, no experimental protocols are cited. The methodologies are based on standard laboratory chemical waste management guidelines.[5][6][9]
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste containing this compound salt.
Caption: Disposal decision pathway for (S)-2-Methylbutyryl-CoA waste.
References
- 1. This compound | S-Enantiomer | MedChemExpress [medchemexpress.eu]
- 2. (S)-2-Methylbutyryl-CoA (tetrasodium) | SPYRYX BioSCIENCES [spyryxbio.com]
- 3. This compound | S-对映体 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guidance for Handling (S)-2-Methylbutyryl-CoA Tetrasodium
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Methylbutyryl-CoA tetrasodium (B8768297). The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of this compound.
Personal Protective Equipment (PPE)
When handling (S)-2-Methylbutyryl-CoA tetrasodium, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is detailed in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Ensure to check for any signs of degradation or perforation before use. Change gloves frequently. |
| Body Protection | Laboratory Coat | A full-length laboratory coat, preferably made of a flame-resistant material, should be worn and fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to use in experimental procedures.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature should be confirmed with the supplier, though room temperature is often cited for continental US shipments.
-
Keep the container tightly sealed when not in use.
-
-
Preparation for Use:
-
Before opening the container, ensure you are wearing all the required PPE as specified in the table above.
-
Conduct all weighing and solution preparation activities within a chemical fume hood.
-
To prevent contamination, use clean, dedicated spatulas and glassware.
-
-
Dissolving the Compound:
-
This compound is typically a solid. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile or the solution generates vapors, ensure the fume hood sash is at the appropriate height.
-
-
During the Experiment:
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Avoid direct contact with skin and eyes.
-
Keep the work area clean and organized to prevent accidental spills.
-
-
In Case of a Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Aqueous waste solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Signaling Pathway Context
(S)-2-Methylbutyryl-CoA is an intermediate in the metabolic pathway of the amino acid isoleucine.[1] The diagram below illustrates its position within this pathway.
Caption: Simplified metabolic pathway of isoleucine highlighting (S)-2-Methylbutyryl-CoA.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
